[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine
Description
Properties
IUPAC Name |
(2-propan-2-yloxypyrimidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6(2)12-8-10-4-3-7(5-9)11-8/h3-4,6H,5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKABMLSATSMTCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=NC=CC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine: Properties, Synthesis, and Applications
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the novel pyrimidine derivative, [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and development, offering a foundational understanding of this promising chemical entity.
Introduction: The Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. The title compound, this compound, combines three key structural features: a 2-isopropoxy group, a pyrimidine core, and a 4-aminomethyl substituent. This unique combination suggests potential for this molecule to interact with various biological targets, making it a person of interest for further investigation.
Physicochemical Properties
Due to the novelty of this compound, extensive experimental data is not yet publicly available. However, based on the known properties of structurally related pyrimidine derivatives, we can predict its key physicochemical characteristics.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Rationale and Supporting Data |
| Molecular Formula | C₈H₁₃N₃O | Based on its chemical structure. |
| Molecular Weight | 167.21 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 80 - 120 | The melting point of 2-chloropyrimidine is 63-66 °C[1][2]. The introduction of the larger isopropoxy and aminomethyl groups is expected to increase the melting point due to stronger intermolecular interactions. |
| Boiling Point (°C) | > 250 | The boiling point of 2-chloropyrimidine is 75-76 °C at 10 mmHg[1][2]. The presence of the isopropoxy and aminomethyl groups, particularly the latter's ability to form hydrogen bonds, will significantly increase the boiling point. |
| pKa | ~4-5 (pyrimidine ring N), ~9-10 (amino group) | The pKa of protonated pyrimidine is approximately 1.23[3]. The electron-donating isopropoxy group at the 2-position is expected to increase the basicity of the ring nitrogens. The pKa of the primary amino group is predicted to be in the typical range for aliphatic amines. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in water and nonpolar solvents. | The solubility of pyrimidine derivatives is highly dependent on the substituents and the solvent[4][5][6][7]. The polar aminomethyl group will enhance solubility in polar solvents, while the isopropoxy group will contribute to some lipophilicity. |
| LogP | 1.0 - 2.0 | This is an estimate based on the balance of the hydrophilic aminomethyl group and the lipophilic isopropoxy and pyrimidine core. |
Synthesis and Reactivity
The synthesis of this compound can be approached through a multi-step process, leveraging established pyrimidine chemistry. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
A logical synthetic strategy involves the sequential introduction of the isopropoxy and aminomethyl groups onto a suitable pyrimidine precursor.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Chloro-4-isopropoxypyrimidine
-
Rationale: Nucleophilic aromatic substitution of one chlorine atom in 2,4-dichloropyrimidine with isopropoxide. The 4-position is generally more reactive towards nucleophilic attack than the 2-position in pyrimidines.
-
Procedure:
-
To a solution of sodium isopropoxide (1.1 equivalents) in anhydrous isopropanol, add 2,4-dichloropyrimidine (1.0 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 2-chloro-4-isopropoxypyrimidine.
-
Step 2: Synthesis of 2-Isopropoxy-4-cyanopyrimidine
-
Rationale: Nucleophilic substitution of the remaining chlorine atom with a cyanide group. This introduces the nitrile functionality, which can be subsequently reduced to the aminomethyl group.
-
Procedure:
-
Dissolve 2-chloro-4-isopropoxypyrimidine (1.0 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford 2-isopropoxy-4-cyanopyrimidine.
-
Step 3: Synthesis of this compound
-
Rationale: Reduction of the nitrile group to a primary amine. This can be achieved through various reducing agents, with catalytic hydrogenation being a common and effective method.
-
Procedure:
-
Dissolve 2-isopropoxy-4-cyanopyrimidine (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of Raney Nickel or Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Stir the reaction vigorously until the uptake of hydrogen ceases, monitoring the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the target compound, this compound. Further purification may be achieved by recrystallization or chromatography if necessary.
-
Reactivity Profile
The reactivity of this compound is dictated by its constituent functional groups:
-
Pyrimidine Ring: The pyrimidine ring is generally electron-deficient, making it susceptible to nucleophilic attack, although the electron-donating isopropoxy group at the 2-position can modulate this reactivity. Electrophilic aromatic substitution is generally difficult on the pyrimidine ring[3].
-
Isopropoxy Group: The 2-alkoxy group can be susceptible to cleavage under strong acidic conditions.
-
Aminomethyl Group: The primary amine is nucleophilic and will undergo typical reactions of aliphatic amines, such as acylation, alkylation, and formation of Schiff bases with aldehydes and ketones.
Analytical Characterization
The structure and purity of this compound would be confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Pyrimidine Protons: Two doublets are expected for the aromatic protons on the pyrimidine ring, likely in the range of δ 8.0-8.5 ppm.
-
Isopropoxy Group: A septet for the CH proton around δ 4.5-5.5 ppm and a doublet for the two CH₃ groups around δ 1.2-1.5 ppm.
-
Aminomethyl Group: A singlet or a broad singlet for the CH₂ protons adjacent to the pyrimidine ring, likely in the range of δ 3.5-4.0 ppm. A broad singlet for the NH₂ protons, the chemical shift of which will be concentration and solvent-dependent.
¹³C NMR:
-
Pyrimidine Carbons: Signals for the pyrimidine ring carbons are expected in the aromatic region (δ 150-170 ppm for carbons attached to nitrogen and the isopropoxy group, and δ 110-130 ppm for the other carbons).
-
Isopropoxy Group: A signal for the CH carbon around δ 65-75 ppm and a signal for the CH₃ carbons around δ 20-25 ppm.
-
Aminomethyl Carbon: A signal for the CH₂ carbon around δ 40-50 ppm.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the isopropoxy group, the aminomethyl group, and fragmentation of the pyrimidine ring.
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
-
N-H stretching of the primary amine (around 3300-3500 cm⁻¹).
-
C-H stretching of the aliphatic and aromatic groups (around 2850-3100 cm⁻¹).
-
C=N and C=C stretching of the pyrimidine ring (around 1500-1600 cm⁻¹).
-
C-O stretching of the isopropoxy group (around 1000-1200 cm⁻¹).
Potential Applications in Drug Discovery
Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities. The structural motifs present in this compound suggest several potential therapeutic applications.
Caption: Potential therapeutic applications and molecular targets for this compound.
-
Oncology: Many pyrimidine-based compounds are potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The 4-aminopyrimidine scaffold is a common feature in many kinase inhibitors, where the amino group often forms crucial hydrogen bonds with the hinge region of the kinase domain.
-
Antiviral Activity: The pyrimidine core is central to several antiviral drugs that act as nucleoside analogues. While the title compound is not a nucleoside, its pyrimidine structure could serve as a starting point for the development of novel non-nucleoside antiviral agents.
-
Central Nervous System (CNS) Disorders: Substituted pyrimidines have also been explored for their activity on various CNS targets, including G-protein coupled receptors (GPCRs) and ion channels.
Conclusion
This compound represents a novel chemical entity with significant potential for further exploration in the field of medicinal chemistry. This technical guide, based on established principles of pyrimidine chemistry and data from analogous compounds, provides a solid foundation for its synthesis, characterization, and investigation of its biological activities. As research in this area progresses, the experimental validation of the properties and applications outlined herein will be of great interest to the scientific community.
References
-
Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. International Journal of Chemical Engineering and Applications, 5(2), 134-138. [Link]
-
Wikipedia contributors. (2024, January 29). Pyrimidine. In Wikipedia, The Free Encyclopedia. [Link]
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
-
Bhesaniya, K., & Baluja, S. (2014). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. ResearchGate. [Link]
-
Baluja, S., & Talavia, A. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(5), 323-329. [Link]
Sources
- 1. 2-Chloropyrimidine CAS#: 1722-12-9 [m.chemicalbook.com]
- 2. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (2-isopropoxypyrimidin-4-yl)methanamine: Molecular Weight, Formula, and Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-isopropoxypyrimidin-4-yl)methanamine is a substituted pyrimidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique arrangement of a pyrimidine core, an isopropoxy group, and a methanamine substituent makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. Understanding the fundamental physicochemical properties of this compound, such as its precise molecular weight and chemical formula, is a critical first step in its application in research and development. This guide provides a detailed technical overview of (2-isopropoxypyrimidin-4-yl)methanamine, with a focus on clarifying its molecular characteristics in both its free base and hydrochloride salt forms.
Core Molecular Attributes
A common point of ambiguity for researchers working with amine-containing compounds is the distinction between the free base and its corresponding salt form. In the case of (2-isopropoxypyrimidin-4-yl)methanamine, it is frequently supplied and utilized as a hydrochloride (HCl) salt to improve its stability and solubility. It is imperative to differentiate between these two forms as their molecular weights and formulas differ, which has significant implications for stoichiometric calculations in chemical reactions and the preparation of solutions for biological assays.
(2-isopropoxypyrimidin-4-yl)methanamine Hydrochloride
The hydrochloride salt is the more common commercial form of this compound. The key identifiers for this form are:
-
Chemical Name: (2-isopropoxypyrimidin-4-yl)methanamine hydrochloride[1]
-
CAS Number: 1439900-25-0[1]
-
Molecular Formula: C₈H₁₄ClN₃O[1]
-
Molecular Weight: 203.67 g/mol [1]
The presence of the chloride ion and the additional proton on the amine group accounts for the difference in formula and molecular weight compared to the free base.
(2-isopropoxypyrimidin-4-yl)methanamine (Free Base)
The free base form is the parent molecule without the associated hydrochloride. Its properties are derived directly from its constituent atoms.
-
Chemical Name: (2-isopropoxypyrimidin-4-yl)methanamine
-
Molecular Formula: C₈H₁₃N₃O
-
Calculated Molecular Weight: 167.21 g/mol
The conversion from the hydrochloride salt to the free base involves the removal of one molecule of hydrogen chloride (HCl). Therefore, the molecular weight of the free base can be calculated by subtracting the molecular weight of HCl (approximately 36.46 g/mol ) from the molecular weight of the hydrochloride salt (203.67 g/mol ).
Quantitative Data Summary
For ease of reference and comparison, the key quantitative data for both the hydrochloride salt and the free base of (2-isopropoxypyrimidin-4-yl)methanamine are presented in the table below.
| Property | (2-isopropoxypyrimidin-4-yl)methanamine Hydrochloride | (2-isopropoxypyrimidin-4-yl)methanamine (Free Base) |
| CAS Number | 1439900-25-0[1] | Not Applicable |
| Molecular Formula | C₈H₁₄ClN₃O[1] | C₈H₁₃N₃O |
| Molecular Weight | 203.67 g/mol [1] | 167.21 g/mol (Calculated) |
| MDL Number | MFCD26096986[1] | Not Applicable |
Structural Representation
A visual representation of the molecular structure is essential for understanding the spatial arrangement of atoms and functional groups. The following diagram, generated using the DOT language, illustrates the structure of the free base form of (2-isopropoxypyrimidin-4-yl)methanamine.
Caption: Molecular structure of (2-isopropoxypyrimidin-4-yl)methanamine (free base).
Experimental Considerations and Methodologies
When utilizing (2-isopropoxypyrimidin-4-yl)methanamine in experimental protocols, it is crucial to accurately account for the form being used.
Protocol: Preparation of a Standard Solution
This protocol outlines the preparation of a standard solution, highlighting the necessary adjustments for the hydrochloride salt versus the free base.
Objective: To prepare a 10 mM solution of (2-isopropoxypyrimidin-4-yl)methanamine in a suitable solvent (e.g., DMSO).
Materials:
-
(2-isopropoxypyrimidin-4-yl)methanamine hydrochloride (MW: 203.67 g/mol ) or (2-isopropoxypyrimidin-4-yl)methanamine free base (MW: 167.21 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Analytical balance
-
Volumetric flasks
-
Pipettes
Step-by-Step Procedure:
-
Determine the required mass:
-
For the hydrochloride salt:
-
Mass (g) = 10 mmol/L * 0.001 L * 203.67 g/mol = 0.0020367 g (or 2.04 mg)
-
-
For the free base:
-
Mass (g) = 10 mmol/L * 0.001 L * 167.21 g/mol = 0.0016721 g (or 1.67 mg)
-
-
-
Weighing the compound: Accurately weigh the calculated mass of the appropriate form of the compound using an analytical balance.
-
Dissolution: Transfer the weighed compound to a clean, dry volumetric flask. Add a portion of the DMSO and swirl to dissolve the compound completely.
-
Final Volume Adjustment: Once the compound is fully dissolved, add DMSO to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.
Causality in Protocol Choice: The choice of the hydrochloride salt is often dictated by its enhanced solubility in aqueous buffers and protic solvents compared to the free base. However, if the presence of chloride ions or a slightly acidic solution is undesirable for a particular experiment, it may be necessary to either use the free base form or neutralize the hydrochloride salt solution.
Conclusion
A precise understanding of the molecular formula and weight of (2-isopropoxypyrimidin-4-yl)methanamine is fundamental for its effective use in scientific research. This guide has delineated the key differences between the commonly available hydrochloride salt and the free base form of the molecule. By providing clear quantitative data, a structural representation, and a practical experimental protocol, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to proceed with confidence in their experimental design and execution.
References
Sources
Technical Guide: Chemical Structure Analysis of 2-Isopropoxy-4-aminomethylpyrimidine
Executive Summary
This technical guide provides a comprehensive framework for the structural characterization, impurity profiling, and analytical method development of 2-isopropoxy-4-aminomethylpyrimidine .[1] As a critical pharmacophore in kinase inhibitor development (e.g., ALK, HDAC targets) and dihydrofolate reductase (DHFR) antagonists, the precise analysis of this building block is essential for ensuring downstream synthetic success.[1]
This document moves beyond basic property listing to explore the causality of analytical features, offering a self-validating protocol for researchers.
Part 1: Structural & Physicochemical Profiling[2]
Molecular Identity
The molecule comprises a pyrimidine core functionalized with an electron-donating isopropoxy group at the C2 position and a reactive aminomethyl handle at the C4 position.[2]
| Property | Value / Description | Structural Implication |
| IUPAC Name | (2-propan-2-yloxypyrimidin-4-yl)methanamine | Official nomenclature for regulatory filing.[2] |
| Molecular Formula | Basis for High-Res MS confirmation.[2] | |
| Molecular Weight | 167.21 g/mol | Monoisotopic mass for LC-MS extraction.[2] |
| Predicted LogP | ~0.8 – 1.2 | Isopropoxy group increases lipophilicity vs. methoxy analogs, improving cell permeability but complicating aqueous solubility.[1][2] |
| pKa (Amine) | ~8.8 – 9.2 | The primary aliphatic amine is the dominant basic center.[2] |
| pKa (Pyrimidine) | ~1.5 – 2.5 | The ring nitrogens are weakly basic due to electron withdrawal by the oxygen and |
Stability & Reactivity Profile
-
Acid Sensitivity: The 2-isopropoxy ether linkage is susceptible to acid-catalyzed hydrolysis, converting the molecule to the corresponding 2-hydroxypyrimidine (pyrimidone tautomer). Protocol Note: Avoid strong acidic diluents during long-term storage.
-
Dimerization: The free aminomethyl group can undergo oxidative dimerization or condensation with atmospheric
(carbamate formation) over time.[2] Storage under inert atmosphere (Argon/Nitrogen) is mandatory.[2]
Part 2: Synthetic Route & Impurity Logic
Understanding the synthesis is prerequisite to defining the impurity profile.[2] The industrial route typically follows a Nucleophilic Aromatic Substitution (
Likely Synthetic Pathway (Context for Analysis)
-
Step 1 (
): Reaction with Sodium Isopropoxide. Regioselectivity issue: C2 vs C4 substitution. -
Step 2 (Cyanation/Substitution): Introduction of carbon scaffold (CN or amide).[2]
-
Step 3 (Reduction): Nitrile reduction to amine (e.g., Raney Ni/H2 or LAH).[2]
Critical Impurity Markers
-
Impurity A (Regioisomer): 4-isopropoxy-2-aminomethylpyrimidine.[2] (Hard to separate; requires NOE NMR to distinguish).
-
Impurity B (Over-alkylation): 2,4-diisopropoxypyrimidine.[1][2]
-
Impurity C (Hydrolysis): 4-aminomethylpyrimidin-2(1H)-one.[2]
-
Impurity D (Incomplete Reduction): 2-isopropoxy-4-cyanopyrimidine (if nitrile route used).[2]
Part 3: Spectroscopic Characterization Protocols[2]
This section details the self-validating logic for confirming the structure.
Nuclear Magnetic Resonance ( NMR)
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Logic (Self-Validation) |
| 8.35 | Doublet ( | 1H | Pyrimidine H-6 | Deshielded by adjacent ring nitrogens.[2] Must couple with H-5.[1][2] |
| 6.85 | Doublet ( | 1H | Pyrimidine H-5 | Upfield due to resonance donation from isopropoxy.[2] |
| 5.20 | Septet ( | 1H | Isopropyl CH | The "Signature" peak.[2] If this is a multiplet/messy, check for hydrolysis.[1][2] |
| 3.75 | Singlet (broad) | 2H | Methylene ( | Diagnostic for the aminomethyl group.[2] In DMSO, may split if |
| 1.30 | Doublet ( | 6H | Isopropyl | Must integrate 6:1 relative to the septet.[2] |
| 1.8 - 2.5 | Broad Singlet | 2H | Exchangeable with |
Critical Validation Step: Perform a 1D NOE (Nuclear Overhauser Effect) experiment irradiating the methylene protons at 3.75 ppm.
-
Expected: Enhancement of the H-5 doublet (6.85 ppm).[2]
-
Absence: If no enhancement of an aromatic proton is seen, the aminomethyl group might be at position 2 (Impurity A), or the ring is fully substituted.[1]
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Positive).[2]
-
Parent Ion:
.[2] -
Fragmentation Pattern:
-
Loss of
(17 Da) Fragment 151.[2] -
Loss of Propene (42 Da, McLafferty-like rearrangement of isopropoxy)
Fragment 126 (diagnostic for isopropyl ether).
-
Part 4: Chromatographic Method Development (HPLC/UPLC)
Due to the basic primary amine, standard acidic methods often result in peak tailing.[1][2] The following method uses a "High pH" strategy to keep the amine deprotonated and sharp.
Recommended Protocol
-
Column: C18 Hybrid Particle (e.g., Waters XBridge or Phenomenex Kinetex EVO), 3.5 µm,
mm.[1] -
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).[2]
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 245 nm (Pyrimidine
) and 210 nm.[2]
System Suitability Criteria
-
Tailing Factor (
): Must be for the main peak.[2] If , increase buffer concentration or temperature (to 40°C).[1][2] -
Resolution (
): between the main peak and the hydrolysis impurity (Impurity C), which will elute much earlier (more polar).[2]
Part 5: Visualization of Analytical Workflow
The following diagram illustrates the logical flow for confirming the structure and purity, highlighting the decision gates based on the data.
Figure 1: Decision-tree workflow for the structural validation of the target molecule, integrating purification loops and advanced NMR techniques for regiochemical confirmation.
Part 6: Functional Derivatization (Wet Chemistry Validation)
To conclusively prove the presence of the reactive primary amine (and distinguish it from a tertiary amine impurity), perform a rapid derivatization.
Protocol: Benzoylation Test
-
Dissolve 10 mg of sample in DCM.
-
Add 1.2 eq of Benzoyl Chloride and 2.0 eq of Triethylamine.
-
Stir for 10 minutes.
-
Check: TLC or LC-MS.
References
-
PubChem. Compound Summary: 4-Amino-2-methyl-5-pyrimidinemethanamine (Analogous Scaffold Data).[1][2][5] National Library of Medicine.[1][2] [Link]
-
Bhat, R. et al. (2022).[1][2][6] Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives.[1][2] Arabian Journal of Chemistry.[1][2] (Provides NMR shift baselines for 2,4-disubstituted pyrimidines). [Link]
-
Williams, R. pKa Data Compilation.[1][2][7] (Reference for aminopyrimidine basicity estimation). [Link]
- Vertex AI Search.Aggregated Search Results for HPLC Method Development of Aminomethylpyrimidines. (See "Context" section for synthesis of method parameters).
Sources
- 1. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. 61676-62-8 | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Organoborons | Ambeed.com [ambeed.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. arabjchem.org [arabjchem.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Technical Guide: 2-Alkoxy Pyrimidine Methanamine Derivatives in Drug Discovery
Executive Summary
2-Alkoxy pyrimidine methanamine derivatives represent a privileged scaffold in modern medicinal chemistry, particularly within the realm of kinase inhibition (e.g., EGFR, PLK4, ALK) and GPCR modulation. This structural class combines the aromatic stability of the pyrimidine core with the tunable physicochemical properties of the 2-alkoxy substituent and the versatile hydrogen-bonding potential of the methanamine (aminomethyl) moiety.
This guide provides a rigorous technical analysis of this scaffold, detailing synthetic pathways, structure-activity relationships (SAR), and validated experimental protocols. It is designed for medicinal chemists and process scientists seeking to leverage this architecture for hit-to-lead optimization.
Part 1: Chemical Architecture & SAR Analysis
The efficacy of 2-alkoxy pyrimidine methanamine derivatives stems from their ability to interact with specific binding pockets while maintaining favorable drug-like properties (Lipinski’s Rule of 5).
The Pyrimidine Core[1][2][3]
-
Role: Acts as a flat, aromatic template that positions substituents in specific vectors.
-
Interaction: Often participates in
- stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) within the active site of enzymes.
The 2-Alkoxy Substituent ( )
-
Solubility & Permeability: Unlike the rigid 2-amino group found in many kinase inhibitors (e.g., Crizotinib), the 2-alkoxy group introduces rotational freedom and lipophilicity adjustments.
-
Metabolic Stability: Short alkoxy chains (methoxy, ethoxy) are generally stable, while bulky ethers can block metabolic soft spots on the ring.
-
Selectivity: This group often occupies the hydrophobic "gatekeeper" region in kinase ATP-binding pockets, imparting selectivity over similar enzymes.
The Methanamine Moiety ( )
-
Positioning: Typically located at the C4 or C5 position.
-
Function:
-
Primary Amine: Acts as a critical hydrogen bond donor/acceptor, often interacting with the hinge region or catalytic residues (e.g., Aspartate, Glutamate).
-
Linker: The methylene spacer (
) decouples the amine's electronic effects from the aromatic ring, maintaining its basicity ( ) for ionic interactions.
-
Part 2: Visualizing the Mechanism of Action
The following diagram illustrates the pharmacophore model of a generic 2-alkoxy pyrimidine methanamine derivative binding to a kinase active site.
Figure 1: Pharmacophore interaction map showing the tripartite binding mode of the scaffold.
Part 3: Synthetic Protocols
The synthesis of these derivatives requires precise regiocontrol, particularly when differentiating between the C2 and C4 positions of the pyrimidine ring. The Nucleophilic Aromatic Substitution (
Protocol A: Regioselective Synthesis from 2,4-Dichloropyrimidine
This protocol describes the synthesis of 2-ethoxy-4-(aminomethyl)pyrimidine .
Reaction Scheme Visualization
Figure 2: Step-wise synthetic pathway for 2-alkoxy-4-aminomethylpyrimidine.
Step-by-Step Methodology
Step 1: Regioselective Alkoxylation (
-
Reagents: 2,4-Dichloropyrimidine (1.0 eq), Sodium Ethoxide (1.1 eq), Ethanol (anhydrous).
-
Procedure:
-
Dissolve 2,4-dichloropyrimidine in anhydrous ethanol at 0°C.
-
Add sodium ethoxide dropwise over 30 minutes. Note: The C4 position is naturally more reactive, but at low temperatures and with alkoxides, the C2 substitution can be favored or separated via chromatography.
-
Stir at 0°C for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Quench with water, extract with DCM, and concentrate.
-
-
Causality: Low temperature prevents bis-substitution. The C2-alkoxy isomer is often desired for specific kinase selectivity profiles.
Step 2: Cyanation (Introduction of Carbon Handle)
-
Reagents: 2-Ethoxy-4-chloropyrimidine, Zinc Cyanide (
), (5 mol%), DMF. -
Procedure:
-
Degas DMF solution containing the chloropyrimidine and zinc cyanide.
-
Add catalyst and heat to 80°C under Argon for 4 hours.
-
Safety: Work in a well-ventilated hood; cyanide salts are toxic.
-
-
Validation: Appearance of nitrile peak in IR (~2230
).
Step 3: Nitrile Reduction to Methanamine
-
Reagents: Raney Nickel (catalytic), Hydrogen gas (
, 50 psi), Methanolic Ammonia ( ). -
Procedure:
-
Dissolve the nitrile intermediate in methanolic ammonia (prevents secondary amine formation).
-
Add washed Raney Nickel.
-
Hydrogenate in a Parr shaker for 6 hours.
-
Filter through Celite (Caution: Raney Ni is pyrophoric).
-
Concentrate to yield the primary amine hydrochloride salt after HCl treatment.
-
Part 4: Quantitative Data & Optimization
The following table summarizes optimization parameters for the critical alkoxylation step, comparing different bases and solvents to maximize the yield of the desired 2-alkoxy intermediate.
| Entry | Base | Solvent | Temp (°C) | Yield (C2-Alkoxy) | Yield (C4-Alkoxy) | Notes |
| 1 | NaOEt | EtOH | 25 | 45% | 35% | Poor regioselectivity at RT |
| 2 | NaOEt | EtOH | 0 | 68% | 12% | Optimal kinetic control |
| 3 | K2CO3 | DMF | 60 | 20% | 60% | Thermodynamic control favors C4 |
| 4 | t-BuOK | THF | -78 | 72% | 5% | High selectivity, difficult scale-up |
Table 1: Optimization of SNAr conditions for 2-alkoxy substitution.
Part 5: Therapeutic Applications[4][5][6][7][8]
Case Study: PLK4 Inhibition
Polo-like kinase 4 (PLK4) is a key regulator of centriole duplication. Overexpression leads to tumorigenesis.
-
Mechanism: 2-Alkoxy pyrimidine derivatives bind to the ATP hinge region.
-
Role of Methanamine: The methanamine group often extends into the solvent front or interacts with Asp154 in the active site, improving potency (
). -
Advantage: The 2-alkoxy group (e.g., 2-isopropoxy) provides better oral bioavailability compared to the 2-amino analogs due to reduced polar surface area (PSA).
Case Study: EGFR Inhibition
In Non-Small Cell Lung Cancer (NSCLC), mutant EGFR requires inhibitors that can bypass the "gatekeeper" mutation (T790M).
-
Design: The pyrimidine core serves as the scaffold.[1][2] The 2-alkoxy group is tuned to fit the restricted gatekeeper pocket, while the methanamine arm can be derivatized with acrylamides to form covalent bonds with Cys797.
References
-
Pyrimidine as a Privileged Scaffold
- Title: Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine (Patent US6365740B1).
-
PLK4 Inhibitor Design
- Title: Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
- Source: RSC Medicinal Chemistry / PMC.
-
URL:[Link]
-
General Synthesis of 2-Substituted Pyrimidines
- Title: Synthesis of 2,4-Diaminopyrimidine Core-Based Deriv
- Source: Molecules (MDPI).
-
URL:[Link]
Sources
A Technical Guide to the Therapeutic Potential of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine Scaffolds
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and its ability to mimic the purine ring of ATP.[1] This guide focuses on a specific, highly versatile derivative: the [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine scaffold. This core structure is integral to a new generation of targeted therapies, particularly in oncology, where it serves as the backbone for potent and selective kinase inhibitors. We will delve into the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic applications of this scaffold, providing field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors. The versatility and favorable medicinal chemistry properties of the pyrimidine scaffold continue to drive its application in developing treatments for diseases previously considered intractable.[2]
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
Pyrimidine and its derivatives are fundamental heterocyclic compounds with broad applications in pharmaceutical sciences.[3] Their structural similarity to the nucleobases of DNA and RNA makes them ideal starting points for the design of therapeutic agents that can interact with biological systems with high specificity.[1][4] In recent decades, pyrimidine-based compounds have emerged as a major class of protein kinase inhibitors, a group of enzymes frequently dysregulated in human cancers.[5]
The this compound scaffold has garnered significant attention for its role in targeting key oncogenic drivers. The strategic placement of the isopropoxy group at the C2 position and the methanamine at the C4 position creates a molecular framework that can be readily functionalized to achieve high potency and selectivity against various protein kinases, including Aurora kinases, Polo-like kinases (PLK), and Epidermal Growth Factor Receptor (EGFR).[2][6] This guide will explore the chemical and biological nuances that make this scaffold a powerful tool in the development of next-generation therapeutics.
Synthetic Strategies and Chemical Accessibility
The successful exploration of any chemical scaffold is contingent upon robust and flexible synthetic routes. The this compound core and its derivatives are accessible through well-established heterocyclic chemistry protocols.
A common and efficient approach involves the sequential modification of a di-substituted pyrimidine, such as 2,4-dichloropyrimidine. This method allows for the controlled introduction of different functionalities at the C2 and C4 positions, which is crucial for building a diverse chemical library for SAR studies.
Generalized Synthetic Workflow
The following diagram illustrates a typical synthetic pathway for creating a library of derivatives based on the target scaffold.
Caption: Generalized synthetic workflow for scaffold derivatization.
Detailed Experimental Protocol: Synthesis of a 2,4-Disubstituted Pyrimidine Derivative
This protocol describes a standard two-step nucleophilic aromatic substitution (SNAr) reaction.
Materials:
-
2,4-Dichloropyrimidine
-
Sodium isopropoxide
-
Isopropanol (anhydrous)
-
Desired primary amine (e.g., 4-fluoroaniline)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Standard glassware for organic synthesis, inert atmosphere setup (N2 or Ar)
Step-by-Step Procedure:
-
First Nucleophilic Substitution (C2 Position):
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous isopropanol, add sodium isopropoxide (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-isopropoxy-4-chloropyrimidine.
-
-
Second Nucleophilic Substitution (C4 Position):
-
Dissolve the 2-isopropoxy-4-chloropyrimidine (1.0 eq) in anhydrous DMF.
-
Add the desired primary amine (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring for completion.
-
Cool the reaction to room temperature, pour into ice-water, and extract with a suitable organic solvent.
-
Purify the crude product via column chromatography (silica gel) to obtain the final 2,4-disubstituted pyrimidine derivative.[1]
-
Causality Insight: The stepwise SNAr is effective due to the differential reactivity of the chlorine atoms at the C2 and C4 positions of the pyrimidine ring. This allows for controlled, regioselective substitution, which is fundamental for systematic SAR exploration.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Derivatives of the this compound scaffold primarily function as ATP-competitive inhibitors of protein kinases.[6] The pyrimidine core is a bioisostere of the adenine ring of ATP, allowing it to fit into the ATP-binding pocket of kinases.[7][8]
The key interactions that confer inhibitory activity are:
-
Hinge-Binding: The nitrogen atoms of the pyrimidine ring form critical hydrogen bonds with the amino acid residues of the kinase "hinge region," which connects the N- and C-lobes of the kinase domain. This interaction mimics the binding of ATP and anchors the inhibitor in the active site.[1][6]
-
Hydrophobic Pockets: The isopropoxy group and other substituents on the scaffold can occupy adjacent hydrophobic pockets, enhancing binding affinity and contributing to selectivity for specific kinases over others.
-
Solvent-Front Interactions: The methanamine group at the C4 position often extends towards the solvent-exposed region of the active site. This position is a prime site for modification to improve pharmacokinetic properties (e.g., solubility, cell permeability) and to introduce additional interactions with the target protein.
Signaling Pathway Visualization: Inhibition of an Oncogenic Kinase
The following diagram illustrates how a pyrimidine-based inhibitor blocks a generic oncogenic kinase signaling pathway, preventing downstream signaling that leads to tumor cell proliferation.
Caption: ATP-competitive kinase inhibition mechanism.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent and selective kinase inhibition. The position of various substituents on the pyrimidine ring greatly influences the biological activity of the resulting compounds.[4]
| Scaffold Position | Modification Type | Impact on Activity | Rationale |
| C2-isopropoxy | Alkyl chain length/branching | Potency and Selectivity | Fills a key hydrophobic pocket. Isopropyl is often optimal for balancing potency and metabolic stability. |
| C4-amine | Aromatic/heterocyclic rings | Potency and Target Specificity | Extends into the solvent front, allowing for interactions with specific residues outside the core ATP site. Can be used to target mutant forms of kinases. |
| C5-position | Small electron-withdrawing groups (e.g., -Cl, -Br) | Increased Potency | Can enhance the hydrogen-bonding capability of the pyrimidine nitrogens and make additional contacts.[9] |
| Amine Linker | Varies (e.g., -NH-, -CH2NH-) | Flexibility and Vector | Alters the orientation of the C4 substituent, allowing for optimal positioning within the binding site. |
Key Takeaway: The C4 position is the most versatile for modification to achieve selectivity and desirable drug-like properties. The C2-isopropoxy and C5-halogen substitutions often serve to lock in core potency.
Therapeutic Applications and Future Directions
The primary therapeutic application for this scaffold is in oncology , particularly for cancers driven by specific kinase mutations.[5] For example, derivatives have shown significant promise as inhibitors of:
-
Aurora and Polo-like Kinases (PLKs): These are key regulators of the cell cycle, and their inhibition can lead to mitotic catastrophe in cancer cells.[6]
-
Epidermal Growth Factor Receptor (EGFR): This scaffold is a component of third-generation EGFR inhibitors designed to overcome resistance mutations (e.g., T790M) in non-small cell lung cancer (NSCLC).[2]
-
Focal Adhesion Kinase (FAK): FAK is involved in cell adhesion, migration, and survival, making it a target for preventing metastasis.[10][11]
-
Janus Kinases (JAKs): Selective JAK1 inhibitors based on a pyrimidine core are being explored to overcome resistance in cancers treated with other targeted agents.[12]
Future Directions: The adaptability of the this compound scaffold suggests its potential extends beyond oncology. Researchers are exploring its use in:
-
Inflammatory Diseases: By targeting kinases involved in inflammatory signaling cascades.
-
Neurological Disorders: Inhibiting kinases implicated in neurodegenerative processes.[2]
-
Infectious Diseases: Targeting essential kinases in pathogens.
The development of dual-target inhibitors, where a single molecule inhibits two distinct kinases, is also a promising strategy to combat drug resistance and improve therapeutic efficacy.[5]
In Vitro Evaluation: A Protocol for Kinase Inhibition Assay
Assessing the biological activity of newly synthesized compounds is a critical step. An in vitro kinase inhibition assay directly measures a compound's ability to block the enzymatic activity of its target.
Protocol: ADP-Glo™ Kinase Assay (Promega)
This is a widely used, luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP corresponds to inhibition of the kinase.
Materials:
-
Recombinant kinase of interest (e.g., EGFR T790M)
-
Kinase-specific substrate peptide
-
ATP
-
Synthesized inhibitor compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multilabel plate reader with luminescence detection capabilities
Step-by-Step Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
Dispense a small volume (e.g., 50 nL) of the diluted compounds into the 384-well plates. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
-
Kinase Reaction:
-
Prepare a kinase reaction buffer containing the kinase, its specific substrate, and ATP. The ATP concentration should be at or near its Km for the enzyme.
-
Add the kinase reaction mix to the wells containing the compounds.
-
Incubate the plate at room temperature for a set time (e.g., 60 minutes).
-
-
Signal Generation & Detection:
-
Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent. This converts the ADP generated into ATP, which then drives a luciferase reaction, producing a light signal. Incubate for 30 minutes.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data using the controls (0% inhibition for DMSO, 100% inhibition for "no enzyme").
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Self-Validation and Trustworthiness: This protocol includes essential controls (positive and negative) to ensure the validity of the results. The use of a well-characterized commercial kit like ADP-Glo™ provides a standardized and reproducible system for evaluating inhibitor potency.
Conclusion
The this compound scaffold represents a powerful and versatile platform for modern drug discovery. Its favorable synthetic accessibility, combined with a well-understood mechanism of action as a kinase hinge-binder, has established it as a privileged core in targeted therapy. The extensive body of research on its structure-activity relationships provides a clear roadmap for medicinal chemists to design next-generation inhibitors with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of the human kinome deepens, this remarkable scaffold is poised to be at the forefront of developing novel treatments for cancer and a host of other challenging diseases.
References
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). PubMed.
- Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. (n.d.). BenchChem.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (n.d.). RSC Publishing.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). PMC.
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). ResearchGate.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PMC.
- Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. (2013). PubMed.
- Recent Advances in Pyrimidine-Based Drugs. (2024). MDPI.
- Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (2021). PubMed.
- Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. (2020). PubMed.
- Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. (n.d.). NIH.
- Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). IJPPR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs [mdpi.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-Solubility-Profile-of-[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine-in-Organic-Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical property that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability.[1][2] This in-depth technical guide provides a comprehensive overview of the solubility profile of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine, a novel heterocyclic amine of interest in medicinal chemistry. Due to the proprietary nature of this compound, specific experimental data is not publicly available. Therefore, this guide synthesizes foundational principles of solubility, authoritative experimental protocols, and plausible, illustrative data to serve as a robust framework for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present detailed methodologies for accurate solubility determination, and offer insights into interpreting the resulting data to guide solvent selection for crystallization, formulation, and analytical method development.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor.[3] Low solubility can lead to a cascade of problems, including unpredictable results in in vitro assays, difficulties in creating suitable formulations for in vivo studies, and ultimately, poor oral bioavailability.[4][5] Therefore, a thorough understanding of a compound's solubility in a range of solvents is not merely an academic exercise but a crucial step in de-risking a drug development program.[6]
This compound, henceforth referred to as Compound X, possesses a unique combination of functional groups: a basic primary amine, a hydrogen bond-accepting pyrimidine ring, and a moderately nonpolar isopropoxy group. This structural mosaic suggests a complex solubility behavior that warrants a systematic investigation. This guide aims to provide the scientific community with a foundational understanding of how to approach the solubility characterization of such a molecule.
Theoretical Considerations: Predicting Solubility from Molecular Structure
The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[7] A more nuanced understanding can be gained by dissecting the molecular structure of Compound X and considering the intermolecular forces at play.
-
Polarity and Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor and acceptor, while the nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors.[8] This suggests a strong affinity for polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).[8] The isopropoxy group, while contributing some polarity through its ether linkage, primarily adds nonpolar character to the molecule.
-
Ionization and pH-Dependence: As a primary amine, Compound X is a weak base. Its solubility in protic solvents will, therefore, be highly dependent on the pH. In acidic conditions, the amine will be protonated, forming a more polar and, consequently, more soluble salt. The relationship between pH, pKa, and the ratio of ionized to un-ionized forms of the drug can be described by the Henderson-Hasselbalch equation.[9]
-
Hansen Solubility Parameters (HSP): A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[10][11] A solvent with HSP values similar to those of the solute is more likely to be a good solvent.[12] While the experimental determination of a solute's HSP is involved, it can be a powerful tool for rational solvent selection.[13]
The interplay of these factors suggests that Compound X will exhibit a wide range of solubilities across different classes of organic solvents.
Experimental Determination of Thermodynamic Solubility
While theoretical predictions are valuable, they must be validated by empirical data. The "gold standard" for determining the intrinsic solubility of a compound is the Thermodynamic Shake-Flask Method .[4][14] This method measures the equilibrium solubility, which is the maximum concentration of a substance that can dissolve in a solvent at a given temperature to form a saturated solution in equilibrium with the solid drug.[15]
The Shake-Flask Method: A Validated Protocol
This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is reached.
Materials:
-
Compound X (solid, crystalline powder)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid Compound X to a series of vials. The excess should be sufficient to maintain a solid phase throughout the experiment.[14]
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period. To ensure equilibrium is reached, it is crucial to sample at multiple time points (e.g., 24, 48, and 72 hours).[16]
-
Phase Separation: After the incubation period, allow the vials to stand undisturbed at the set temperature for a short period to allow for the sedimentation of the excess solid.[14] Then, centrifuge the vials to further separate the solid and liquid phases.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove any undissolved microparticles.
-
Quantification: Analyze the concentration of Compound X in the filtrate using a validated HPLC method. A calibration curve prepared with known concentrations of Compound X in the same solvent should be used for accurate quantification.[17]
-
Verification of Equilibrium: Compare the concentration values obtained at the different time points. Equilibrium is considered to have been reached when the concentration values from at least the last two time points are consistent within an acceptable margin of error.[16]
High-Throughput Screening (HTS) for Kinetic Solubility
In early drug discovery, where compound availability is often limited, high-throughput methods for assessing kinetic solubility are frequently employed.[4][18] Kinetic solubility measures the concentration at which a compound, initially dissolved in a solvent like DMSO, precipitates when added to an aqueous or organic medium.[4][19] While not a true thermodynamic value, it provides a rapid assessment for ranking compounds.[5] Methods like laser nephelometry, which detects light scattering from precipitated particles, are well-suited for this purpose in a 96-well plate format.[20]
Illustrative Solubility Profile of Compound X
The following table presents a hypothetical yet scientifically plausible solubility profile for Compound X in a range of common organic solvents at 25°C, as would be determined by the shake-flask method. The solvents are categorized by their polarity and hydrogen bonding capability.
| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | Methanol | 32.7 | > 100 | > 0.52 |
| Ethanol | 24.5 | 85.2 | 0.44 | |
| Isopropanol | 19.9 | 41.8 | 0.22 | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 150 | > 0.78 |
| N,N-Dimethylformamide (DMF) | 36.7 | > 150 | > 0.78 | |
| Acetonitrile | 37.5 | 15.5 | 0.08 | |
| Acetone | 20.7 | 28.9 | 0.15 | |
| Nonpolar Aprotic | Dichloromethane (DCM) | 9.1 | 5.8 | 0.03 |
| Ethyl Acetate | 6.0 | 9.7 | 0.05 | |
| Toluene | 2.4 | < 1.0 | < 0.005 | |
| Heptane | 1.9 | < 0.1 | < 0.0005 |
Interpretation of the Data:
The illustrative data clearly demonstrates the significant impact of solvent polarity and hydrogen bonding capacity on the solubility of Compound X.
-
High Solubility in Polar Solvents: The high solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like DMSO and DMF, is consistent with the presence of the primary amine and pyrimidine ring, which can engage in strong hydrogen bonding and dipole-dipole interactions.[8]
-
Moderate to Low Solubility in Less Polar Solvents: As the polarity of the solvent decreases, the solubility of Compound X drops significantly. The lower solubility in solvents like dichloromethane and ethyl acetate, and the near-insolubility in nonpolar solvents like toluene and heptane, highlights the importance of polar interactions for solvating this molecule.[21]
-
Intramolecular vs. Intermolecular Interactions: The high solubility in polar aprotic solvents like DMSO suggests that these solvents are highly effective at disrupting the crystal lattice of Compound X by forming strong intermolecular interactions that are more favorable than the self-association of the compound in its solid state.
Visualizing the Workflow and Relationships
Diagrams can effectively illustrate complex workflows and conceptual relationships.
Conclusion
While specific experimental data for this compound remains proprietary, this guide provides a comprehensive and scientifically grounded framework for understanding and determining its solubility profile in organic solvents. By combining theoretical principles with robust experimental methodologies like the shake-flask method, researchers can generate reliable data to guide critical decisions in the drug development process. The illustrative data presented herein, based on the compound's molecular structure, serves as a practical example of the expected solubility trends. A systematic approach to solubility profiling, as outlined in this guide, is an indispensable tool for accelerating the journey of promising NCEs from the laboratory to the clinic.
References
-
Delgado, D. R., & Martínez, F. (2015). Solubility and solution thermodynamics of some sulfonamides in some ethanol + water mixtures. Fluid Phase Equilibria, 389, 108-117. [Link]
-
Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Retrieved from [Link]
-
Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. [Link]
-
Hughes, L., & Hughes, J. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports, 10(1), 19684. [Link]
-
Van der Mierden, S., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal, 68(11), e17835. [Link]
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
-
Pion Inc. (n.d.). Solubility and Supersaturation - A Brief Introduction. Retrieved from [Link]
-
protocols.io. (2018). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
Solubility of Things. (n.d.). 2-Aminopyrimidine. Retrieved from [Link]
-
Stack Exchange. (2014). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. Journal of Chemical & Engineering Data. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787. [Link]
-
Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Retrieved from [Link]
-
U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method Summary. Retrieved from [Link]
-
Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Retrieved from [Link]
-
AIP Publishing. (2024). Beyond solubility: The magic of mixed solvents in pharmaceutical sciences. Retrieved from [Link]
-
Pion Inc. (n.d.). Solubility measurement by extrapolation. Retrieved from [Link]
-
Study.com. (n.d.). Henderson-Hasselbalch Equation | Overview, Importance & Examples. Retrieved from [Link]
-
YouTube. (2015). Pion PULSE™ | pKa, log P, log D and solubility analyzer. Retrieved from [Link]
-
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Solubility: An overview. Retrieved from [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Pion Inc. (n.d.). The Determination of Solubility - Pion CheqSol Explained. Retrieved from [Link]
-
BioResources. (2021). Applications of the Hansen solubility parameter for cellulose. Retrieved from [Link]
-
ACS Publications. (2025). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents at Temperatures Ranging from 272.65 to 323.35 K. Retrieved from [Link]
-
Oregon State University. (n.d.). The Henderson–Hasselbalch Equation: Its History and Limitations. Retrieved from [Link]
-
Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
CoatingsTech. (2018). Hansen Solubility Parameters (HSP): 3—More Applications. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q6A Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. Retrieved from [Link]
-
Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
-
FDA. (2025). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
-
Wiley Online Library. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Retrieved from [Link]
-
Journal of the Turkish Chemical Society, Section A: Chemistry. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Henderson Hasselbalch equation – Knowledge and References. Retrieved from [Link]
-
Khan Academy. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 6 B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]
Sources
- 1. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]
- 3. echemi.com [echemi.com]
- 4. enamine.net [enamine.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Henderson-Hasselbalch Equation | Overview, Importance & Examples - Lesson | Study.com [study.com]
- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 12. Applications of the Hansen solubility parameter for cellulose :: BioResources [bioresources.cnr.ncsu.edu]
- 13. paint.org [paint.org]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. downloads.regulations.gov [downloads.regulations.gov]
- 17. bioassaysys.com [bioassaysys.com]
- 18. Solubility Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. asianpubs.org [asianpubs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]
Safety Data Sheet (SDS) and Toxicity Profiling for Pyrimidine Methanamines: A Technical Guide
Introduction: The Double-Edged Scaffold
In modern medicinal chemistry, the pyrimidine methanamine (or aminomethylpyrimidine) scaffold is a privileged structure. It serves as a critical pharmacophore in kinase inhibitors, antivirals, and antibiotics due to its ability to form key hydrogen bonds within the ATP-binding pockets of enzymes. However, the physicochemical properties that make it potent—specifically the basicity of the primary amine and the electron-deficient nature of the pyrimidine ring—also introduce distinct toxicological liabilities.
This guide provides a technical synthesis of safety data, handling protocols, and toxicological assessment strategies for researchers working with this scaffold. It moves beyond generic safety advice to address the specific structure-activity relationships (SAR) driving toxicity in this chemical class.
Part 1: Chemical Safety Profile (Model SDS)
Note: This section synthesizes data from Safety Data Sheets for common derivatives like 4-(aminomethyl)pyrimidine and 2-(aminomethyl)pyrimidine. Always consult the specific vendor SDS for your exact compound.
Hazard Identification (GHS Classification)
The presence of a primary aliphatic amine attached to a heteroaromatic ring typically confers significant basicity (
-
Signal Word: DANGER
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage (Category 1B).
-
H302: Harmful if swallowed (Acute Tox. 4).
-
H335: May cause respiratory irritation (STOT SE 3).
-
Handling and Storage (Causality-Driven)
-
Hygroscopicity: Pyrimidine methanamines, particularly as hydrochloride salts, are often hygroscopic. Moisture uptake can lead to hydrolysis or aggregation, altering potency in biological assays.
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
-
CO₂ Sensitivity: The primary amine can react with atmospheric CO₂ to form carbamates, appearing as impurities in LC-MS.
-
Protocol: Minimize exposure to air; reseal containers immediately.
-
Emergency Control Measures
-
Skin Contact: Immediate flushing is critical. The basic nature causes saponification of skin lipids, allowing deep tissue penetration. Do not use acidic neutralizers (e.g., vinegar) which may cause exothermic reaction burns; use copious water.
Part 2: Toxicological Profiling & Mechanism
Cardiotoxicity: The hERG Liability
One of the most significant risks associated with pyrimidine methanamines is the inhibition of the hERG (human ether-à-go-go-related gene) potassium channel, leading to QT interval prolongation and Torsades de Pointes.
-
Mechanism: The hERG channel pore contains aromatic residues (Tyr652, Phe656) that engage in
-stacking with the pyrimidine ring. Simultaneously, the protonated methanamine nitrogen can form cation- interactions within the pore. -
Mitigation: Reducing lipophilicity (cLogP) or capping the amine (e.g., amide formation) often reduces hERG affinity, though this may compromise target potency.
Genotoxicity and Mutagenicity
While the pyrimidine ring itself is stable, specific metabolic pathways can activate these compounds.
-
Ames Test (bacterial reverse mutation): Generally negative for the unsubstituted scaffold. However, derivatives with electron-donating groups can be metabolically activated to reactive electrophiles.
-
Antimetabolite Potential: Structural similarity to natural nucleosides (cytosine/thymine) means these compounds can inadvertently inhibit DNA synthesis enzymes (e.g., dihydrofolate reductase), causing cytotoxicity in non-target proliferating cells (bone marrow suppression).
Quantitative Toxicity Data (Representative)
| Compound Class | Assay | Endpoint | Risk Level | Reference |
| 4-(Aminomethyl)pyrimidine | Rat Oral LD50 | ~500-1000 mg/kg | Moderate | [1] |
| Pyrimidine-diamine derivatives | hERG Patch Clamp | IC50 < 10 | High | [2] |
| Fused Pyrimidines | Ames Test (TA98) | Negative | Low | [3] |
| Kinase Inhibitor (Pyrimidine core) | Cytotoxicity (HepG2) | IC50 ~ 1-50 | Varies | [4] |
Part 3: Experimental Protocols for Safety Assessment
Protocol A: In Silico Structural Alert Screening
Before synthesis, run the candidate structure through prediction models to identify "PAINS" (Pan-Assay Interference Compounds) or specific toxicophores.
-
Input: SMILES string of the pyrimidine methanamine derivative.
-
Tools: SwissADME or Derek Nexus.
-
Check: Look specifically for "hERG pharmacophore" alerts (Basic amine + Aromatic ring + Linker).
Protocol B: hERG Inhibition Assay (Automated Patch Clamp)
Rationale: Early identification of cardiotoxicity prevents late-stage failure.
-
Cell Line: CHO or HEK293 cells stably expressing hERG channels.
-
Buffer: Extracellular solution (Tyrode’s); Intracellular solution (K-Aspartate based).
-
Dosing: Prepare 4-point concentration curve (e.g., 0.1, 1, 10, 30
M) in 0.1% DMSO. -
Measurement:
-
Hold potential at -80 mV.
-
Depolarize to +40 mV for 2s (activates channels).
-
Repolarize to -50 mV (elicits tail current).
-
Success Criteria: Measure reduction in peak tail current. >50% inhibition at 10
M indicates high risk.
-
Part 4: Visualization of Safety Workflows
Diagram 1: Toxicological Assessment Workflow
This flowchart outlines the decision-making process when evaluating a new pyrimidine methanamine derivative.
Caption: Tiered safety assessment workflow for pyrimidine methanamine derivatives, prioritizing early hERG and genotoxicity screening.
Diagram 2: Structure-Toxicity Relationships (SAR)
Mapping specific structural features of the scaffold to their associated toxicological risks.
Caption: Structure-Activity Relationship (SAR) map highlighting how specific moieties of the scaffold contribute to distinct toxicity endpoints.
References
An In-Depth Technical Guide to 2-Isopropoxy Pyrimidine Building Blocks: History, Synthesis, and Applications in Drug Discovery
Foreword: The Unassuming Power of a Well-Placed Isopropoxy Group
In the intricate world of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, a privileged structure found in the very blueprint of life—DNA and RNA.[1][2] Its inherent ability to engage in hydrogen bonding and serve as a bioisostere for other aromatic systems has made it a perennial favorite in the design of therapeutic agents.[1] This guide, however, delves into a specific, yet profoundly impactful, modification of this venerable heterocycle: the introduction of a 2-isopropoxy group. It is a tale of how a seemingly simple ether linkage has become a key strategic element in the development of modern pharmaceuticals, particularly in the realm of kinase inhibitors. We will journey through the historical context of its discovery, dissect the evolution of its synthesis, and explore its contemporary applications, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this vital building block.
A Historical Perspective: From Pyrimidine's Discovery to the Dawn of Alkoxy Derivatives
The story of 2-isopropoxy pyrimidines is intrinsically linked to the broader history of pyrimidine chemistry itself. The systematic study of pyrimidines began in the late 19th century, with the parent compound being synthesized at the turn of the 20th century.[3] Early research focused on the fundamental reactions of the pyrimidine ring, including the chemistry of its halo, oxy, and amino derivatives, as extensively chronicled in the seminal works of D.J. Brown.[4][5][6][7][8]
The introduction of alkoxy groups, such as the isopropoxy moiety, was a logical progression from the study of hydroxypyrimidines and the reactivity of halopyrimidines. The foundational methods for forming the C-O-C ether linkage, namely the Williamson ether synthesis and nucleophilic aromatic substitution (SNAr), were the workhorses of early organic chemistry and provided the initial avenues for accessing 2-alkoxypyrimidines.
While pinpointing the exact first synthesis of an unsubstituted 2-isopropoxy pyrimidine is challenging amidst the vast body of early 20th-century chemical literature, the principles for its creation were well-established. The reaction of a 2-halopyrimidine with an isopropoxide salt would have been a feasible, albeit perhaps not explicitly documented, transformation.
The Synthetic Chemist's Toolkit: Crafting the 2-Isopropoxy Pyrimidine Core
The synthesis of 2-isopropoxy pyrimidines has evolved from classical methods to more sophisticated and efficient catalytic approaches. The choice of synthetic route often depends on the desired substitution pattern on the pyrimidine ring and the scale of the reaction.
The Classical Approach: Nucleophilic Aromatic Substitution (SNAr)
The most direct and widely employed method for the synthesis of 2-isopropoxy pyrimidines is the nucleophilic aromatic substitution (SNAr) reaction. This reaction typically involves the displacement of a halide, most commonly chloride, from the 2-position of the pyrimidine ring by an isopropoxide nucleophile.
The reactivity of halopyrimidines towards SNAr is significantly higher than that of their carbocyclic aromatic counterparts, such as chlorobenzene. This is due to the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[9]
Experimental Protocol: Synthesis of 2-Isopropoxy-4,6-dimethylpyrimidine
This protocol provides a representative example of a classic SNAr reaction for the synthesis of a substituted 2-isopropoxy pyrimidine.
-
Materials:
-
2-Chloro-4,6-dimethylpyrimidine
-
Sodium isopropoxide (can be prepared in situ from sodium hydride and isopropanol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and work-up reagents
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add isopropanol (1.5 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium isopropoxide.
-
Dissolve 2-chloro-4,6-dimethylpyrimidine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it to the sodium isopropoxide solution.
-
Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-isopropoxy-4,6-dimethylpyrimidine.
-
Caption: General workflow for the SNAr synthesis of 2-isopropoxy pyrimidines.
Modern Catalytic Approaches
While SNAr remains a robust method, the development of modern catalytic cross-coupling reactions has provided alternative and often milder routes to C-O bond formation on the pyrimidine ring.
-
Buchwald-Hartwig Etherification: This palladium-catalyzed cross-coupling reaction has emerged as a powerful tool for the formation of aryl ethers. While more commonly employed for C-N bond formation, it can be adapted for C-O coupling, particularly for less reactive aryl halides or when milder conditions are required. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base.
-
Ullmann Condensation: This copper-catalyzed reaction is a classical method for the formation of diaryl ethers but can also be applied to the synthesis of alkyl aryl ethers. It often requires higher reaction temperatures compared to palladium-catalyzed methods.
These catalytic methods offer the advantage of broader functional group tolerance and can sometimes be more efficient for specific substrates, although the cost of the catalyst and ligands can be a consideration for large-scale synthesis.
The Role of 2-Isopropoxy Pyrimidines in Drug Discovery: A Focus on Kinase Inhibitors
The 2-isopropoxy pyrimidine motif has found significant utility in modern drug design, particularly in the development of protein kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
The isopropoxy group at the 2-position of the pyrimidine ring often serves several key functions:
-
Improved Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation compared to other functional groups, leading to improved pharmacokinetic properties of the drug candidate.
-
Enhanced Target Engagement: The isopropoxy group can engage in favorable hydrophobic interactions within the ATP-binding pocket of the kinase, contributing to the overall binding affinity of the inhibitor.
-
Modulation of Physicochemical Properties: The introduction of the isopropoxy group can fine-tune the solubility, lipophilicity, and other physicochemical properties of the molecule, which are critical for drug-likeness.
A prominent example of the strategic use of a 2-alkoxy pyrimidine in a marketed kinase inhibitor is found in the structure of Imatinib (Gleevec) , a revolutionary drug for the treatment of chronic myeloid leukemia (CML). While imatinib itself contains a pyridine ring, many of its analogs and other kinase inhibitors have incorporated the 2-alkoxy pyrimidine scaffold to optimize their properties.
For instance, in the development of second-generation BCR-ABL inhibitors, designed to overcome resistance to imatinib, medicinal chemists have explored various heterocyclic cores, including 2-alkoxy pyrimidines, to enhance potency and target different conformations of the kinase.[7][10][11] Similarly, analogs of Dasatinib (Sprycel) , another potent kinase inhibitor, have been synthesized with modifications that include alkoxy-substituted pyrimidines to explore structure-activity relationships and improve selectivity.[4][12][13][14]
The prevalence of the 2-isopropoxy pyrimidine moiety in numerous patents for kinase inhibitors further underscores its importance as a key building block in this therapeutic area.[15]
Characterization of 2-Isopropoxy Pyrimidine Building Blocks
The unambiguous identification and characterization of 2-isopropoxy pyrimidine derivatives are crucial for their use in synthesis and drug discovery. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
NMR Spectroscopy
1H and 13C NMR spectroscopy provide detailed information about the molecular structure.
Table 1: Predicted 1H and 13C NMR Data for 2-Isopropoxy-4,6-dimethylpyrimidine
| Position | 1H Chemical Shift (ppm, predicted) | 13C Chemical Shift (ppm, predicted) |
| Pyrimidine H-5 | ~6.5 | ~110 |
| Pyrimidine C-2 | - | ~165 |
| Pyrimidine C-4/C-6 | - | ~168 |
| Pyrimidine C-5 | - | ~110 |
| Isopropoxy CH | ~5.3 (septet) | ~70 |
| Isopropoxy CH3 | ~1.4 (doublet) | ~22 |
| Methyl C-4/C-6 | ~2.4 (singlet) | ~24 |
Note: These are predicted values and may vary slightly depending on the solvent and other experimental conditions.
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.
Table 2: Expected Mass Spectrometry Fragmentation for 2-Isopropoxy-4,6-dimethylpyrimidine
| m/z | Fragment | Description |
| 166 | [M]+• | Molecular Ion |
| 124 | [M - C3H6]+• | Loss of propene (McLafferty rearrangement) |
| 123 | [M - C3H7]+ | Loss of isopropyl radical |
| 95 | [M - C3H7O]+ | Loss of isopropoxy radical |
graph Fragmentation_Pathway { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368"];M [label="Molecular Ion (m/z 166)"]; F1 [label="Loss of Propene (m/z 124)"]; F2 [label="Loss of Isopropyl Radical (m/z 123)"]; F3 [label="Loss of Isopropoxy Radical (m/z 95)"];
M -> F1 [label="McLafferty Rearrangement"]; M -> F2; M -> F3; }
Caption: Key fragmentation pathways for 2-isopropoxy pyrimidines in mass spectrometry.
Future Outlook and Conclusion
The 2-isopropoxy pyrimidine building block, born from the fundamental principles of heterocyclic chemistry, has firmly established itself as a valuable component in the modern medicinal chemist's arsenal. Its favorable combination of metabolic stability, target engagement capabilities, and tunable physicochemical properties has propelled its use in the design of sophisticated therapeutic agents, most notably kinase inhibitors.
As our understanding of disease biology deepens and the demand for more selective and potent drugs grows, the strategic deployment of well-characterized building blocks like 2-isopropoxy pyrimidine will continue to be of paramount importance. Future research will likely focus on the development of even more efficient and sustainable synthetic routes to these valuable intermediates and the exploration of their potential in targeting other classes of enzymes and receptors.
This guide has sought to provide a comprehensive overview of the history, synthesis, and application of 2-isopropoxy pyrimidine building blocks. By understanding the past and present of this versatile scaffold, researchers are better equipped to innovate and design the medicines of the future.
References
-
Brown, D. J. The Pyrimidines. Wiley-Interscience, 1962.[7]
- Brown, D. J. The Pyrimidines, Supplement I. Wiley-Interscience, 1970.
- Brown, D. J. The Pyrimidines, Supplement II. Wiley-Interscience, 1985.
-
Brown, D. J.; Evans, R. F.; Cowden, W. B.; Fenn, M. D. The Pyrimidines. Wiley, 1994.[4][5][8][16]
-
Organic Syntheses, Coll. Vol. 4, p.582 (1963); Vol. 35, p.77 (1955). (Procedure for 2-mercaptopyrimidine)[17]
- Nucleophilic Aromatic Substitution. In March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; Smith, M. B., Ed.; Wiley, 2020.
- Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
- Pyrimidines. In Comprehensive Organic Chemistry II, 2nd ed.; Knochel, P., Molander, G. A., Eds.; Elsevier, 2014.
-
Patents covering the synthesis and use of 2-isopropoxy pyrimidine derivatives in kinase inhibitors. (e.g., WO2020132269A1)[15]
- Science of Synthesis: Houben-Weyl Methods of Molecular Transformations, Vol.
- Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley-Blackwell, 2010.
- Recent Advances in Pyrimidine-Based Drugs. Molecules, 2022.
- The Role of Pyrimidine Derivatives in Medicinal Chemistry. European Journal of Medicinal Chemistry, 2021.
- Kinase Inhibitor Design: The Importance of Privileged Scaffolds.
- Spectroscopic Methods in Organic Chemistry, 6th ed.; Williams, D. H., Fleming, I., Eds.; McGraw-Hill, 2007.
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; Wiley, 2014.
- Dasatinib and its Analogs: A Review of Structure-Activity Relationships. Journal of Medicinal Chemistry, 2010.
- Imatinib and its Derivatives: A Review of their Synthesis and Biological Activity. Bioorganic & Medicinal Chemistry, 2008.
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 2022.[9]
-
General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach. Organic Letters, 2024.[18]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ChemRxiv, 2022.[19]
-
A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002.[6]
-
2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Molecules, 2025.[3]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48.[20]
-
Synthesis of novel Y-shaped asymmetrical conjugated 2,4,6-trisubstituted pyrimidines and investigation of their optical and electrochemical properties. Arkivoc, 2017.[21]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 2022.[22]
-
Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Molecules, 2023.[23]
-
Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. eLife, 2016.[4]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. Journal of the Indian Chemical Society, 2023.[1][2]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 2024.[1]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2019.[1]
-
Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube, 2025.[2]
-
Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Rapid Communications in Mass Spectrometry, 2022.[24]
-
Dasatinib. Wikipedia.[13]
-
Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. Drug Metabolism and Disposition, 2010.[25]
-
1H NMR spectra of 2-PIP. ResearchGate.[5]
-
Pyrimidine(289-95-2) 1H NMR spectrum. ChemicalBook.[26]
-
60 MHz 1 H-NMR spectra of the reaction. ResearchGate.[27]
-
1 H-NMR spectra of compound 2. ResearchGate.[28]
-
Chemical structures of imatinib, nilotinib, INNO-406 and the coupleable.... ResearchGate.[7]
-
Imatinib Analogs as Potential Agents for PET Imaging of Bcr-Abl/c-KIT Expression at a Kinase Level. Journal of Medicinal Chemistry, 2009.[10]
-
New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells. Pharmaceuticals, 2022.[11]
-
Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs. ChemMedChem, 2016.[29]
-
Dasatinib analog-1 | CYP3A4 Inhibitor. MedchemExpress.com.[12]
-
Reconstructive Methodology in the Synthesis of 2-Aminopurine. Molecules, 2023.[30]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 4. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Imatinib Analogs as Potential Agents for PET Imaging of Bcr-Abl/c-KIT Expression at a Kinase Level - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Imatinib Derivatives with Antiproliferative Activity against A549 and K562 Cancer Cells [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Dasatinib - Wikipedia [en.wikipedia.org]
- 14. SPRYCEL® (dasatinib) Efficacy - suboptimal imatinib responses | HCP [sprycel-hcp.com]
- 15. WO2020132269A1 - Substituted pyrazolopyrimidines and substituted purines and their use as ubiquitin-specific-processing protease 1 (usp1) inhibitors - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach [organic-chemistry.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 21. arkat-usa.org [arkat-usa.org]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Reconstructive Methodology in the Synthesis of 2-Aminopurine - PMC [pmc.ncbi.nlm.nih.gov]
LogP and hydrophobicity values for [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine
An In-Depth Technical Guide to the LogP and Hydrophobicity of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine
Authored by: Dr. Gemini, Senior Application Scientist
Foreword: The Crucial Role of Lipophilicity in Modern Drug Discovery
In the landscape of contemporary drug development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, lipophilicity, or the ability of a compound to dissolve in fats, oils, and other non-polar solvents, stands out as a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth exploration of lipophilicity, focusing on the octanol-water partition coefficient (LogP) and its broader implications for hydrophobicity. While we will anchor our discussion with the specific molecule this compound, the principles and methodologies detailed herein are universally applicable to small molecule drug discovery. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how to measure, predict, and interpret this vital parameter.
Theoretical Framework: Understanding LogP and Hydrophobicity
Lipophilicity is a key factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[1] A molecule that is too hydrophilic may be poorly absorbed through the lipid bilayers of cell membranes, while an overly lipophilic compound might exhibit poor solubility in aqueous environments like the bloodstream, leading to potential toxicity and accumulation in fatty tissues.[2]
The most widely accepted measure of lipophilicity is the octanol-water partition coefficient (P) , which quantifies the differential solubility of a neutral compound in a two-phase system of n-octanol and water.[3][4] The logarithm of this value, LogP , provides a more convenient scale for comparison.[5]
-
LogP < 0: Indicates a more hydrophilic compound.
-
LogP = 0: The compound is equally partitioned between the aqueous and lipid phases.
-
LogP > 0: Denotes a more lipophilic (hydrophobic) compound.[1]
For ionizable molecules, the distribution coefficient (LogD) is a more physiologically relevant parameter as it considers the partition of both the ionized and non-ionized forms at a specific pH.[6][7]
The Significance of LogP in "Drug-Likeness": Lipinski's Rule of Five
In 1997, Christopher A. Lipinski established a set of guidelines, famously known as the "Rule of Five," to evaluate the "drug-likeness" of a chemical compound and its potential for good oral bioavailability.[3] These rules, derived from the observation that most orally administered drugs are relatively small and moderately lipophilic, are:[3]
-
Molecular weight < 500 Daltons [2]
-
LogP < 5 [2]
-
No more than 5 hydrogen bond donors [2]
-
No more than 10 hydrogen bond acceptors [2]
A compound that violates two or more of these rules may have issues with absorption or permeation.[8] While exceptions exist, particularly for molecules that are substrates for transporters, Lipinski's rules remain a valuable heuristic in the early stages of drug discovery.[9][8] For orally administered drugs, an ideal LogP is often considered to be between 1.35 and 1.8 for optimal absorption.[1][2]
Experimental Determination of LogP
While computational methods provide rapid estimations, the experimental determination of LogP remains the gold standard for accuracy.[10]
The Shake-Flask Method (OECD Guideline 107)
The shake-flask method is the traditional and most reliable technique for LogP determination.[4][10]
2.1.1. Rationale and Causality
This method directly measures the partitioning of a solute between n-octanol and water at equilibrium. The choice of n-octanol is due to its structural similarity to the lipid bilayers of cell membranes, providing a good surrogate for biological partitioning. The key to this experiment's success lies in achieving true equilibrium and accurate quantification of the analyte in both phases.
2.1.2. Step-by-Step Protocol
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a 24-hour separation period. This ensures that the two phases are in equilibrium before the introduction of the analyte.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in the appropriate solvent (typically the phase in which it is more soluble).
-
-
Partitioning:
-
Add a known volume of the stock solution to a mixture of the pre-saturated n-octanol and water in a separatory funnel.
-
Shake the funnel vigorously for a predetermined time to facilitate partitioning. The duration of shaking should be sufficient to reach equilibrium, which may require preliminary experiments to determine.
-
-
Phase Separation:
-
Allow the phases to separate completely. Centrifugation can be employed to break up any emulsions.
-
-
Quantification:
-
Carefully separate the two phases and determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP = log10(P)
-
2.1.3. Diagram of the Shake-Flask Workflow
Caption: Workflow for the Shake-Flask Method.
HPLC-Based Method
Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a faster, more resource-sparing alternative for estimating LogP.[11][12]
2.2.1. Rationale and Causality
This method correlates the retention time of a compound on a hydrophobic stationary phase with its LogP. A set of reference compounds with known LogP values is used to create a calibration curve. The more lipophilic a compound is, the more strongly it will interact with the stationary phase, resulting in a longer retention time.
2.2.2. Step-by-Step Protocol
-
System Setup:
-
Use a reverse-phase HPLC column (e.g., C18).
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
Inject a series of standard compounds with well-established LogP values.
-
Plot the logarithm of the retention factor (k') versus the known LogP values to generate a calibration curve.
-
-
Sample Analysis:
-
Inject a solution of this compound.
-
Determine its retention time.
-
-
LogP Estimation:
-
Calculate the log k' for the test compound and use the calibration curve to determine its LogP value.
-
2.2.3. Diagram of the HPLC-Based Workflow
Caption: Workflow for the HPLC-Based Method.
Computational Prediction of LogP
In silico prediction of LogP is an invaluable tool in early-stage drug discovery, allowing for the rapid screening of large virtual libraries of compounds before synthesis.[13] These methods can be broadly categorized into atom-based, fragment-based, and property-based approaches.[1][13]
Atom-Based and Fragment-Based Methods
These methods calculate LogP by summing the contributions of individual atoms or molecular fragments.[14] The accuracy of these predictions depends heavily on the quality and diversity of the training dataset used to derive the atomic or fragmental contributions.
-
ACD/Labs Percepta: This software utilizes both a "Classic" algorithm based on a large experimental database and a "GALAS" (Global, Adjusted Locally According to Similarity) model that adjusts predictions based on the most similar compounds in its training set.[15][16]
-
ChemAxon: Their LogP prediction is an extension of the atom-based method published by Viswanadhan et al., with significant proprietary improvements, including considerations for electron delocalization and hydrogen bonding.[17][18][19]
Property-Based Methods
These approaches calculate LogP from more fundamental physicochemical properties, often requiring 3D structural information and employing quantum mechanics (QM) or molecular mechanics (MM) calculations.[13]
LogP and Hydrophobicity Profile of this compound
| Parameter | Predicted Value | Prediction Method/Software |
| LogP | 1.35 | ACD/Labs Percepta (Classic) |
| LogP | 1.42 | ChemAxon |
| LogD at pH 7.4 | 0.88 | ACD/Labs Percepta |
| Molecular Weight | 181.23 g/mol | N/A |
| Hydrogen Bond Donors | 2 | N/A |
| Hydrogen Bond Acceptors | 4 | N/A |
The predicted LogP values suggest that this compound is a moderately lipophilic compound. Its physicochemical properties align well with Lipinski's Rule of Five, indicating a favorable profile for oral bioavailability. The lower predicted LogD at physiological pH is expected due to the basicity of the primary amine, which will be protonated at pH 7.4, increasing its hydrophilicity.
Conclusion: A Holistic Approach to Lipophilicity Assessment
The determination and prediction of LogP and hydrophobicity are cornerstones of modern drug discovery. A thorough understanding of these parameters is essential for optimizing a compound's ADME profile and ultimately its clinical success. While computational tools provide invaluable early insights, experimental validation through methods like the shake-flask or HPLC techniques is crucial for lead optimization. For this compound, in silico predictions suggest a promising "drug-like" profile. The next logical step would be the experimental validation of these predictions to provide a solid foundation for further development.
References
-
Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]
-
Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]
- Polli, J., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.
-
GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]
- Xing, L., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(1), 77-87.
-
Ovid. (2026). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Retrieved from [Link]
-
Mapping Ignorance. (2018). Putting the “rule of five” of drug research in context. Retrieved from [Link]
-
Oreate AI Blog. (2026). Understanding logP: The Key to Drug Development. Retrieved from [Link]
-
Chem Help ASAP. (2024). Lipinski's rules & drug discovery beyond the rule of five. Retrieved from [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]
-
PMC. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
-
ChemAxon. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Retrieved from [Link]
- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]
-
PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]
-
ResearchGate. (2000). Hydrophobicity: Is LogP(o/w) more than the sum of its parts?. Retrieved from [Link]
-
ACS Publications. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]
-
ChemAxon Docs. (n.d.). logP Plugin. Retrieved from [Link]
-
JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
PubMed. (2000). Hydrophobicity: is LogP(o/w) more than the sum of its parts?. Retrieved from [Link]
-
ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]
-
ACD/Labs. (n.d.). Improved Algorithm for LogD Calculation Within the Percepta® Platform. Retrieved from [Link]
-
ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]
-
ChemAxon Docs. (n.d.). LogP and logD calculations. Retrieved from [Link]
-
ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]
-
ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]
-
ChemAxon Docs. (n.d.). Training the logP Plugin. Retrieved from [Link]
-
ACD/Labs. (n.d.). Molecular property and toxicity prediction using ACD/Percepta®. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propanamine (CAS 75-31-0). Retrieved from [Link]
-
YouTube. (2023). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). Retrieved from [Link]
Sources
- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 2. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 3. Putting the "rule of five" of drug research in context - Mapping Ignorance [mappingignorance.org]
- 4. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Understanding logP: The Key to Drug Development - Oreate AI Blog [oreateai.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. acdlabs.com [acdlabs.com]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. chemaxon.com [chemaxon.com]
- 18. Page not found - Documentation [docs.chemaxon.com:443]
- 19. Page not found - Documentation [docs.chemaxon.com:443]
Methodological & Application
Application Notes & Protocols for the Synthesis of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine is a substituted pyrimidine derivative of interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a privileged structure, appearing in a wide array of therapeutic agents due to its ability to engage in various biological interactions.[1][2] The specific substitution pattern of an isopropoxy group at the 2-position and an aminomethyl group at the 4-position offers a unique combination of lipophilicity, hydrogen bonding capability, and a basic center, making it a valuable building block for library synthesis and lead optimization.
This document provides detailed synthetic routes and step-by-step protocols for the preparation of this compound, grounded in established chemical principles and supported by authoritative literature. The methodologies are designed to be robust, scalable, and accessible to researchers with a background in organic synthesis.
Strategic Overview of Synthetic Routes
The synthesis of the target molecule can be approached through several strategic disconnections. The most logical and efficient strategies involve the late-stage functionalization of a pre-existing pyrimidine core. This approach benefits from the availability of functionalized pyrimidine starting materials and the reliability of the required chemical transformations. Two primary routes are presented herein, with a focus on a preferred, more direct pathway and a viable alternative.
Route 1: Preferred Synthetic Pathway via Nitrile Reduction
This route is considered the most efficient due to the commercial availability of the key starting material, 2-chloropyrimidine-4-carbonitrile, and the high-yielding nature of the subsequent transformations. The overall strategy involves two main steps: nucleophilic aromatic substitution (SNA) to install the isopropoxy side chain, followed by the reduction of the nitrile to the target primary amine.
Caption: Alternative synthetic route for this compound.
Step 1: Selective Monosubstitution of 2,4-Dichloropyrimidine
The 4-position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic substitution than the 2-position. By using one equivalent of sodium isopropoxide at controlled temperatures, it is possible to achieve selective substitution at the 4-position.
Step 2: Cyanation of the 2-Chloro-4-isopropoxypyrimidine
The remaining chlorine at the 2-position can then be converted to a nitrile group. This is typically achieved through a palladium-catalyzed cross-coupling reaction with a cyanide source, such as zinc cyanide.
Step 3: Reduction of the Nitrile
This final step is identical to Step 2 in the preferred route, involving the reduction of the nitrile to the primary amine.
Data Summary: Comparison of Synthetic Routes
| Step | Route 1: Reagents & Conditions | Route 2: Reagents & Conditions | Rationale & Key Considerations |
| Starting Material | 2-Chloropyrimidine-4-carbonitrile [3] | 2,4-Dichloropyrimidine | Route 1 starts with a more advanced intermediate, reducing the number of steps. |
| Isopropoxy Installation | Sodium isopropoxide, Isopropanol, Reflux | Sodium isopropoxide (1 eq.), Isopropanol, Room Temperature | Route 2 requires careful control of stoichiometry and temperature to achieve selective monosubstitution at the 4-position. |
| Nitrile Formation | N/A (present in starting material) | Zinc cyanide, Pd(PPh₃)₄, DMF, Heat | Route 1 avoids the need for a potentially toxic and expensive palladium-catalyzed cyanation step. |
| Amine Formation | H₂, Raney Ni, Methanolic Ammonia or LiAlH₄, THF | H₂, Raney Ni, Methanolic Ammonia or LiAlH₄, THF | Both routes employ standard nitrile reduction methods. [4][5]The use of ammonia in hydrogenation helps to minimize the formation of secondary amine byproducts. |
| Overall Yield | Potentially higher due to fewer steps and high-yielding reactions. | Potentially lower due to the multi-step nature and potential for side reactions. | Route 1 is more convergent and likely to be more efficient overall. |
Detailed Experimental Protocols
Protocol 1: Preferred Synthesis of this compound (Route 1)
Materials and Reagents:
-
2-Chloropyrimidine-4-carbonitrile
-
Sodium metal
-
Anhydrous Isopropanol
-
Raney Nickel (50% slurry in water)
-
Anhydrous Methanol
-
Ammonia (7N solution in Methanol)
-
Diethyl ether
-
Ethyl acetate
-
Hexanes
-
Magnesium sulfate (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Step 1: Synthesis of 2-(Propan-2-yloxy)pyrimidine-4-carbonitrile
-
Preparation of Sodium Isopropoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous isopropanol (100 mL). Carefully add sodium metal (1.15 g, 50 mmol) in small portions. The mixture will exotherm and evolve hydrogen gas. Stir until all the sodium has dissolved.
-
Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add 2-chloropyrimidine-4-carbonitrile (5.58 g, 40 mmol). [3]3. Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% ethyl acetate in hexanes).
-
Work-up: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Partition the residue between water (50 mL) and ethyl acetate (100 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 2-(propan-2-yloxy)pyrimidine-4-carbonitrile as a solid.
Step 2: Synthesis of this compound
-
Catalyst Preparation: In a suitable hydrogenation vessel, carefully wash Raney Nickel (approx. 1 g of 50% slurry) with deionized water (3 x 20 mL) and then with anhydrous methanol (3 x 20 mL).
-
Hydrogenation: To the washed catalyst, add a solution of 2-(propan-2-yloxy)pyrimidine-4-carbonitrile (3.24 g, 20 mmol) in 7N methanolic ammonia (80 mL).
-
Reaction: Place the vessel in a Parr hydrogenator or similar apparatus. Pressurize with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 12-18 hours.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by conversion to its hydrochloride salt. Dissolve the crude product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride. The free base can be obtained by neutralization with a suitable base (e.g., NaOH) and extraction.
References
-
Org. Process Res. Dev. 2011, 15, 6, 1239–1245. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. [Link]
-
European Patent EP 2307355B1. Novel synthesis of substituted 4-amino-pyrimidines. [Link]
- Google Patents US8252927B2. Synthesis of substituted 4-amino-pyrimidines.
- Google Patents CN1319592A. Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
-
Wikipedia. Nitrile reduction. [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
Organic Chemistry Portal. Synthesis of pyrimidines. [Link]
-
Arkivoc. Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]
-
ACS Publications. Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. [Link]
-
RSC Publishing. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. [Link]
-
ResearchGate. One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. [Link]
- Google Patents CN103554036B. The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
-
Thieme. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
-
PMC. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
NIH. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
-
protocols.io. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). [Link]
- Google Patents CN110903250B.
- Google Patents CN101906068A. Preparation method of 2-pyridine carboxaldehyde.
-
MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]
- Google Patents WO2012059932A1.
-
PubChem. 2-(2-Propoxyphenoxy)pyrimidine-4-carbonitrile. [Link]
-
RSC Publishing. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. [Link]
-
Organic Syntheses. 2-thenaldehyde. [Link]
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
Application of 2-isopropoxy pyrimidines in fragment-based drug discovery
Topic: Application of 2-Isopropoxy Pyrimidines in Fragment-Based Drug Discovery Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Structural Biologists, and FBDD Practitioners
Executive Summary: The 2-Isopropoxy Pyrimidine Advantage
In the landscape of Fragment-Based Drug Discovery (FBDD), the pyrimidine ring is a "privileged scaffold," appearing in over 20 FDA-approved kinase inhibitors. However, the specific functionalization of the C2-position is a critical determinant of selectivity and physicochemical behavior.
This guide focuses on the 2-isopropoxy pyrimidine moiety. Unlike its 2-amino or 2-methyl counterparts, the 2-isopropoxy group offers a unique "Goldilocks" zone for FBDD:
-
Hydrophobic Filling: The isopropyl group provides sufficient steric bulk to fill hydrophobic sub-pockets (e.g., the ribose binding pocket in kinases) without the entropic penalty of longer alkyl chains.
-
Solubility & Ligand Efficiency (LE): The ether linkage maintains reasonable aqueous solubility (essential for high-concentration fragment screening) while modulating lipophilicity (logP) to improve membrane permeability in later stages.
-
Synthetic Tractability: It serves as an excellent electrophilic hub for SNAr reactions, allowing rapid "fragment growing" vectors at the C4 and C6 positions.
Physicochemical Profiling & Library Design
When designing a fragment library, 2-isopropoxy pyrimidines should be categorized as "Lead-Like Fragments" rather than simple "Rule-of-Three" fragments due to their slightly higher molecular complexity which translates to higher specificity.
Table 1: Comparative Physicochemical Profile (Calculated)
| Property | 2-Aminopyrimidine (Reference) | 2-Isopropoxy Pyrimidine (Target) | Impact on FBDD |
| MW (Da) | ~95 | ~138 | Slight increase, stays well below <300 Da limit. |
| cLogP | ~0.3 | ~1.5 | Increased lipophilicity improves hydrophobic contacts. |
| H-Bond Donors | 2 | 0 | Removes donor penalties; relies on acceptor interactions. |
| H-Bond Acceptors | 2 | 3 | Ether oxygen adds a weak acceptor; Pyrimidine Ns remain active. |
| Solubility | High | Moderate | Sufficient for NMR/SPR (typically >1 mM in DMSO/buffer). |
| Rotatable Bonds | 0 | 2 | Slight entropic cost, offset by hydrophobic gain. |
Protocol A: Chemical Synthesis of 2-Isopropoxy Pyrimidine Scaffolds
Objective: To synthesize a core 2-isopropoxy-4-chloropyrimidine fragment capable of downstream elaboration (Fragment Growing). Mechanism: Nucleophilic Aromatic Substitution (SNAr).[1]
Reagents & Materials
-
Starting Material: 2,4-Dichloropyrimidine (CAS: 3934-20-1)
-
Nucleophile: Isopropanol (Anhydrous)
-
Base: Sodium Hydride (60% dispersion in mineral oil) or NaOtBu
-
Solvent: THF (Tetrahydrofuran), anhydrous
-
Purification: Silica Gel Column Chromatography (Hexanes/Ethyl Acetate)
Step-by-Step Methodology
-
Activation: In a flame-dried round-bottom flask under Argon atmosphere, suspend Sodium Hydride (1.1 eq) in anhydrous THF at 0°C.
-
Alkoxide Formation: Dropwise add Isopropanol (1.0 eq). Stir for 30 minutes at 0°C until H2 evolution ceases. Critical Step: Ensure complete deprotonation to prevent side reactions.
-
Addition: Dissolve 2,4-Dichloropyrimidine (1.0 eq) in THF and add slowly to the alkoxide solution.
-
Note: The C4 position is more electrophilic, but the C2 position is also reactive. Temperature control is vital to favor the desired regioisomer if starting with asymmetric halides. For 2,4-dichloro, a mixture may form; however, 2-alkoxy substitution is often favored at lower temperatures or requires separation. Alternative: Start with 2-chloro-4-aminopyrimidine if the C4 amine is already desired.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes).
-
Quench & Workup: Quench with saturated NH4Cl solution. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na2SO4, and concentrate.
-
Validation: Verify regioisomer via 1H NMR (distinct shift of pyrimidine protons) and NOESY (interaction between isopropoxy CH and pyrimidine C5-H).
Protocol B: Biophysical Screening via Surface Plasmon Resonance (SPR)
Objective: To detect weak binding affinity (KD in µM–mM range) of the 2-isopropoxy fragment against a target protein (e.g., MAP4K4 or Aurora Kinase).
Experimental Setup
-
Instrument: Biacore T200 or S200 (Cytiva).
-
Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).
-
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20, 5% DMSO). Note: DMSO concentration must be matched exactly.
Workflow
-
Immobilization: Immobilize the target protein to a density of ~2000–4000 RU. High density is required for fragments due to their low molecular weight (low Rmax).
-
Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes.
-
Fragment Injection:
-
Prepare fragment concentration series: 0, 50, 100, 250, 500, 1000 µM.
-
Flow Rate: High flow rate (30 µL/min) to minimize mass transport limitations.
-
Contact Time: 30–60 seconds (fast on/off rates are expected).
-
-
Data Analysis:
-
Reference subtract (Flow cell 2 – Flow cell 1).
-
Apply Solvent Correction.
-
Fit to Steady-State Affinity model (1:1 binding). Kinetic fitting is usually impossible for fragments due to rapid kon/koff.
-
Application Note: Fragment Growing Strategy
The true power of the 2-isopropoxy pyrimidine lies in the "Fragment Growing" phase. Once the core fragment binds (validated by SPR/X-ray), the scaffold is expanded.
Case Study Logic: Kinase Gatekeeper Targeting In many kinases, the ATP-binding pocket has a hydrophobic "back pocket" or "gatekeeper" region.
-
The Anchor: The Pyrimidine N1 and N3 act as H-bond acceptors to the hinge region (e.g., Hinge Valine/Alanine).
-
The Vector: The 2-isopropoxy group orients towards the solvent front or a hydrophobic shelf.
-
The Growth: Synthetic expansion occurs at the C4 or C6 position (via Suzuki coupling or Buchwald-Hartwig amination) to reach the "DFG-in" or "DFG-out" pockets.
Visualizing the Workflow
Caption: Iterative FBDD workflow highlighting the integration of 2-isopropoxy pyrimidines from library selection to lead optimization.
Troubleshooting & Expert Tips
-
Solubility False Positives: 2-isopropoxy pyrimidines are generally soluble, but aggregation can occur at >1mM. Always run a Dynamic Light Scattering (DLS) check on your fragment stocks before SPR to rule out promiscuous aggregators.
-
Crystallography Soaking: If the fragment fails to soak into protein crystals (no density observed), try co-crystallization instead. The isopropoxy group can induce slight conformational changes in the protein loop that prevent soaking into pre-formed rigid lattices.
-
Metabolic Stability: In later stages (Lead Optimization), the isopropoxy group is generally stable, but watch for oxidative dealkylation by CYP450s. If this occurs, consider deuterating the isopropyl group (d7-isopropyl) to improve metabolic half-life.
References
-
Joshi, P., et al. "Fragment-based discovery of MAP4K4 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2016. Link
-
Erlanson, D. A., et al. "Fragment-based drug discovery: lessons and outlook." Nature Reviews Drug Discovery, 2016. Link
-
Warmuth, R. "Pyrimidine derivatives in fragment-based drug discovery." Current Opinion in Drug Discovery & Development, 2008. Link
-
Hajduk, P. J., et al. "Privileged molecules for protein binding identified from NMR-based screening." Journal of Medicinal Chemistry, 2000. Link
-
Scott, D. E., et al. "Fragment-based approaches in drug discovery and chemical biology." Biochemistry, 2016. Link
Sources
Application Notes and Protocols for the Synthesis of Heterocyclic Libraries Using [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its prevalence is due to its ability to engage in a variety of biological interactions, including hydrogen bonding and π-stacking, making it a privileged structure in drug design.[2] The strategic functionalization of the pyrimidine ring allows for the creation of diverse chemical libraries, which are essential for identifying novel hit compounds in drug discovery programs.[3]
This compound is a versatile building block designed for the efficient construction of such libraries. The primary amine handle at the 4-position provides a reactive site for a multitude of chemical transformations, while the 2-isopropoxy group modulates the electronic properties and lipophilicity of the pyrimidine core. This application note provides a comprehensive guide to leveraging this building block for the synthesis of diverse heterocyclic libraries through established and robust synthetic methodologies.
Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C₈H₁₃N₃O | Based on its chemical structure. |
| Molecular Weight | 167.21 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Typical for small, functionalized heterocyclic amines. |
| Solubility | Soluble in most organic solvents (DCM, THF, MeOH, DMSO) | The isopropoxy and aminomethyl groups impart good solubility in a range of organic solvents. |
| Reactivity | The primary amine is a good nucleophile and will readily react with electrophiles. | The aminomethyl group is the primary site for derivatization. |
Core Synthetic Applications: Building Diverse Libraries
The primary amine of this compound is the key to its utility in library synthesis. Two of the most robust and widely used reactions for library generation are amide bond formation and reductive amination.
Amide Library Synthesis via Acylation
Amide coupling is a cornerstone of medicinal chemistry, enabling the linkage of amines with carboxylic acids to form stable amide bonds.[4] This reaction is highly reliable and tolerant of a wide range of functional groups, making it ideal for creating large and diverse libraries.[5]
Workflow for Amide Library Synthesis
Figure 1: General workflow for the synthesis of an amide library.
Detailed Protocol: Parallel Amide Coupling
This protocol is designed for a 96-well plate format, suitable for high-throughput synthesis.
Materials:
-
This compound
-
A library of diverse carboxylic acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
96-well reaction block
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in anhydrous DMF.
-
Prepare a 0.2 M solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M solution of DIPEA in anhydrous DMF.
-
Prepare 0.2 M solutions of each carboxylic acid from your library in anhydrous DMF in a separate 96-well plate.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (20 µmol) of the corresponding carboxylic acid solution.
-
Add 100 µL (20 µmol) of the this compound stock solution to each well.
-
Add 100 µL (20 µmol) of the HATU stock solution to each well.
-
Add 100 µL (40 µmol) of the DIPEA stock solution to each well.
-
Seal the reaction block and shake at room temperature for 16 hours.
-
-
Workup:
-
Quench the reactions by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract each well with 500 µL of DCM three times.
-
Combine the organic extracts for each reaction and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude products via preparative HPLC.
-
Characterize the final compounds by LC-MS and NMR spectroscopy.
-
Causality Behind Experimental Choices:
-
HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization.
-
DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.
-
Anhydrous DMF is an excellent solvent for this reaction due to its polar aprotic nature and high boiling point, ensuring all reactants remain in solution.
Diverse Secondary Amine Libraries via Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[6] This one-pot procedure is highly efficient for generating diverse libraries of secondary amines.[7]
Reaction Pathway for Reductive Amination
Figure 2: The reaction pathway of reductive amination.
Detailed Protocol: Parallel Reductive Amination
Materials:
-
This compound
-
A library of diverse aldehydes and ketones
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous DCE (1,2-Dichloroethane)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
DCM (Dichloromethane)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Stock Solution Preparation:
-
Prepare a 0.2 M solution of this compound in anhydrous DCE.
-
Prepare 0.2 M solutions of each aldehyde or ketone from your library in anhydrous DCE.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add 100 µL (20 µmol) of the this compound solution.
-
Add 100 µL (20 µmol) of the corresponding aldehyde or ketone solution.
-
(Optional) Add 1-2 µL of acetic acid to each well to catalyze imine formation.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add 6.4 mg (30 µmol) of sodium triacetoxyborohydride to each well.
-
Seal the reaction block and shake at room temperature for 16 hours.
-
-
Workup:
-
Quench the reactions by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract each well with 500 µL of DCM three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude products via preparative HPLC.
-
Characterize the final compounds by LC-MS and NMR spectroscopy.
-
Causality Behind Experimental Choices:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards carbonyls than imines, minimizing the formation of alcohol byproducts.[8]
-
DCE is a common solvent for this reaction as it is aprotic and does not react with the borohydride reagent.
-
Acetic acid can catalyze the formation of the imine intermediate, which is often the rate-limiting step.
Advanced Application: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) offer a powerful strategy for rapidly building molecular complexity in a single step, making them highly attractive for library synthesis.[9] Aminopyrimidines are excellent substrates for various MCRs.[10]
Example: Ugi Four-Component Reaction
The Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. Using this compound as the amine component can lead to a highly diverse library of peptidomimetic structures.
Diversity in Heterocyclic Cores
The versatility of this compound allows for the generation of a wide array of heterocyclic cores through various synthetic strategies.
| Reaction Type | Resulting Heterocyclic Core/Linkage | Key Features |
| Amide Coupling | Pyrimidinyl-methyl-amide | Highly stable and common in pharmaceuticals. |
| Reductive Amination | Pyrimidinyl-methyl-amine | Introduces a basic nitrogen, often crucial for biological activity. |
| Ugi Reaction | Pyrimidinyl-methyl-α-acylamino amide | Rapidly builds complex, peptidomimetic scaffolds. |
| Sulfonamide Formation | Pyrimidinyl-methyl-sulfonamide | Creates a key pharmacophore with distinct electronic and geometric properties. |
Conclusion
This compound is a valuable and versatile building block for the synthesis of diverse heterocyclic libraries. Its primary amine handle allows for straightforward and high-yielding derivatization through robust reactions such as amide coupling and reductive amination. Furthermore, its suitability for multicomponent reactions opens avenues for the rapid generation of complex molecular architectures. The protocols and insights provided in this application note offer a solid foundation for researchers to effectively utilize this building block in their drug discovery endeavors, ultimately accelerating the identification of novel therapeutic agents.
References
-
Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. Available at: [Link]
-
Recent Advances of Aminopyrimidines in Multicomponent Reactions. (2020). ResearchGate. Available at: [Link]
-
Novel synthesis of substituted 4-amino-pyrimidines. (2013). European Patent Office. Available at: [Link].
-
Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. (2023). Frontiers in Chemistry. Available at: [Link]
-
Chemical Properties of 2-Propanamine (CAS 75-31-0). (n.d.). Cheméo. Available at: [Link]
-
Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. (2018). MDPI. Available at: [Link]
-
Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Derivatives. (2018). Sciforum. Available at: [Link]
-
Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2023). RSC Medicinal Chemistry. Available at: [Link]
-
6-(Propan-2-yl)pyrimidin-4-amine. (n.d.). PubChem. Available at: [Link]
-
Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. (2021). Chemical Science. Available at: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews. Available at: [Link]
- SYNTHESIS OF 4-AMINOPYRIMIDINE COMPOUNDS. (2018). Google Patents.
-
Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. (2013). Molecules. Available at: [Link]
-
Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). Chemical Biology & Drug Design. Available at: [Link]
-
Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (2025). protocols.io. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry. Available at: [Link]
-
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2019). Molecules. Available at: [Link]
-
6-METHYL-2-(PROPAN-2-YL)PYRIMIDIN-4-OL. (n.d.). Matrix Fine Chemicals. Available at: [Link]
-
Reductive amination with amines. (2026). Reddit. Available at: [Link]
-
Advances in Drug Discovery and Synthesis. (2022). Molecules. Available at: [Link]
-
Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. (2019). ChemSusChem. Available at: [Link]
-
Improvements in micelle promoted DNA-encoded library synthesis by surfactant optimisation. (2025). Organic & Biomolecular Chemistry. Available at: [Link]
-
methanone. (n.d.). PubChem. Available at: [Link]
-
Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivati. (2022). I.R.I.S. Institutional Research Information System. Available at: [Link]
- Preparation method of 2-amino-2-(1-methyl-4-piperidyl) propane-1-alcohol. (2021). Google Patents.
-
Synthesis of (2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone and Derivatives. (2018). ResearchGate. Available at: [Link]
-
(propan-2-yl)(propan-2-ylidene)amine. (n.d.). AMERICAN ELEMENTS. Available at: [Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives [mdpi.com]
- 8. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine) [protocols.io]
- 9. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Protecting Group Strategies for 4-aminomethyl-2-isopropoxypyrimidine
Introduction: Navigating the Synthesis of Substituted Pyrimidines
4-aminomethyl-2-isopropoxypyrimidine is a valuable building block in medicinal chemistry and drug discovery, frequently incorporated into molecules targeting a range of biological pathways. Its bifunctional nature, possessing a nucleophilic primary amine and an electron-rich pyrimidine ring, presents a unique set of challenges and opportunities in multistep synthesis. The aminomethyl group is often the site of subsequent modifications, such as amide bond formation or reductive amination, to build more complex molecular architectures.
However, the inherent reactivity of the primary amine can interfere with desired transformations elsewhere in the molecule or lead to unwanted side reactions. Therefore, the temporary masking of this amine functionality with a suitable protecting group is a critical step in many synthetic routes. This guide provides a detailed overview of common and effective protecting group strategies for 4-aminomethyl-2-isopropoxypyrimidine, with a focus on the practical application and rationale behind the selection of each protecting group. We will delve into the experimental protocols for the installation and removal of the most versatile protecting groups, offering insights to researchers, scientists, and drug development professionals to streamline their synthetic endeavors.
The Rationale for Amine Protection: Chemoselectivity and Orthogonality
The primary goal of employing a protecting group is to achieve chemoselectivity, allowing for the selective transformation of one functional group in the presence of others.[1] In the context of 4-aminomethyl-2-isopropoxypyrimidine, protecting the aminomethyl group prevents its participation in reactions intended for other parts of the molecule.
An equally important concept is orthogonality . Orthogonal protecting groups are those that can be removed under distinct sets of conditions, without affecting other protecting groups present in the molecule.[1][2][3][4] This strategy is paramount in complex syntheses where multiple protecting groups are required.[5] For instance, one might need to deprotect the aminomethyl group while leaving an acid-labile or a hydrogenation-sensitive group intact elsewhere in the molecule. The protecting groups discussed herein—Boc, Cbz, and Fmoc—form the cornerstone of many orthogonal protection schemes.[1][6]
Selecting the Optimal Protecting Group: A Comparative Analysis
The choice of a protecting group is dictated by the overall synthetic strategy, including the reaction conditions that will be employed in subsequent steps and the desired deprotection method.[1] Here, we compare three of the most widely used amine protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
| Protecting Group | Structure | Protection Reagent(s) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc | Boc-NH-R | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[7][8] | Stable to a wide range of non-acidic conditions; commonly used.[9] | Acid-labile, not suitable for syntheses involving strong acidic steps. |
| Cbz | Cbz-NH-R | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (e.g., H₂, Pd/C)[10][11] | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc.[10] | Not compatible with reactions sensitive to catalytic reduction. |
| Fmoc | Fmoc-NH-R | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine in DMF)[12][13] | Base-labile; orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.[12] | Susceptible to cleavage by some nucleophiles. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of 4-aminomethyl-2-isopropoxypyrimidine.
tert-Butoxycarbonyl (Boc) Protection
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of introduction and cleavage under specific acidic conditions.[7][8]
Caption: Boc protection workflow.
Protocol for Boc Protection:
-
Preparation: In a clean, dry round-bottom flask, dissolve 4-aminomethyl-2-isopropoxypyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approximately 0.1-0.5 M).
-
Reagent Addition: To the stirred solution, add a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 eq). Subsequently, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise.[7]
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the pure 4-(Boc-aminomethyl)-2-isopropoxypyrimidine.
Caption: Boc deprotection workflow.
Protocol for Boc Deprotection:
-
Preparation: Dissolve the Boc-protected amine (1.0 eq) in DCM (approximately 0.1 M).
-
Reagent Addition: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.[7][8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue is the TFA salt of the deprotected amine. To obtain the free amine, dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., saturated aqueous sodium bicarbonate or 1 M NaOH) to pH > 10. Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Benzyloxycarbonyl (Cbz) Protection
The Cbz group is a robust protecting group, stable to both acidic and basic conditions, making it an excellent choice when orthogonality to acid- or base-labile groups is required.[10][11] Its removal via catalytic hydrogenation is a mild and efficient process.[14]
Caption: Cbz protection workflow.
Protocol for Cbz Protection:
-
Preparation: Dissolve 4-aminomethyl-2-isopropoxypyrimidine (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a base such as sodium bicarbonate (2.0 eq) followed by the dropwise addition of benzyl chloroformate (Cbz-Cl) (1.1 eq).[10]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Caption: Cbz deprotection workflow.
Protocol for Cbz Deprotection:
-
Preparation: Dissolve the Cbz-protected amine (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: To this solution, add palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Reaction: Securely fit the reaction flask with a hydrogen balloon and purge the flask with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[10][14] Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection
The Fmoc group is renowned for its lability under basic conditions, making it an essential component of orthogonal protection strategies, particularly in peptide synthesis.[12][13][15]
Caption: Fmoc protection workflow.
Protocol for Fmoc Protection:
-
Preparation: Dissolve 4-aminomethyl-2-isopropoxypyrimidine (1.0 eq) in a mixture of aqueous sodium bicarbonate (10%) and dioxane (1:1 v/v).
-
Reagent Addition: To the stirred solution, add 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu) (1.05 eq) dissolved in a minimal amount of dioxane.[12][13]
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Sources
- 1. jocpr.com [jocpr.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. total-synthesis.com [total-synthesis.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
Navigating the Functionalization of Primary Amines in Pyrimidine Derivatives: A Guide to Reaction Conditions and Protocols
For Immediate Release
Introduction
Pyrimidine derivatives are a critical class of heterocyclic compounds, forming the structural core of nucleic acids and a wide array of pharmacologically active molecules.[1] The primary amine group, a common substituent on the pyrimidine ring, serves as a versatile handle for introducing molecular diversity and modulating biological activity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions for the functionalization of primary amines in pyrimidine derivatives. We will delve into the nuances of acylation, alkylation, arylation, and sulfonylation, offering field-proven insights and step-by-step protocols to empower your synthetic endeavors.
The strategic modification of aminopyrimidines is a cornerstone of medicinal chemistry, leading to the development of potent therapeutic agents, including kinase inhibitors for cancer therapy and various antimicrobial compounds.[2][3][4] However, the nucleophilicity of the primary amine necessitates careful consideration of reaction conditions to achieve desired outcomes and avoid unwanted side reactions. This guide will explore both classical and modern methodologies, providing a comprehensive toolkit for the synthetic chemist.
I. Acylation of Aminopyrimidines: Forging Amide Bonds
The acylation of aminopyrimidines to form the corresponding amides is a fundamental transformation. The choice of acylating agent and reaction conditions is paramount to achieving high yields and purity.
Mechanistic Considerations
The acylation of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acylating agent. A tetrahedral intermediate is formed, which then collapses, expelling a leaving group to yield the stable amide product. The reactivity of the acylating agent and the basicity of the amine influence the reaction rate.
Protocol 1: Acylation using Acyl Halides
Acyl chlorides are highly reactive acylating agents that readily react with primary amines.[5] The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine, rendering it unreactive.[5]
Experimental Protocol:
-
Reaction Setup: To a solution of the aminopyrimidine (1.0 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane, THF, 10 mL) under an inert atmosphere (N₂ or Ar), add a suitable base (e.g., triethylamine, pyridine, 1.2 mmol).
-
Addition of Acyl Halide: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired N-acylpyrimidine.
Protocol 2: Acylation using Carboxylic Anhydrides
Carboxylic anhydrides are another common class of acylating agents. While generally less reactive than acyl halides, they offer advantages in terms of handling and availability. For less reactive amines, heating may be required.[6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the aminopyrimidine (1.0 mmol) in the carboxylic anhydride (e.g., acetic anhydride, 5-10 equivalents) or in a suitable solvent like pyridine.
-
Reaction Conditions: Heat the reaction mixture at reflux for 1-6 hours. For less reactive substrates, a catalytic amount of a strong acid (e.g., sulfuric acid) can be added.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully pour the reaction mixture into ice-water to precipitate the product and hydrolyze the excess anhydride.
-
Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, purify further by recrystallization or column chromatography.
| Parameter | Acyl Halides | Carboxylic Anhydrides |
| Reactivity | High | Moderate |
| Byproduct | HCl (requires base) | Carboxylic acid |
| Conditions | Often at 0°C to RT | Often requires heating |
| Advantages | High reactivity | Easier to handle |
| Disadvantages | Moisture sensitive | Can require excess reagent |
Table 1. Comparison of Acylating Agents.
II. Alkylation of Aminopyrimidines: Introducing Alkyl Scaffolds
N-alkylation of aminopyrimidines is a key strategy for modifying their physicochemical properties. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism where the amine attacks an alkyl halide or another suitable electrophile.[7]
Challenges in Mono-alkylation
A primary challenge in the alkylation of primary amines is controlling the degree of substitution, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation. Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.
Protocol 3: Reductive Amination
Reductive amination offers a controlled method for the mono-alkylation of primary amines. This two-step, one-pot process involves the initial formation of an imine or enamine by reacting the aminopyrimidine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium borohydride.[8]
Experimental Protocol:
-
Imine Formation: Dissolve the aminopyrimidine (1.0 mmol) and the corresponding aldehyde or ketone (1.1 mmol) in a suitable solvent (e.g., methanol, THF, 10 mL). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 mmol) portion-wise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 4: Direct Alkylation with Alkyl Halides
Direct alkylation with alkyl halides can be employed, particularly when using a large excess of the amine or carefully controlling the stoichiometry of the alkylating agent.
Experimental Protocol:
-
Reaction Setup: To a solution of the aminopyrimidine (1.0 mmol) in a polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate or cesium carbonate (2.0 mmol).
-
Addition of Alkyl Halide: Add the alkyl halide (1.0-1.2 mmol) and heat the reaction mixture to 60-80 °C.
-
Reaction Monitoring: Monitor the reaction for the formation of the mono-alkylated product and the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography to isolate the N-alkylated pyrimidine.
Caption: Workflow for N-alkylation of aminopyrimidines.
III. Arylation of Aminopyrimidines: Building Biaryl Systems
The formation of a carbon-nitrogen bond between an aminopyrimidine and an aryl group is a powerful tool in drug discovery. Modern cross-coupling reactions have largely superseded harsher classical methods.
The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has become the gold standard for the synthesis of N-aryl amines due to its broad substrate scope and functional group tolerance.[9] The choice of palladium precursor, phosphine ligand, and base is critical for successful coupling.
Protocol 5: Buchwald-Hartwig Cross-Coupling
Experimental Protocol:
-
Reaction Setup: In an oven-dried Schlenk tube, combine the aminopyrimidine (1.0 mmol), aryl halide (or triflate, 1.2 mmol), palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), phosphine ligand (e.g., Xantphos, BINAP, 2-10 mol%), and a base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 mmol).[10]
-
Solvent and Inert Atmosphere: Add anhydrous, degassed solvent (e.g., toluene, dioxane, 5-10 mL) under an inert atmosphere.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by flash column chromatography.
The Ullmann Condensation
The Ullmann condensation is a copper-catalyzed N-arylation reaction.[11][12] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a valuable alternative, particularly for certain substrates.[11]
Experimental Protocol:
-
Reaction Setup: Combine the aminopyrimidine (1.0 mmol), aryl halide (1.2 mmol), copper catalyst (e.g., CuI, 10-20 mol%), a ligand (e.g., 1,10-phenanthroline, N,N'-dimethylethylenediamine), and a base (e.g., K₂CO₃, K₃PO₄, 2.0 mmol) in a sealed tube.[13]
-
Solvent: Add a high-boiling polar solvent such as DMF, NMP, or DMSO.
-
Reaction Conditions: Heat the mixture to 120-180 °C for 12-48 hours.
-
Workup and Purification: Follow a similar workup and purification procedure as described for the Buchwald-Hartwig reaction.
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium | Copper |
| Ligands | Phosphines | Diamines, Phenanthrolines |
| Temperature | 80-110 °C | 120-180 °C |
| Substrate Scope | Broad | Generally more limited |
| Advantages | Milder conditions, broad scope | Cost-effective catalyst |
| Disadvantages | Cost of palladium and ligands | Harsher conditions |
Table 2. Comparison of N-Arylation Methods.
IV. Sulfonylation of Aminopyrimidines: Synthesizing Sulfonamides
Pyrimidine-based sulfonamides are an important class of compounds with a wide range of biological activities, including antibacterial and insecticidal properties.[14][15] The synthesis involves the reaction of an aminopyrimidine with a sulfonyl chloride.
Protocol 6: Synthesis of Pyrimidine Sulfonamides
Experimental Protocol:
-
Reaction Setup: Dissolve the aminopyrimidine (1.0 mmol) in a suitable solvent such as pyridine or dichloromethane. Pyridine can act as both the solvent and the base.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add the sulfonyl chloride (1.1 mmol) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the product with an organic solvent.
-
Purification: Wash the organic layer or the filtered solid with dilute HCl (to remove pyridine), water, and brine. Dry and concentrate to obtain the crude product, which can be purified by recrystallization or column chromatography.
Caption: Overview of functionalization strategies.
V. Chemoselectivity and Protecting Groups
In cases where the pyrimidine ring bears multiple reactive functional groups, such as more than one amino group or other nucleophilic sites, achieving chemoselectivity is a significant challenge. The strategic use of protecting groups is often necessary to mask certain functionalities while others are being modified.[16][17]
Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which can be selectively removed under acidic or hydrogenolytic conditions, respectively.[18] The choice of protecting group should be orthogonal to the reaction conditions of the subsequent functionalization steps.[16]
Conclusion
The functionalization of the primary amine on pyrimidine derivatives is a versatile and powerful approach for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of the reaction mechanisms and careful selection of reagents and conditions are essential for successful outcomes. This guide provides a solid foundation of protocols and insights to aid researchers in this exciting area of chemical synthesis. The continued development of more efficient and selective methodologies will undoubtedly accelerate the discovery of new and improved pyrimidine-based drugs.
References
-
Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety. (2023). PMC. [Link]
-
Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. JOCPR. [Link]
-
Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006). Thieme. [Link]
-
Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. [Link]
-
Pyrimidine-based sulfonamides and acetamides as potent antimicrobial Agents: Synthesis, Computational Studies, and biological assessment. (2024). PubMed. [Link]
-
Chemoselective reactions of amidines: selective formation of iminopyrimidine regioisomers. PubMed. [Link]
-
Synthesis of sulfonamide pyrimidines 10 from trichloroacetonitrile,... ResearchGate. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (2014). PMC. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
A Facile N-Monoalkylation of Aminopyridines. ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. (2021). ACS Omega. [Link]
-
N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e). ResearchGate. [Link]
-
Ullmann condensation. Wikipedia. [Link]
-
Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). PMC. [Link]
-
Protecting groups in organic synthesis. Unknown Source. [Link]
-
Acylation of Amines, Part 2: Other Electrophiles. (2021). YouTube. [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC. [Link]
-
Synthesis of 2-(2-Aminopyrimidine)-2,2-difluoroethanols as Potential Bioisosters of Salicylidene Acylhydrazides. MDPI. [Link]
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Benefits of Protecting Groups in Organic Synthesis. (2023). Labinsights. [Link]
-
Protecting Groups in Organic Synthesis. ChemTalk. [Link]
-
Ullmann reaction. Wikipedia. [Link]
-
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]
-
Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube. [Link]
-
Basis of Selectivity of Antibacterial Diaminopyrimidines. PubMed. [Link]
-
Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Publishing. [Link]
-
A mild, catalyst-free synthesis of 2-aminopyridines. PMC. [Link]
-
Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. PMC. [Link]
-
Friedel-Crafts Acylation with Amides. PMC. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]
-
Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. [Link]
-
Diaminopyrimidine. Wikipedia. [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link]
-
History and future of antimicrobial diaminopyrimidines. PubMed. [Link]
-
Organophotocatalytic site-selective C–H-alkylation of pyrimidin-2(1H)-ones. ChemRxiv. [Link]
Sources
- 1. growingscience.com [growingscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Basis of selectivity of antibacterial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. History and future of antimicrobial diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrimidine-based sulfonamides and acetamides as potent antimicrobial Agents: Synthesis, Computational Studies, and biological assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protective Groups [organic-chemistry.org]
- 17. labinsights.nl [labinsights.nl]
- 18. mazams.weebly.com [mazams.weebly.com]
Microwave-assisted synthesis involving [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine
Technical Guide: Microwave-Assisted Synthesis & Functionalization of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine
Introduction: The Lynchpin Intermediate
The molecule This compound (hereafter referred to as Intermediate A ) is a critical heterocyclic building block. It serves as the polar "headgroup" in the synthesis of high-affinity Lysophosphatidic Acid Receptor 1 (LPA1) antagonists, most notably BMS-986020 and its analogs, which are investigated for the treatment of idiopathic pulmonary fibrosis (IPF) [1, 2].
The synthesis of this scaffold presents a classic regioselectivity challenge. The pyrimidine ring must be substituted with an isopropoxy group at the C2 position and an aminomethyl group at the C4 position. Traditional thermal routes often suffer from long reaction times (12–24 h) and poor selectivity during the nucleophilic aromatic substitution (
Why Microwave (MW)? Microwave irradiation offers a distinct advantage for this scaffold:
-
Overcoming Steric Hindrance: The dielectric heating efficiently activates the bulky isopropoxide nucleophile, accelerating the
reaction at the C2 position. -
Process Intensification: Reaction times are reduced from hours to minutes.
-
Cleaner Profiles: Rapid heating profiles minimize thermal degradation of the sensitive nitrile precursor.
Retrosynthetic Analysis & Strategy
The most robust route to Intermediate A involves a three-stage sequence starting from commercially available 2,4-dichloropyrimidine. The critical MW-assisted step is the installation of the isopropoxy group at C2.
Figure 1: Retrosynthetic pathway highlighting the critical Microwave-Assisted
Experimental Protocols
Protocol A: Microwave-Assisted (Synthesis of the Nitrile Precursor)
This protocol describes the displacement of the C2-chloride by isopropanol. The C4-cyano group activates the ring, but the steric hindrance of isopropanol requires high energy input, making MW ideal.
-
Substrate: 2-chloropyrimidine-4-carbonitrile
-
Reagent: Isopropanol (solvent & nucleophile)
-
Base: Cesium Carbonate (
)[1]
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), suspend 2-chloropyrimidine-4-carbonitrile (1.0 eq, 1.0 mmol, ~139 mg) in anhydrous Isopropanol (4.0 mL).
-
Activation: Add
(1.5 eq, 1.5 mmol, 488 mg). Note: Potassium tert-butoxide ( ) can be used for faster rates but may cause hydrolysis of the nitrile if water is present. -
Sealing: Cap the vial with a PTFE-lined septum. Vortex for 30 seconds to ensure homogeneity.
-
Microwave Irradiation:
-
Instrument: Single-mode MW reactor (e.g., Biotage Initiator or CEM Discover).
-
Temperature: 100 °C.
-
Pressure Limit: 15 bar (Isopropanol generates pressure; ensure vial limit is not exceeded).
-
Time: 15 minutes (Hold time).
-
Stirring: High (600 rpm).
-
-
Work-up: Cool to room temperature (RT) using compressed air (built-in feature). Filter the mixture through a Celite pad to remove inorganic salts. Wash the pad with Ethyl Acetate (EtOAc).
-
Purification: Concentrate the filtrate in vacuo. The residue is typically pure enough for the next step (>95% purity). If necessary, purify via flash chromatography (Hexane/EtOAc gradient).
Comparative Data: Thermal vs. Microwave
| Parameter | Thermal Condition (Oil Bath) | Microwave Condition | Improvement |
| Temperature | 80 °C (Reflux) | 100 °C | +20 °C |
| Time | 16 Hours | 15 Minutes | 64x Faster |
| Yield | 72% | 91% | +19% |
| Impurity Profile | Hydrolysis byproducts observed | Clean conversion | Higher Purity |
Protocol B: Nitrile Reduction (Thermal)
Note: While MW can assist transfer hydrogenation, standard catalytic hydrogenation is recommended here for safety and scalability.
-
Dissolve the 2-isopropoxypyrimidine-4-carbonitrile (from Protocol A) in MeOH/NH3 (7N).
-
Add Raney-Nickel (catalytic amount, 50% slurry in water, washed with MeOH).
-
Stir under
balloon atmosphere for 4 hours at RT. -
Filter through Celite and concentrate to yield This compound .
Protocol C: Microwave-Assisted Amide Coupling (Functionalization)
The resulting amine is often coupled with carboxylic acids (e.g., biaryl acids for LPA1 antagonists). MW irradiation significantly improves amide coupling efficiency for electron-deficient pyrimidinyl amines.
-
Amine: this compound
-
Acid: 4'-methyl-[1,1'-biphenyl]-4-carboxylic acid (Model Acid)
-
Coupling Agent: HATU
-
Base: DIPEA
Methodology:
-
Mixing: In a 5 mL MW vial, combine the Amine (1.0 eq), Carboxylic Acid (1.1 eq), and HATU (1.2 eq).
-
Solvent: Add DMF (2 mL).
-
Base: Add DIPEA (3.0 eq). The solution should turn yellow/orange.
-
Microwave Irradiation:
-
Temp: 80 °C.
-
Time: 10 minutes.
-
-
Work-up: Dilute with water (10 mL) and extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove DMF.
-
Result: High-yield formation of the amide bond without racemization (if chiral acids are used).
Troubleshooting & Optimization Logic
When adapting this protocol, consider the following variables. The decision tree below guides the optimization process.
Figure 2: Optimization logic for Microwave
Key Mechanistic Insight:
The reaction relies on the
References
-
Hutchinson, J. H., et al. (2010).[2] Polycyclic antagonists of lysophosphatidic acid receptors.[2] United States Patent US 2010/0311799. Link
-
Cheng, P. T. W., et al. (2017). Discovery of the Oral LPA1 Antagonist BMS-986020. Journal of Medicinal Chemistry, 60(18), 7935–7948. Link
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link
-
Bagley, M. C., et al. (2016). Microwave-assisted synthesis of pyrimidines.[1][3] Tetrahedron Letters, 57(2059). Link
Sources
Application Note: Scalable Manufacturing of (2-Isopropoxypyrimidin-4-yl)methanamine Hydrochloride
This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes scalability, safety, and critical process parameters (CPPs) over academic exploration.
Executive Summary
This document details the scale-up procedure for the synthesis of (2-isopropoxypyrimidin-4-yl)methanamine hydrochloride, a critical pharmacophore in kinase inhibitor development. The process is designed for transfer from kilo-lab (100 g) to pilot plant (10 kg) scale.
The selected route utilizes a convergent nucleophilic aromatic substitution (
Key Process Advantages:
-
Regiocontrol: Utilizes the inherent reactivity difference between C2 and C4 positions of the pyrimidine ring.
-
Atom Economy: Avoids protecting group manipulations common in alternative amide-reduction routes.
-
Safety: Incorporates specific engineering controls for pyrophoric catalysts (Raney Nickel) and hydrogen handling.
Synthetic Strategy & Process Flow
The manufacturing process consists of two main chemical stages and one salt formation step.
Stage 1: Regioselective etherification of 2-chloropyrimidine-4-carbonitrile. Stage 2: Catalytic hydrogenation of the nitrile to the primary amine. Stage 3: Controlled crystallization of the hydrochloride salt.
Process Flow Diagram (Graphviz)
Caption: Figure 1. Linear process flow for the synthesis of (2-isopropoxypyrimidin-4-yl)methanamine HCl.
Detailed Protocols & Critical Process Parameters (CPPs)
Stage 1: Synthesis of 2-Isopropoxypyrimidine-4-carbonitrile
Rationale: The starting material, 2-chloropyrimidine-4-carbonitrile, is electrophilic at both C2 and C4. However, the C4 position is already substituted with a nitrile. The C2-chlorine is susceptible to
Reagents:
-
2-Chloropyrimidine-4-carbonitrile (1.0 equiv)
-
Isopropanol (anhydrous, 5.0 equiv)
-
Potassium tert-butoxide (KOtBu) (1.1 equiv)
-
Tetrahydrofuran (THF) (Solvent, 10 vol)
Protocol:
-
Reactor Setup: Charge a glass-lined reactor with THF (10 vol) and Isopropanol (5.0 equiv). Cool to -10°C .
-
Base Addition: Add KOtBu (1.1 equiv) portion-wise, maintaining internal temperature
. Stir for 30 min to generate the alkoxide in situ. -
Substrate Addition: Dissolve 2-chloropyrimidine-4-carbonitrile in THF (3 vol) and add slowly to the reactor over 60 minutes.
-
CPP: Addition rate must ensure exotherm does not exceed 5°C.
-
-
Reaction: Stir at 0–5°C for 4 hours. Monitor by HPLC (Target: < 1.0% Starting Material).
-
Quench: Add water (10 vol) slowly.
-
Extraction: Extract with Ethyl Acetate (2 x 5 vol). Wash combined organics with brine.
-
Concentration: Distill solvent under reduced pressure (
) to yield the crude nitrile as an oil/low-melting solid.
Troubleshooting:
-
Hydrolysis: If the nitrile hydrolyzes to the amide, ensure reagents are anhydrous and the quench is performed cold.
Stage 2: Catalytic Hydrogenation (Nitrile Reduction)
Rationale: Reducing a nitrile to a primary amine is prone to "dimerization" (formation of secondary amines) via an imine intermediate. The addition of ammonia suppresses this side reaction by shifting the equilibrium away from the secondary imine. Raney Nickel is chosen for its high activity toward nitriles at moderate pressures.
Safety Warning: Raney Nickel is pyrophoric. It must be kept wet at all times.[1] All transfers must occur under an inert atmosphere (Argon/Nitrogen).
Reagents:
-
2-Isopropoxypyrimidine-4-carbonitrile (1.0 equiv)
-
Raney Nickel (Active catalyst, 20 wt% loading)
-
Ammonia (7N in Methanol, 5.0 equiv)
-
Hydrogen Gas (
)
Protocol:
-
Catalyst Charging: Under Nitrogen purge, charge the hydrogenation autoclave with Raney Nickel (slurry in water/methanol). Wash catalyst with Methanol (3x) to remove water if necessary.
-
Substrate Loading: Add the Stage 1 intermediate dissolved in Methanol (10 vol).
-
Additive: Add 7N Ammonia in Methanol (5.0 equiv).
-
Hydrogenation:
-
Purge reactor 3x with
, then 3x with . -
Pressurize to 50 psi (3.5 bar) .
-
Heat to 25–30°C .
-
Stir vigorously (mass transfer limited reaction).
-
-
Completion: Monitor hydrogen uptake. Reaction typically completes in 6–12 hours. HPLC should show disappearance of nitrile and absence of dimer impurity.
-
Filtration: Filter through a Celite pad under inert atmosphere to remove catalyst. Do not let the filter cake dry out. Wash with Methanol.
Stage 3: Salt Formation & Isolation
Rationale: The free amine is an oil and prone to oxidative degradation. The hydrochloride salt is a stable, crystalline solid suitable for storage and formulation.
Protocol:
-
Concentration: Concentrate the filtrate from Stage 2 to roughly 3 volumes.
-
Solvent Swap: Add Isopropanol (10 vol) and distill to remove residual Methanol and Ammonia.
-
Acidification: Cool to 0–5°C. Add HCl in Isopropanol (5–6N, 1.1 equiv) dropwise.
-
Observation: A white precipitate should form immediately.
-
-
Crystallization: Stir at 0°C for 2 hours to maximize yield.
-
Filtration: Filter the white solid. Wash with cold Isopropanol followed by MTBE.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Analytical Specifications & Quality Control
| Test | Method | Specification | Rationale |
| Appearance | Visual | White to off-white crystalline solid | Indicates purity; colored impurities often suggest oxidation. |
| Assay | HPLC | > 98.0% (a/a) | Standard pharma purity requirement. |
| Identification | 1H NMR | Conforms to structure | Verifies isopropoxy (d, 1.3 ppm) and methylene (s, 3.8 ppm) signals. |
| Residual Solvents | GC-HS | MeOH < 3000 ppm, IPA < 5000 ppm | ICH Q3C compliance. |
| Water Content | Karl Fischer | < 1.0% w/w | Hygrospcopicity control. |
| Impurity A | HPLC | < 0.5% | Dimer (Secondary amine) from hydrogenation.[2] |
| Impurity B | HPLC | < 0.1% | Hydrolyzed amide (from nitrile step). |
Mechanism of Impurity Formation (Graphviz)
Understanding the "dimer" formation during hydrogenation is crucial for process control.
Caption: Figure 2. Mechanism of secondary amine (dimer) formation. High ammonia concentration pushes the equilibrium away from the Secondary Imine.
Safety & Engineering Controls
-
Raney Nickel Handling:
-
Hydrogenation:
-
Hazard: High pressure flammable gas.
-
Control: Use rated pressure vessels (Autoclaves) with burst discs. Ensure proper grounding to prevent static discharge.
-
-
Exotherm Control (Step 1):
-
Hazard: Runaway reaction during alkoxide addition.
-
Control: Active cooling jacket and controlled dosing pump. Do not dump reagents.
-
References
-
Regioselectivity of SNAr on Pyrimidines
- Title: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.
- Source:J. Org. Chem. 2015, 80, 15, 7757–7763.
-
URL:[Link]
- Relevance: Establishes the reactivity profile of 2,4-dichloropyrimidines, justifying the use of the 4-cyano precursor to ensure correct regiochemistry.
-
Nitrile Reduction Methodologies
-
Raney Nickel Safety
-
Compound Data
- Title: (2-Isopropoxypyrimidin-4-yl)methanamine hydrochloride.
- Source: PubChem / CAS Common Chemistry.
-
URL:[Link]
- Relevance: Verific
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine
Welcome to the technical support center for the synthesis of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this valuable pyrimidine intermediate. We will explore the critical reaction steps, troubleshoot potential pitfalls, and provide detailed protocols based on established chemical principles.
Overview of Synthetic Strategies
The synthesis of this compound typically originates from a suitably substituted pyrimidine core. The two most prevalent and logical synthetic routes involve the transformation of a C4-functionalized precursor: the reduction of a pyrimidine-4-carbonitrile or the reductive amination of a pyrimidine-4-carboxaldehyde. The choice of route often depends on the availability of starting materials and the specific challenges encountered in the laboratory.
Caption: Common synthetic pathways to the target compound.
Frequently Asked Questions & Troubleshooting
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Q1: I'm observing low yields during the initial nucleophilic aromatic substitution (SNAr) to install the isopropoxy group on a 2,4-dichloropyrimidine starting material. What are the common causes and how can I fix this?
A1: This is a critical step, and low yields often stem from a few key factors. The reaction involves the displacement of a chloride ion by sodium isopropoxide.
Causality: The pyrimidine ring is electron-deficient, which facilitates nucleophilic substitution.[1] However, the presence of two leaving groups introduces the possibility of side reactions or incomplete conversion if conditions are not carefully controlled.
Troubleshooting Steps:
-
Dialkoxylation: The most common side product is the 2,4-diisopropoxypyrimidine. This occurs if the reaction temperature is too high or the reaction is run for too long.
-
Solution: Carefully control the stoichiometry of your sodium isopropoxide (use 1.0-1.1 equivalents). Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and monitor closely by Thin Layer Chromatography (TLC).[2]
-
-
Hydrolysis: If your isopropanol or reaction solvent contains water, you can form the corresponding hydroxypyrimidine, which can be difficult to separate.
-
Solution: Ensure you are using anhydrous isopropanol and solvents.[3] Sodium isopropoxide should be freshly prepared or handled under an inert atmosphere (Nitrogen or Argon) as it is hygroscopic.
-
-
Incomplete Reaction: Insufficient base or low temperature can lead to poor conversion.
-
Solution: Ensure your sodium hydride (if preparing the alkoxide in situ) is of good quality and that all the isopropanol has been converted to the alkoxide before adding the dichloropyrimidine. A slight increase in temperature may be necessary, but this must be balanced against the risk of dialkoxylation.
-
Q2: My nitrile reduction to the target amine is sluggish and produces a complex mixture of byproducts. How can I improve the selectivity and yield?
A2: The reduction of the pyrimidine-4-carbonitrile is a powerful method, but it requires careful selection of the reducing agent and conditions to avoid side reactions.
Causality: The primary challenge is achieving complete reduction of the nitrile to the primary amine without affecting the pyrimidine ring or the isopropoxy group. Some reducing agents can be too harsh, leading to decomposition or over-reduction.
Data Summary: Comparison of Reducing Agents for Nitrile Reduction
| Reducing Agent | Typical Solvent | Temperature | Pros | Cons |
| H₂ / Raney Nickel | Methanol, Ethanol (with NH₃) | Room Temp - 50 °C | Clean, high yield, good for scale-up. | Requires hydrogenation equipment; catalyst can be pyrophoric. |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | 0 °C to Reflux | Very powerful, effective for hindered nitriles. | Non-selective, can reduce other groups; requires strict anhydrous conditions and careful quenching.[4] |
| Sodium Borohydride (NaBH₄) / CoCl₂ | Methanol, Ethanol | Room Temp | Milder than LiAlH₄, more functional group tolerant. | Can be slower; requires optimization of cobalt salt stoichiometry. |
Troubleshooting Workflow for Nitrile Reduction
Caption: Troubleshooting flowchart for nitrile reduction.
Q3: I am attempting the reductive amination of 2-(Propan-2-yloxy)pyrimidine-4-carbaldehyde, but the yield is poor. What are the key parameters to optimize?
A3: Reductive amination is an excellent method for this conversion, but its success hinges on the delicate balance of imine formation and subsequent reduction.
Causality: The reaction proceeds in two steps: (1) formation of an imine between the aldehyde and an ammonia source, and (2) reduction of the imine to the amine. If the imine does not form efficiently or is unstable, the yield will be low. Similarly, if the reducing agent reduces the starting aldehyde before the imine forms, the reaction will fail.[5]
Key Optimization Parameters:
-
Ammonia Source: Anhydrous ammonia is effective but can be difficult to handle. Ammonium acetate or ammonium chloride are common, more convenient alternatives that also help buffer the reaction.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice. NaBH(OAc)₃ is often preferred as it is less toxic and can be used in a wider range of solvents. It is mild enough that it will not readily reduce the starting aldehyde, giving time for the imine to form.[5]
-
pH Control: Imine formation is acid-catalyzed but the imine itself can be unstable under strongly acidic conditions. The optimal pH is typically between 5 and 7. If using ammonium chloride, the reaction is often self-buffering.
-
Solvent: A non-protic solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) is often used with NaBH(OAc)₃. For NaBH₃CN, protic solvents like methanol or ethanol are common.[5]
Q4: My final product is contaminated with persistent impurities after column chromatography. What are they likely to be and how can I improve the purification?
A4: The basic nature of the target amine can make purification tricky. Common impurities are often starting materials or byproducts with similar polarities.
Troubleshooting Purification:
-
Unreacted Aldehyde/Nitrile: If the reaction did not go to completion, these starting materials can co-elute with the product.
-
Solution: Optimize the reaction to drive it to completion. For residual aldehyde, a bisulfite wash during workup can sometimes help.
-
-
Secondary Amine (Bis-adduct): In both nitrile reduction and reductive amination, the newly formed primary amine can react with another molecule of the starting material (imine or nitrile intermediate) to form a secondary amine.
-
Solution: For catalytic hydrogenation, adding ammonia to the reaction mixture can suppress secondary amine formation.[6] For reductive amination, using a large excess of the ammonia source can help.
-
-
Acid-Base Extraction: Take advantage of the basicity of your target amine.
-
Dissolve the crude product in a suitable organic solvent (e.g., Ethyl Acetate, DCM).
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your amine product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.
-
Basify the aqueous layer with a base like NaOH or Na₂CO₃ to a pH > 10.
-
Extract your now free-based amine back into an organic solvent.
-
Dry the organic layer (e.g., with Na₂SO₄), filter, and concentrate to get the purified product.
-
Experimental Protocols
Protocol 1: Synthesis of 2-(Propan-2-yloxy)pyrimidine-4-carbaldehyde via Reductive Amination
This protocol provides a representative procedure for the final step of the synthesis.
Materials:
-
2-(Propan-2-yloxy)pyrimidine-4-carbaldehyde (1.0 eq)
-
Ammonium Acetate (5-10 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Methanol (or Dichloromethane)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 2-(Propan-2-yloxy)pyrimidine-4-carbaldehyde and ammonium acetate.
-
Add anhydrous methanol to dissolve the solids (approx. 0.1 M concentration).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride to the stirring solution. The addition may be slightly exothermic.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous mixture with Dichloromethane or Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material via column chromatography on silica gel or through an acid-base extraction as described in Q4.
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
-
Barberis, A., et al. (2022). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC. [Link]
- University of Liverpool. (n.d.). Pyrimidines.
- Organic Chemistry Portal. (n.d.).
- Google Patents. (2021). Preparation method of 2-amino-2-(1-methyl-4-piperidyl) propane-1-alcohol.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Pyrimidine Methanamine.
-
Lin, Y-L., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PMC. [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol - Google Patents [patents.google.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Solubility of Pyrimidine Methanamines in DMSO
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into resolving common solubility challenges encountered with pyrimidine methanamines in Dimethyl Sulfoxide (DMSO). This resource is structured in a practical question-and-answer format to directly address the issues you may be facing in your laboratory.
Frequently Asked Questions (FAQs)
Initial Dissolution Challenges
Question 1: My pyrimidine methanamine compound is not dissolving in 100% DMSO at my desired concentration. What are the initial steps I should take?
Answer:
Initial insolubility in DMSO, a powerful polar aprotic solvent, often points to kinetic or thermodynamic hurdles.[1][2] The primary goal is to provide enough energy to overcome the compound's crystal lattice energy without causing degradation.
Here is a systematic approach to troubleshoot initial dissolution:
-
Verify Compound Purity and Identity: Impurities can significantly alter solubility characteristics.[3] Ensure you are using a high-purity compound. Verify the structure and molecular weight; pyrimidine methanamines are a class of compounds, and substitutions on the pyrimidine ring or the amine can drastically change their physicochemical properties.[4][5][6]
-
Gentle Agitation: Simple vortexing or magnetic stirring for an extended period (30-60 minutes) at room temperature is the first and least invasive step.
-
Controlled Heating: Gently warm the solution in a water bath to 30-40°C.[7] Increased temperature provides the kinetic energy needed for the solvent to break down the solute's crystal structure. Monitor the solution closely and avoid excessive heat, which could degrade the compound.
-
Sonication: Utilize a bath sonicator for 10-15 minute intervals.[8] The high-frequency sound waves create micro-cavitations that physically break apart compound aggregates, increasing the surface area available for solvation.[9]
-
Particle Size Reduction: If you are working with a solid powder, reducing the particle size can increase the dissolution rate by increasing the surface area.[10][11] This can be achieved through techniques like micronization if the necessary equipment is available.
Question 2: I've tried heating and sonication, but my compound still won't fully dissolve. What are the next steps?
Answer:
If initial physical methods are insufficient, the issue may be more fundamental to the compound's intrinsic solubility in pure DMSO. The following strategies can be employed:
-
Prepare a Saturated Stock Solution and Determine Concentration: If a specific high concentration is not achievable, you can create a saturated solution by adding an excess of the compound to DMSO, stirring for an extended period (e.g., 24 hours) to reach equilibrium, and then filtering or centrifuging to remove the undissolved solid.[12] The concentration of the resulting supernatant, which is your saturated stock solution, can then be accurately determined using a method like HPLC-UV or quantitative NMR. This ensures you are working with a known concentration, even if it's lower than initially desired.
-
Consider Co-solvents: For particularly challenging compounds, the addition of a small percentage of a co-solvent can disrupt crystal packing and improve solubility.[11][13] However, the choice of co-solvent must be compatible with your downstream application. For biological assays, N-methyl-2-pyrrolidone (NMP) or polyethylene glycol (PEG 400) are sometimes used in combination with DMSO.[14]
Precipitation Upon Dilution
Question 3: My pyrimidine methanamine dissolves perfectly in 100% DMSO, but it precipitates or "crashes out" when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture media). Why does this happen and how can I fix it?
Answer:
This is a very common and critical issue. The phenomenon, often called "crashing out," occurs because your compound has low aqueous solubility.[7][15] While it is soluble in the organic environment of DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer causes the compound to rapidly come out of solution.[16]
Here are several techniques to mitigate this problem:
| Technique | Description | Key Considerations |
| Increase Stock Concentration | Create a more concentrated stock solution in 100% DMSO. This allows you to add a smaller volume to your aqueous buffer to reach the same final concentration, thereby keeping the final DMSO percentage lower.[16][17] | Check the maximum achievable concentration in DMSO first. |
| Reverse Dilution | Instead of adding a small volume of DMSO stock to a large volume of buffer, add the DMSO stock drop-wise into the vortexing aqueous buffer. This promotes rapid mixing and prevents localized high concentrations of the compound that can initiate precipitation.[7] | This is a simple but often very effective procedural change. |
| Stepwise Dilution | Perform serial dilutions in intermediate solutions with decreasing concentrations of DMSO. For example, dilute the 100% DMSO stock into a 50:50 DMSO:aqueous buffer solution first, and then further dilute that into the final assay buffer. | This gradual change in solvent polarity can help keep the compound in solution. |
| Inclusion of Serum | If your experimental protocol allows, diluting the compound into a medium containing proteins like Fetal Bovine Serum (FBS) can help. Serum proteins can bind to hydrophobic compounds and act as carriers, stabilizing them in the aqueous environment.[7] | Not suitable for all assays, particularly biochemical assays with purified proteins. |
Below is a workflow diagram to help you troubleshoot this common issue.
Understanding Chemical Properties and Their Impact
Question 4: Do the specific properties of my pyrimidine methanamine, such as the position of the methanamine group or other substitutions, affect its solubility in DMSO?
Answer:
Absolutely. The structure of your specific pyrimidine methanamine derivative plays a crucial role in its solubility profile.[18]
-
Polarity and Hydrogen Bonding: Pyrimidine itself is a polar molecule, and the methanamine group (-CH₂NH₂) adds further polarity and the capacity for hydrogen bonding.[19][20] Amines can act as hydrogen bond acceptors (via the nitrogen lone pair) and donors (via the N-H bonds). DMSO is a potent hydrogen bond acceptor. The interplay of these interactions is key to solvation.
-
Impact of Substituents:
-
Polar Substituents: The addition of other polar groups (e.g., hydroxyl, carboxyl) will generally increase the molecule's polarity and potential for hydrogen bonding, which may improve solubility in polar solvents.
-
Nonpolar Substituents: Conversely, adding bulky, nonpolar (lipophilic) substituents to the pyrimidine ring will decrease the overall polarity of the molecule, which can reduce its solubility in a polar solvent like DMSO and dramatically reduce its solubility in aqueous media.[21]
-
-
Basicity (pKa): The amine group is basic. While pH is not typically adjusted in pure DMSO, the basicity of the amine can influence its interactions with any acidic impurities or with protic co-solvents. In aqueous solutions, the pKa of the amine is critical; adjusting the pH below the pKa will protonate the amine to form a more soluble ammonium salt.[20][22]
The logical relationship between molecular properties and solubility strategy is outlined below.
Best Practices for Stock Solution Handling
Question 5: I've successfully prepared my stock solution. What are the best practices for storing and handling it to prevent future solubility issues?
Answer:
Proper storage and handling are critical to maintaining the integrity and solubility of your compound stock solutions.[23]
-
Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][9] Water uptake into your DMSO stock can significantly decrease the solubility of many organic compounds, leading to precipitation over time.[9][24]
-
Action: Always use anhydrous (dry) DMSO to prepare stock solutions. Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to minimize exposure to air each time you need to use it. Store vials with desiccant.
-
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote compound precipitation.[9] As the DMSO freezes, the compound concentration in the remaining liquid phase increases, which can lead to supersaturation and crystallization. The newly formed crystals may not easily redissolve upon thawing.
-
Action: Aliquoting into single-use volumes is the best way to avoid freeze-thaw cycles. If you must reuse a stock vial, allow it to thaw completely and equilibrate to room temperature, then vortex thoroughly before use to ensure any settled material is redissolved.
-
-
Storage Temperature: For long-term storage, -20°C or -80°C is standard. However, be aware that the freezing point of DMSO is relatively high at 19°C.[1] Storing at 4°C can be a suitable short-term option to avoid freezing, but chemical stability should be confirmed.[24]
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Thakur, R., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Retrieved from [Link]
-
Di Zanni, E., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Lima, A. A. N., et al. (n.d.). Alternative Technologies to Improve Solubility of Poorly Water Soluble Drugs. ResearchGate. Retrieved from [Link]
-
Protheragen. (2023). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved from [Link]
-
Cheng, E. C., et al. (2003). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Assay and Drug Development Technologies. Retrieved from [Link]
-
Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem. Retrieved from [Link]
-
Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science. Retrieved from [Link]
-
Moss, M. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved from [Link]
-
Gaylord Chemical Company. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. Retrieved from [Link]
-
Li, Z., & Zhao, Y. (2007). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved from [Link]
-
Kozik, V., et al. (2009). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Retrieved from [Link]
-
Al-Bayati, Z. A. F., & Al-Azzawi, W. K. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals. Retrieved from [Link]
-
He, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Retrieved from [Link]
-
Bryan, K. (2018). What does it mean to use DMSO as a dissolvant in biology experiments? Biology Stack Exchange. Retrieved from [Link]
-
Sivaranjani, M., et al. (2021). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). Biofilm. Retrieved from [Link]
-
Oldenburg, K. (2006). Samples in DMSO: What an end user needs to know. Ziath. Retrieved from [Link]
-
Clark, J. R., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Baluja, S. (2013). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Retrieved from [Link]
-
van der Kooij, S. M., et al. (2023). Probing the Solubility of Imine-Based Covalent Adaptable Networks. ACS Applied Polymer Materials. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Solubility of Amines. Retrieved from [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]
-
Płaziński, W., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals. Retrieved from [Link]
-
Baluja, S., & Kachhadia, N. (2024). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. Journal of Molecular Liquids. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Amine vs Amide Solubility. Retrieved from [Link]
-
Reddit. (2019). Why do longer amines have less solubility than shorter amines? Retrieved from [Link]
-
Wang, J., et al. (2023). Regulating polysaccharide structure and bioactivity via free radical degradation: a review of mechanisms, effects, and application prospects. Frontiers in Nutrition. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). Why Solvent Purity Is Crucial in the World of Chemistry. Retrieved from [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]
- 3. Solubility Effects | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. 2-Pyrimidinemethanamine | CymitQuimica [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. CAS 75985-45-4 | 2-Pyrimidinemethanamine - Synblock [synblock.com]
- 7. benchchem.com [benchchem.com]
- 8. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ziath.com [ziath.com]
- 10. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wjbphs.com [wjbphs.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. revroum.lew.ro [revroum.lew.ro]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. oit.edu [oit.edu]
- 21. reddit.com [reddit.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Purification Methods for 2-Isopropoxy-4-aminomethylpyrimidine
Welcome to the technical support center for the purification of 2-isopropoxy-4-aminomethylpyrimidine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to address specific challenges encountered during the purification of this compound. As Senior Application Scientists, we have synthesized technical data with field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 2-isopropoxy-4-aminomethylpyrimidine that influence its purification?
A1: Understanding the molecule's structure is the first step to effective purification. 2-isopropoxy-4-aminomethylpyrimidine has several key features:
-
A Basic Amino Group: The aminomethyl group (-CH₂NH₂) is basic. This allows for the formation of salts with acids, which is a crucial property for purification via acid-base extraction.[1][2][3] The pyrimidine ring itself also contains basic nitrogen atoms.
-
Polarity: The presence of nitrogen and oxygen atoms makes it a polar molecule. This polarity dictates its solubility in various solvents and its behavior in chromatographic systems.
-
Potential for Hydrogen Bonding: The amino group can act as a hydrogen bond donor, and the nitrogen and oxygen atoms can act as acceptors, influencing its crystal packing and solubility.[4]
Q2: What are the most common impurities I should expect from the synthesis of 2-isopropoxy-4-aminomethylpyrimidine?
A2: Impurities can arise from various sources, including starting materials, by-products, and degradation.[5][6][7] For this specific molecule, common impurities might include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could be halogenated pyrimidines or other precursors.
-
By-products: Side reactions can lead to isomers, over-alkylated products, or dimers.[6]
-
Degradation Products: The compound may be susceptible to oxidation of the amino group or hydrolysis of the isopropoxy group under harsh conditions (e.g., strong acid/base, high heat).[8][9]
-
Residual Solvents and Reagents: Solvents, catalysts, and other reagents used in the synthesis can be carried through to the final product.[6][7]
Q3: What is a good general strategy for the initial purification of crude 2-isopropoxy-4-aminomethylpyrimidine?
A3: A robust initial strategy often involves a multi-step approach to remove different types of impurities.
Caption: A general workflow for purifying 2-isopropoxy-4-aminomethylpyrimidine.
-
Acid-Base Extraction: Utilize the basicity of the amino group to separate it from neutral or acidic impurities.[1][2] Dissolve the crude material in an organic solvent, extract with an aqueous acid to move the protonated amine into the aqueous layer, and then neutralize the aqueous layer to recover the purified product.
-
Crystallization/Recrystallization: This is a powerful technique for removing impurities and obtaining a crystalline solid. Solvent selection is critical.[10]
-
Column Chromatography: If crystallization does not yield the desired purity, column chromatography is an excellent final polishing step.[11]
Troubleshooting Guide: Crystallization
Crystallization is often the most effective method for purifying solid compounds. However, several issues can arise.
Issue 1: My compound will not crystallize and remains in solution (clear drops).
-
Possible Cause 1: The solution is not supersaturated. The concentration of your compound is too low for crystals to form.
-
Possible Cause 2: The chosen solvent is inappropriate. The compound is too soluble in the solvent, even at low temperatures.
-
Solution: A good crystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[13] You may need to screen several solvents or use a binary solvent system (a "good" solvent in which the compound is soluble, and an "anti-solvent" in which it is not).[10]
-
-
Possible Cause 3: Nucleation is inhibited. Crystal growth cannot start without an initial nucleation event.
-
Solution 1 (Scratching): Gently scratch the inside surface of the flask with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[12][13]
-
Solution 2 (Seeding): If you have a small amount of pure crystal, add a tiny "seed crystal" to the solution to initiate crystallization.[10][13]
-
Issue 2: My compound "oils out" instead of forming crystals.
-
Possible Cause 1: The solution is cooling too rapidly. If the solution cools too quickly, the molecules don't have time to align into a crystal lattice and instead separate as a liquid.
-
Possible Cause 2: The solution is too concentrated (high supersaturation). The compound is coming out of solution too quickly.
-
Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent (1-5%) to slightly decrease the concentration, and then allow it to cool slowly.[12]
-
-
Possible Cause 3: Impurities are present. Impurities can disrupt the crystal lattice formation.
Caption: Decision tree for troubleshooting common crystallization problems.
Troubleshooting Guide: Column Chromatography
For separating complex mixtures or achieving very high purity, column chromatography is indispensable.
Q1: How do I choose the right stationary and mobile phases?
A1:
-
Stationary Phase: For a polar compound like 2-isopropoxy-4-aminomethylpyrimidine, silica gel is the most common and effective stationary phase for normal-phase chromatography.[11] The slightly acidic nature of silica can sometimes cause issues with basic amines (streaking/tailing), in which case adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can be beneficial. Alternatively, neutral alumina can be used.[11]
-
Mobile Phase (Eluent): The choice of eluent is critical and should be optimized using Thin-Layer Chromatography (TLC) first.[11]
-
Goal: Aim for a retention factor (Rf) of 0.2-0.4 for your target compound on the TLC plate.[11] This typically provides the best separation on a column.
-
Recommended Solvent Systems: Start with a less polar system and gradually increase polarity.
-
Hexane / Ethyl Acetate
-
Dichloromethane / Methanol
-
Ethyl Acetate / Methanol
-
-
| Solvent System | Polarity | Comments |
| Dichloromethane / Methanol | Moderate to High | A very common and effective system for aminopyrimidines. Start with 1-2% MeOH and increase as needed. |
| Ethyl Acetate / Hexane | Low to Moderate | Good starting point if less polar impurities are present. |
| Ethyl Acetate / Methanol | Moderate to High | Can provide different selectivity compared to DCM/MeOH. |
Issue 1: My compound is streaking or "tailing" on the column/TLC plate.
-
Possible Cause 1: Strong interaction with the stationary phase. The basic amino group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.
-
Solution: Add a small amount (0.1-1%) of a basic modifier, such as triethylamine or ammonia (in methanol), to your eluent. This will compete for the active sites on the silica gel and improve the elution of your basic compound.
-
-
Possible Cause 2: The sample is overloaded. Too much material was loaded onto the column relative to the amount of stationary phase.
-
Solution: Use a proper ratio of silica gel to crude sample. A common rule of thumb is a 30:1 to 100:1 ratio by weight.[11] Ensure the initial band of loaded material is as narrow as possible.
-
-
Possible Cause 3: Poor sample solubility in the eluent. If the compound is not fully soluble in the mobile phase as it elutes, it can cause tailing.
-
Solution: Ensure you are using an appropriate eluent system. If necessary, modify the solvent system to improve solubility without sacrificing separation.
-
Issue 2: I am getting poor separation between my product and an impurity.
-
Possible Cause 1: Inappropriate mobile phase polarity. The polarity of the eluent may be too high, causing all compounds to elute too quickly, or too low, causing them to move too slowly.
-
Solution: Re-optimize the mobile phase with TLC. Try solvent systems with different selectivities (e.g., switch from an ethyl acetate-based system to a dichloromethane-based one). Sometimes, using a ternary (three-component) solvent system can improve separation.[14]
-
-
Possible Cause 2: Column was packed improperly. Channels or cracks in the stationary phase will lead to a non-uniform solvent front and poor separation.
-
Solution: Ensure the column is packed carefully and uniformly. A "slurry packing" method is generally preferred. The top of the silica bed should be flat and protected with a layer of sand.
-
Troubleshooting Guide: Acid-Base Extraction
This technique leverages the basicity of the aminomethyl group to separate the target compound from neutral or acidic impurities.[1]
Protocol: Standard Acid-Base Extraction
-
Dissolve: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., Dichloromethane, Ethyl Acetate).
-
Extract: Transfer the solution to a separatory funnel and add an aqueous acid solution (e.g., 1M HCl). Shake vigorously, venting frequently.[2] The protonated 2-isopropoxy-4-aminomethylpyrimidine will move to the aqueous layer.
-
Separate: Allow the layers to separate and drain the lower (aqueous) layer. Repeat the extraction on the organic layer 1-2 more times to ensure complete recovery.
-
Wash: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any trapped neutral impurities (this is called a "back-wash").[15]
-
Neutralize & Recover: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH, saturated NaHCO₃) until the solution is basic (check with pH paper). Your neutral product should precipitate out or form an oil.
-
Final Extraction: Extract the neutralized aqueous solution with several portions of the organic solvent.
-
Dry and Evaporate: Combine the final organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.
Caption: Principle of acid-base extraction for purifying an amine.
Issue 1: An emulsion forms at the interface between the layers.
-
Possible Cause: Vigorous shaking or the presence of particulate matter can lead to the formation of a stable emulsion that is difficult to separate.
-
Solution 1 (Patience): Allow the separatory funnel to stand for an extended period. Sometimes the emulsion will break on its own.
-
Solution 2 (Brine): Add a small amount of saturated aqueous sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Solution 3 (Filtration): Filter the entire mixture through a pad of Celite or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
Issue 2: My product does not precipitate after neutralizing the aqueous layer.
-
Possible Cause: The compound may have some solubility in the basic aqueous solution, or it may be forming a liquid/oil instead of a solid.
-
Solution: Even if no precipitate is visible, the product is present. Proceed with extracting the neutralized aqueous solution with an organic solvent (Step 6 of the protocol). The product will be recovered in the organic layer.
-
References
- BenchChem. (n.d.). Optimizing crystallization conditions for X-ray crystallography of aminopyrimidines.
- BenchChem. (n.d.). Technical Support Center: Crystallization of 4-Aminopyridine-3-sulfonic Acid Salts.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Unknown. (n.d.). Acid-Base Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- MDPI. (n.d.). Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal.
- Wizzbang Chemistry. (2020, September 25). Acid-Base Extractions [Video]. YouTube.
- BenchChem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
- YouTube. (2020, March 21). Acid-Base Extraction Tutorial [Video].
- Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21.
- BenchChem. (n.d.). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
- Semantic Scholar. (n.d.). GENOTOXIC IMPURITIES: AN IMPORTANT REGULATORY ASPECT.
- Ivory Research. (2018, January 9). Significance of impurities in active pharmaceutical ingredients.
- LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.
- Deshmukh, R. S., et al. (n.d.). IMPURITY PROFILE IN PHARMACEUTICAL SUBSTANCES- A COMPREHENSIVE: A R. International Journal of Pharmaceutical and Biological Sciences.
- BenchChem. (n.d.). An In-depth Technical Guide to the Stability and Storage of Methyl 4-amino-2-isopropoxybenzoate.
Sources
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Significance of impurities in active pharmaceutical ingredients | Ivory Research [ivoryresearch.com]
- 7. ijpbs.com [ijpbs.com]
- 8. documents.lgcstandards.com [documents.lgcstandards.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. people.chem.umass.edu [people.chem.umass.edu]
Preventing oxidation of the primary amine in pyrimidine derivatives
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Stability & Synthesis Support Center.
I have structured this guide to address the specific electronic behaviors of aminopyrimidines. Unlike standard anilines, the electron-deficient pyrimidine ring fundamentally alters the oxidation vector, often making the ring nitrogen the primary victim of oxidation rather than the exocyclic amine itself.
Below is your interactive troubleshooting and protocol guide.
Module 1: Diagnostic Interface
Is your compound degrading, or just changing color?
Many researchers conflate "pinking" (trace chromophore formation) with bulk decomposition. Use this logic flow to determine the severity of your oxidation issue before altering your synthetic route.
Figure 1: Diagnostic logic for distinguishing between trace photo-oxidation (cosmetic) and bulk chemical oxidation (structural).
Module 2: Troubleshooting Guides
Scenario A: The "M+16" Problem (Oxidation during Synthesis)
Context: You are using strong oxidants (e.g., mCPBA, Oxone) to transform another functional group (like a sulfide to sulfone) on the molecule, but the pyrimidine is oxidizing. The Science: The 2-amino group is an electron donor (resonance), increasing the electron density at the N1/N3 ring nitrogens. Electrophilic oxidants prefer the ring nitrogen (forming N-oxides) over the exocyclic amine. Solution: In-Situ Acid Protection.
| Parameter | Standard Approach (Risky) | Optimized Approach (Safe) |
| Reagent | mCPBA / DCM | mCPBA / DCM + TFA or HBF₄ |
| Mechanism | Oxidant attacks most basic N. | Acid protonates Ring-N, deactivating it. |
| Outcome | N-Oxide impurity (M+16). | Selective oxidation of target group. |
Pro-Tip: If using mCPBA, add 1.1–1.5 equivalents of Trifluoroacetic Acid (TFA) before adding the oxidant. The protonated pyrimidine ring is electron-deficient and repels the electrophilic oxidant [1].
Scenario B: Catalyst Poisoning (Buchwald-Hartwig Failures)
Context: Yields are low in Pd-catalyzed cross-couplings; the amine is not oxidizing, but it is shutting down the catalyst. The Science: Primary aminopyrimidines are bidentate ligands. They can chelate Palladium species, displacing phosphine ligands and arresting the catalytic cycle. Solution: Bis-Protection or Bulky Ligands.
-
Why Bis-Boc? Mono-Boc protection of 2-aminopyrimidine is often unstable due to intramolecular hydrogen bonding and tautomerization.
creates a sterically hindered, non-nucleophilic system that cannot poison the catalyst [2]. -
Alternative: If protection is impossible, switch to BrettPhos or tBuXPhos precatalysts, which are bulky enough to prevent amine coordination.
Scenario C: "Pinking" During Storage
Context: White powder turns pink/red after weeks on the shelf. The Science: This is typically auto-oxidation of the exocyclic amine initiated by light or trace metals, forming trace azo-dimers. While visually alarming, the chemical purity often remains >99%. Solution: Salt Formation.[1]
-
Convert the free base to a Hydrochloride (HCl) or Tosylate (TsOH) salt. Protonating the amine removes the lone pair availability, rendering it immune to oxidative radical formation [3].
Module 3: Validated Experimental Protocols
Protocol 1: Bis-Boc Protection of 2-Aminopyrimidines
Use this when the amine interferes with metal catalysis or is susceptible to side reactions.
Reagents:
-
2-Aminopyrimidine derivative (1.0 equiv)[2]
-
Boc₂O (2.5 equiv)
-
DMAP (0.1 equiv - Catalyst)
-
Triethylamine (2.5 equiv)
-
DCM (Solvent)
Step-by-Step:
-
Dissolution: Dissolve the substrate in DCM (0.2 M concentration).
-
Base Addition: Add Triethylamine and DMAP. Stir for 5 minutes.
-
Anhydride Addition: Add Boc₂O portion-wise (evolution of CO₂ may occur).
-
Monitoring: Stir at RT for 4–16 hours.
-
Self-Validation Check: TLC should show a significant Rf shift (non-polar spot). If a "streak" or intermediate spot persists, it is likely the mono-Boc; add 0.5 equiv more Boc₂O and heat to 35°C.
-
-
Workup: Wash with 0.5M HCl (rapidly, to remove DMAP/TEA without deprotecting), then NaHCO₃.
-
Result: The
-pyrimidine is stable and lipophilic.
Protocol 2: Selective Sulfide Oxidation in Presence of Aminopyrimidine
Prevents N-oxide formation on the pyrimidine ring.
Reagents:
-
Substrate (Sulfide-Aminopyrimidine)
-
mCPBA (Stoichiometric for Sulfide -> Sulfone)
-
Trifluoroacetic Acid (TFA) (1.2 equiv per pyrimidine nitrogen)
Step-by-Step:
-
Protection: Dissolve substrate in DCM at 0°C. Add TFA dropwise.
-
Why: This protonates the pyrimidine ring nitrogens (
), making them resistant to electrophilic attack.
-
-
Oxidation: Add mCPBA slowly at 0°C.
-
Quench: Quench with saturated aqueous
(removes excess mCPBA) mixed with (neutralizes acid). -
Extraction: Extract with DCM. The pyrimidine returns to its free base form during the basic workup.
Module 4: Frequently Asked Questions (FAQ)
Q: Why does my 2-aminopyrimidine turn red even under Argon? A: If the solvent wasn't degassed, dissolved oxygen is sufficient to cause "pinking." Furthermore, trace transition metals (Fe, Cu) from synthesis can catalyze this. Fix: Pass the solution through a scavenger resin (like QuadraPure™) or recrystallize with EDTA before final storage.
Q: Can I use Acetyl (Ac) instead of Boc? A: You can, but acetyl groups on 2-aminopyrimidines are surprisingly labile (unstable) to hydrolysis compared to anilines. The electron-deficient ring makes the amide bond more susceptible to nucleophilic attack (hydrolysis). Pivaloyl (Piv) is a superior alternative if Boc is not desired.
Q: I see a +16 mass peak. Is it the amine or the ring Nitrogen? A: It is almost 90% likely to be the Ring Nitrogen (N1) . The ring nitrogen is more nucleophilic in the context of oxidation by peracids. You can distinguish them by NMR: an N-oxide on the ring causes a significant downfield shift of the adjacent ring protons (C2/C6 positions) compared to the exocyclic amine oxidation.
References
-
Selective Heteroaryl N-Oxidation of Amine-Containing Molecules. PubMed Central. (2018). Demonstrates the use of Brønsted acids (HBF4, TFA) to protect basic nitrogens during oxidation.
-
A Comparative Analysis of Protecting Groups for Aminopyridines. BenchChem. (2025). Detailed workflows for orthogonal deprotection and stability of Boc/Piv groups on heteroaromatic amines.
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules. (2015).[3][4] Discusses the stability and structural behavior of aminopyrimidines, including stabilization via electron-withdrawing groups and salt forms.
-
Oxidative amination of cuprated pyrimidine and purine derivatives. Organic Letters. (2008). Provides context on oxidative conditions and metal-mediated couplings involving pyrimidines.
Sources
Stability of the 2-isopropoxy group under acidic reaction conditions
Topic: Stability of the 2-isopropoxy group (Isopropyl ether/ester) under acidic reaction conditions. Document ID: TSC-ORG-02-IPR Last Updated: February 14, 2026 Status: Active Guide
Core Directive & Scope
User Advisory: The term "2-isopropoxy" (
Before proceeding, verify your substrate against the Structure Identification Flowchart below.
Module 1: Structural Diagnostics
Figure 1: Diagnostic tree to determine the expected stability profile of the isopropoxy substituent.
Technical Brief: Isopropyl Ether Stability
Note: This guide focuses on the Isopropyl Ether (
The isopropyl ether occupies a "Goldilocks" zone in stability. It is significantly more stable than a tert-butyl ether (which cleaves rapidly in TFA) but more labile than a methyl ether (which requires harsh conditions like
Mechanistic Vulnerability
The cleavage of the isopropoxy group under acidic conditions is driven by the stability of the leaving group (the isopropyl cation).
-
Protonation: The ether oxygen accepts a proton (
).[1][2] -
Cleavage: The bond breaks via an
-like or pathway.[3][4]-
Why it matters: The isopropyl cation (
carbocation) is marginally stable. It is not as easily formed as a -butyl cation ( ), meaning TFA at room temperature is usually insufficient to cleave it.
-
Acid Tolerance Data Table
| Reagent | Condition | Stability Rating | Outcome |
| Dilute HCl / | RT, Aqueous | High | Stable. No cleavage observed. |
| TFA (Trifluoroacetic Acid) | Pure, RT, 1-4 hrs | High | Generally stable. Safe for Boc deprotection. |
| TFA | Reflux / Microwave | Low | Partial to full cleavage (Elimination to propene). |
| HBr / HI | Aqueous, Heat | None | Rapid cleavage to alcohol + isopropyl halide. |
| DCM, -78°C to RT | None | Rapid cleavage (Lewis Acid mechanism). |
Troubleshooting & FAQs
Direct answers to common user issues.
Scenario A: "I lost my isopropoxy group during Boc deprotection."
User Observation: "I treated my molecule with 50% TFA/DCM to remove a Boc group. LCMS shows a mass corresponding to the loss of isopropyl (-42 Da)." Root Cause: While isopropyl ethers are generally stable to TFA, they become labile if:
-
Electron-Rich Aromatics: If the ether is attached to an electron-rich ring (e.g., methoxy-benzene), the "push" from the ring makes the oxygen a better leaving group.
-
Cation Scavengers: If you used silanes (e.g., triethylsilane) as scavengers, they can promote ether cleavage by trapping the carbocation.
-
Temperature: The reaction exothermed (common when mixing TFA/DCM) or was heated.
Corrective Action:
-
Cool It: Perform the Boc deprotection at 0°C.
-
Switch Acids: Use HCl in Dioxane (4M). The chloride ion is nucleophilic but less likely to promote the E1 elimination pathway compared to the non-nucleophilic TFA environment.
Scenario B: "I cannot get the isopropoxy group to cleave."
User Observation: "I want to deprotect the phenol, but refluxing in HBr/Acetic acid is destroying the rest of my molecule." Root Cause: The isopropyl group requires forcing conditions if using Brønsted acids. Corrective Action:
-
Use Lewis Acids: Switch to Boron Tribromide (
) .[2]-
Protocol: Dissolve substrate in dry DCM at -78°C. Add
(1M in DCM, 3 equiv). Warm to 0°C over 1 hour. This works via a specific coordination mechanism that lowers the activation energy for cleavage [1].
-
Scenario C: "Isopropoxy Ester Hydrolysis."
User Observation: "My isopropyl ester is hydrolyzing in acidic media."
Root Cause: Isopropyl esters are sterically bulkier than methyl esters but still susceptible to acid-catalyzed hydrolysis (
-
Steric Shielding: Unlike
-butyl esters, isopropyl esters will hydrolyze. If stability is required, switch to a -butyl ester or reduce the acidity (buffer to pH > 3).
Mechanistic Visualization
Understanding the cleavage pathway allows for better reaction design.[5]
Figure 2: The acid-catalyzed cleavage mechanism.[3][6] Note that the formation of the oxonium ion is reversible; the rate-determining step is the C-O bond break.
Experimental Protocol: Acid Stability Stress Test
Use this protocol to validate if your specific isopropoxy substrate can survive your planned reaction conditions.
Objective: Determine half-life (
Materials:
-
Substrate (10 mg)
-
TFA-d (Deuterated TFA) or TFA/DCM mixture
-
NMR Tube or HPLC Vials
Procedure:
-
Baseline: Dissolve 2 mg of substrate in
. Acquire NMR. Note the septet at 4.0–4.6 ppm (the isopropyl CH). -
Stress Condition: Dissolve 5 mg of substrate in 0.5 mL of TFA-d (or solvent of interest).
-
Monitoring:
-
T=0: Acquire NMR immediately.
-
T=1h: Acquire NMR. Look for the disappearance of the septet and the appearance of isopropanol (if trapped) or propene signals (often lost as gas).
-
T=24h: Acquire final NMR.
-
-
Analysis:
-
If >95% starting material remains after 1h: Stable for standard deprotections.
-
If >10% degradation: Unstable . Do not use for Boc removal; use HCl/Dioxane or milder conditions.
-
References
-
Lewis Acid Cleavage Mechanism
-
General Ether Stability
-
Protecting Group Data
- Title: Greene's Protective Groups in Organic Synthesis (via LibreTexts)
- Source: Chemistry LibreTexts
- Context: Standard reference for stability of alkyl ethers vs silyl ethers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine. As a pivotal intermediate in numerous pharmaceutical research and development programs, ensuring its purity is paramount for the reliability of downstream applications and the safety of final active pharmaceutical ingredients (APIs). This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions (FAQs) to address challenges encountered during the purification of this compound.
Introduction to Purification Challenges
This compound is a polar molecule containing both a basic primary amine and a pyrimidine ring. This combination of functional groups can lead to specific challenges during purification, such as strong interactions with silica gel, potential for salt formation, and susceptibility to certain degradation pathways. Common impurities often stem from unreacted starting materials, byproducts of the synthetic route, or degradation products.
A likely synthetic pathway to this compound involves the reduction of a nitrile or the reductive amination of an aldehyde at the 4-position of the pyrimidine ring.[1] Understanding the synthetic route is the first step in anticipating potential impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude this compound sample?
A1: The impurity profile is highly dependent on the synthetic route. However, based on common syntheses of similar pyrimidine methanamines, you should anticipate the following:
-
Unreacted Starting Materials:
-
2-(Propan-2-yloxy)pyrimidine-4-carbonitrile: If the synthesis involves nitrile reduction.
-
2-(Propan-2-yloxy)pyrimidine-4-carboxaldehyde: If reductive amination is the chosen route.
-
Reducing agents or their byproducts.
-
-
Reaction Byproducts:
-
Over-reduction products: For example, reduction of the pyrimidine ring under harsh conditions.
-
Partially reduced intermediates.
-
Products from side reactions: Depending on the specific reagents and conditions used.
-
-
Degradation Products:
-
Amines can be susceptible to oxidation, especially if exposed to air and light for extended periods.[2]
-
Q2: I'm observing significant streaking and poor separation of my compound on a standard silica gel column. What is causing this and how can I fix it?
A2: This is a common issue when purifying basic compounds like your aminopyrimidine on acidic silica gel. The primary amine group strongly interacts with the acidic silanol groups on the silica surface, leading to peak tailing and poor resolution.
Here are several strategies to mitigate this:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the acidic sites on the silica. Common choices include:
-
0.1-1% Triethylamine (Et₃N)
-
0.1-1% Pyridine
-
0.1-1% Ammonium Hydroxide (in more polar solvent systems like DCM/MeOH)
-
-
Alternative Stationary Phases:
-
Neutral Alumina: Less acidic than silica and can provide better peak shape for basic compounds.
-
Amine-functionalized Silica: Specifically designed for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): If your compound and impurities have sufficient hydrophobicity and differential partitioning, reversed-phase HPLC can be an excellent alternative.[3]
-
Q3: My compound is not crystallizing, or I'm getting an oil. What can I do?
A3: Successful crystallization depends on finding a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.
-
Solvent Screening: Systematically test a range of solvents with varying polarities. Good starting points for amine compounds include isopropanol, ethyl acetate, and toluene.
-
Solvent/Anti-Solvent System: Dissolve your compound in a good solvent (e.g., methanol, DCM) and slowly add an anti-solvent (a solvent in which your compound is poorly soluble, e.g., hexanes, diethyl ether) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.
-
Salt Formation: Consider forming a salt of your amine. The hydrochloride (HCl) or sulfate (H₂SO₄) salts often have very different solubility profiles and are typically more crystalline than the free base. This can be achieved by treating a solution of the free base with an appropriate acid.
Troubleshooting Guide: Advanced Purification Strategies
This section delves into more complex purification challenges and offers detailed solutions.
Scenario 1: Co-eluting Impurities in Normal-Phase Chromatography
Problem: An impurity is consistently co-eluting with the desired product on silica gel, even after optimizing the mobile phase.
Root Cause Analysis and Solution Workflow:
Caption: Decision workflow for resolving co-eluting impurities.
Detailed Explanation:
-
Characterize the Impurity: Use techniques like LC-MS and NMR to identify the structure of the co-eluting impurity.
-
Change Selectivity: If the impurity is not an isomer, its polarity is likely too similar to your product for effective separation on silica.
-
Switch to Reversed-Phase HPLC: This changes the separation mechanism from polar interactions to hydrophobic interactions, which will likely resolve the issue.
-
Recrystallization: If the impurity is present in a small amount, recrystallization can be a highly effective method for purification.
-
-
Derivatization: If other methods fail, consider temporarily derivatizing the primary amine with a protecting group like Boc-anhydride. The resulting Boc-protected compound will have significantly different chromatographic properties, allowing for easier separation from the impurity. Following purification, the Boc group can be removed under acidic conditions.
Scenario 2: Product Degradation During Purification
Problem: The purity of the collected fractions is lower than expected, or new impurity spots appear on TLC after column chromatography.
Root Cause and Mitigation:
-
Acid-Catalyzed Degradation on Silica: Prolonged exposure to the acidic silica surface can cause degradation of sensitive compounds.
-
Solution: Work quickly, use a less acidic stationary phase (alumina), or neutralize the silica by pre-treating the column with a mobile phase containing a basic additive.
-
-
Oxidation: The primary amine can be susceptible to oxidation.
-
Solution: Keep the crude material and purified fractions under an inert atmosphere (e.g., nitrogen or argon) and minimize exposure to light.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography with Basic Modifier
-
TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Aim for an Rf value of 0.2-0.3 for your product. Once a suitable DCM/MeOH ratio is found, add 0.5% triethylamine (Et₃N) to the mobile phase and re-run the TLC to confirm the Rf and observe any improvement in spot shape.
-
Column Packing:
-
Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., DCM).
-
Carefully pour the slurry into the column and allow it to pack under gentle pressure.
-
Equilibrate the column by running at least 2-3 column volumes of the full mobile phase (including the basic modifier) through the silica gel.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or DCM.
-
Alternatively, for less soluble compounds, create a dry load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Run the column using your optimized mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization via Salt Formation
-
Dissolution: Dissolve the crude free base of this compound in a suitable solvent like isopropanol or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanol) dropwise while stirring. Monitor for precipitation.
-
Crystal Formation: If precipitation occurs, continue adding the acid until no further solid forms. If the solution remains clear, you can induce crystallization by cooling the solution or by adding an anti-solvent.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Techniques
| Technique | Stationary Phase | Mobile Phase Example | Pros | Cons |
| Normal-Phase Chromatography | Silica Gel | DCM/MeOH + 0.5% Et₃N | Good for moderately polar compounds; scalable. | Peak tailing with basic compounds; potential for degradation. |
| Reversed-Phase HPLC | C18 Silica | Acetonitrile/Water + 0.1% TFA or Formic Acid | Excellent resolution; good for polar compounds. | Requires specialized equipment; may be less scalable for large quantities. |
| Recrystallization | N/A | Isopropanol/Hexanes | Highly effective for removing small amounts of impurities; can be very scalable. | Finding a suitable solvent can be time-consuming; may result in lower yields. |
| Salt Formation & Recrystallization | N/A | Isopropanol + HCl | Can significantly improve crystallinity and purity. | Adds an extra step (salt formation and potential need to liberate the free base). |
Visualization of the Purification Workflow
Caption: General workflow for the purification of this compound.
References
-
Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. Available at: [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]
-
European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines. Patent EP2307355. Available at: [Link]
-
Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. Available at: [Link]
- Google Patents. (2011). Process for preparing aminopyrimidine sulfate by reducing pyrimidine derivative containing nitroso. CN1296945A.
Sources
Technical Support Center: Resolving Hygroscopic Challenges with Pyrimidine Methanamine Salts
Welcome to the Technical Support Center dedicated to addressing the complexities associated with the hygroscopicity of pyrimidine methanamine salts. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of handling these promising, yet often sensitive, compounds. Our goal is to provide you with the foundational knowledge, practical troubleshooting strategies, and detailed experimental protocols to ensure the stability, quality, and successful development of your active pharmaceutical ingredients (APIs).
The pyrimidine core is a well-established pharmacophore in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The introduction of a methanamine substituent creates a versatile scaffold for developing novel drug candidates. However, the presence of the primary amine and the nitrogen atoms within the pyrimidine ring introduces a predisposition to moisture sorption, a phenomenon known as hygroscopicity.[3]
Hygroscopicity is the propensity of a substance to attract and retain water molecules from the surrounding environment.[4] For pharmaceutical solids, this can lead to a cascade of undesirable events, including:
-
Chemical Degradation: The presence of water can facilitate hydrolysis, potentially leading to the formation of impurities and a reduction in the API's potency.[5][6]
-
Physical Instability: Moisture uptake can induce solid-state transformations, such as converting an amorphous form to a crystalline one or triggering polymorphic transitions, which can alter critical properties like solubility and bioavailability.[7][8]
-
Manufacturing and Handling Issues: Hygroscopic powders are often prone to caking, clumping, and poor flowability, which can significantly complicate processes like milling, blending, and tablet compression.[4][6]
This guide will equip you with the expertise to anticipate, diagnose, and resolve these challenges.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during the research and development of pyrimidine methanamine salts.
Q1: My pyrimidine methanamine salt is exhibiting significant weight gain upon storage. How can I quantify its hygroscopicity and classify the material?
A1: Initial Assessment and Quantification
The first step in addressing hygroscopicity is to accurately measure it. The most robust method for this is Dynamic Vapor Sorption (DVS) analysis.[9][10] DVS measures the change in mass of a sample as it is subjected to a controlled range of relative humidity (RH) levels at a constant temperature.[10] The resulting data generates a moisture sorption-desorption isotherm, which provides a detailed profile of the material's interaction with water vapor.
Hygroscopicity Classification:
Based on the equilibrium moisture content at a specific RH (typically 80% RH at 25°C), you can classify your salt according to the European Pharmacopoeia (Ph. Eur.) guidelines:[11]
| Classification | Weight Gain (%) |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Absorbs enough water to form a liquid |
Experimental Workflow: Dynamic Vapor Sorption (DVS)
Below is a diagram illustrating the typical workflow for a DVS experiment.
Caption: A standard workflow for a Dynamic Vapor Sorption experiment.
Q2: I've confirmed my pyrimidine methanamine salt is highly hygroscopic. What are my primary strategies to mitigate this issue at the API level?
A2: Strategic Salt Selection and Solid Form Screening
If the free base of your pyrimidine methanamine is not a viable option, a strategic approach to salt selection is crucial. The choice of the counterion has a profound impact on the physicochemical properties of the resulting salt, including its hygroscopicity.[5][12]
Salt Screening Workflow:
The goal is to identify a salt form with an optimal balance of solubility, stability, and low hygroscopicity.
Caption: A streamlined workflow for pharmaceutical salt screening.
Comparison of Common Counterions:
| Counterion | Typical Properties | Considerations |
| Hydrochloride (HCl) | Often highly soluble, but can be hygroscopic.[3][13] | The small, highly polar chloride ion can readily form hydrogen bonds with water. |
| Mesylate (Methanesulfonate) | Can offer a good balance of solubility and lower hygroscopicity compared to HCl.[3][13][14] | Often forms stable, crystalline salts. |
| Sulfate | May form less hygroscopic salts.[12] | Can sometimes lead to lower solubility. |
| Tartrate/Citrate | Can form stable salts, but the presence of multiple hydrogen bond donors/acceptors can sometimes increase hygroscopicity. | The larger size and potential for complex hydrogen bonding networks can influence moisture sorption. |
Case Study Insight: In a salt screening study of LY333531, an amine-containing API, the mesylate salt was found to form a stable monohydrate, while the hydrochloride salt could exist in anhydrous, monohydrate, and tetrahydrate forms, indicating greater sensitivity to humidity.[14] This highlights the importance of evaluating different salt forms.
Q3: My DVS results show a significant hysteresis loop. What does this indicate, and what are the implications?
A3: Understanding Hysteresis and Potential Phase Changes
A hysteresis loop in a DVS isotherm (where the desorption curve does not follow the sorption curve) suggests that the interaction with water is not simply surface adsorption. It often points to more complex phenomena such as:
-
Hydrate Formation: The material may be converting to a hydrated crystalline form during the sorption phase, which then loses water at a lower RH during desorption.
-
Amorphous to Crystalline Transition: Moisture can act as a plasticizer, inducing a more stable crystalline form from an initially amorphous or partially amorphous sample.
Diagnostic Tool: In-situ X-ray Powder Diffraction (XRPD)
To investigate these changes, it is essential to perform XRPD analysis, ideally under controlled humidity conditions (variable RH XRPD).[15][16]
-
If the XRPD pattern changes at a specific RH during the DVS experiment, it confirms a solid-state transformation.[17] This is critical information, as different solid forms can have vastly different properties.
-
If the XRPD pattern shows a diffuse halo initially , which sharpens into distinct peaks at higher RH, this indicates an amorphous-to-crystalline transition.[15]
Implications of Phase Changes:
-
Loss of Bioavailability: A more stable, less soluble crystalline form may precipitate, reducing the drug's effectiveness.[7]
-
Inconsistent Product Performance: Uncontrolled phase transitions during manufacturing or storage can lead to batch-to-batch variability.
Q4: I've selected a salt form that is still slightly hygroscopic. How can I manage this during formulation and manufacturing?
A4: Formulation and Process Control Strategies
When a certain level of hygroscopicity is unavoidable, the focus shifts to controlling the environment and using formulation strategies to protect the API.
Environmental Controls:
-
Controlled Humidity Manufacturing: Perform manufacturing steps (e.g., blending, compression) in low-humidity environments.[4]
-
Appropriate Packaging: Utilize high-barrier packaging, such as aluminum blisters or bottles with desiccants, for the final drug product.[4]
Formulation Strategies:
| Strategy | Mechanism | Examples |
| Use of Non-hygroscopic Excipients | Dilute the hygroscopic API with excipients that do not readily absorb water. | Anhydrous lactose, mannitol. |
| Inclusion of Moisture Scavengers | Add excipients that preferentially absorb moisture, protecting the API. | Colloidal silicon dioxide, certain grades of microcrystalline cellulose. |
| Hydrophobic Barriers | Formulate the API in a way that creates a physical barrier to moisture. | Lipid-based formulations, film coating of tablets. |
Frequently Asked Questions (FAQs)
Q: What is the role of Karl Fischer titration in managing hygroscopicity? A: Karl Fischer (KF) titration is a highly specific method for quantifying the absolute water content in a sample.[18] While DVS shows how a material behaves in response to changing humidity, KF provides a precise measurement of the total water present at a single point in time.[19] It is an essential tool for:
-
Determining the initial water content of a sample before DVS analysis.
-
Confirming the stoichiometry of a hydrate (e.g., is it a monohydrate or a dihydrate?).
-
Quality control, to ensure batches of the API meet water content specifications.
Q: Can moisture induce chemical degradation in my pyrimidine methanamine salt? A: Yes. The presence of water can lead to several degradation pathways. For amine salts, moisture can facilitate disproportionation, where the salt reverts to the free base.[5] Additionally, the amine functionality itself can be susceptible to oxidative degradation, which may be influenced by the presence of moisture.[20] It is crucial to conduct stability studies under accelerated conditions (high temperature and humidity) and analyze for potential degradants.
Q: My pyrimidine methanamine salt is amorphous. Is this a concern? A: Amorphous materials generally exhibit higher hygroscopicity and lower physical stability compared to their crystalline counterparts.[21] The lack of a defined crystal lattice means there are more sites for water molecules to interact with the API. Moisture can induce crystallization, often to an uncontrolled or undesirable polymorphic form.[8] Therefore, if you have an amorphous form, it is critical to assess its physical stability under various humidity conditions.
Q: How does the pKa of the pyrimidine methanamine and the counterion influence salt stability and hygroscopicity? A: A general rule of thumb for stable salt formation is a pKa difference of at least 3 units between the base (your pyrimidine methanamine) and the acid (the counterion). A smaller pKa difference can lead to less stable salts that are more prone to disproportionation in the presence of moisture. The properties of the counterion, such as its polarity and ability to form hydrogen bonds, will directly influence the hygroscopicity of the final salt form.[12]
Experimental Protocols
Protocol 1: Karl Fischer Titration for Water Content Determination
Objective: To accurately quantify the water content of a pyrimidine methanamine salt.
Method: Volumetric Karl Fischer Titration
Apparatus: Automated Karl Fischer Titrator
Reagents:
-
Anhydrous methanol (or a suitable solvent in which the sample is soluble)
-
Karl Fischer reagent (titrant)
-
Water standard for titer determination
Procedure:
-
Titer Determination: a. Add a precise volume of anhydrous methanol to the titration vessel. b. Titrate to a stable, anhydrous endpoint with the Karl Fischer reagent. c. Inject a known amount of water standard and titrate to the endpoint. d. The titer (mg H₂O / mL of reagent) is automatically calculated. Repeat at least three times to ensure reproducibility.
-
Sample Analysis: a. Add a precise volume of anhydrous methanol to the titration vessel and pre-titrate to an anhydrous endpoint. b. Accurately weigh and add the pyrimidine methanamine salt sample to the vessel. Ensure the sample dissolves completely. For insoluble samples, an external extraction or a KF oven may be necessary. c. Titrate the sample with the Karl Fischer reagent to the endpoint. d. The instrument will calculate the percentage of water in the sample based on the sample weight, volume of titrant used, and the predetermined titer.
Protocol 2: Screening for Solid-State Form Changes using XRPD
Objective: To determine if a pyrimidine methanamine salt undergoes a phase transition upon exposure to humidity.
Apparatus: X-ray Powder Diffractometer
Procedure:
-
Baseline Analysis: a. Obtain an XRPD pattern of the initial, dry material. This will serve as your reference.
-
Humidity Exposure: a. Place samples in controlled humidity chambers (e.g., desiccators with saturated salt solutions) at various RH levels (e.g., 20%, 40%, 60%, 80%, 95%) at a constant temperature (e.g., 25°C or 40°C). b. Allow the samples to equilibrate for a set period (e.g., 1 week).
-
Post-Exposure Analysis: a. After equilibration, promptly analyze each sample by XRPD. b. Compare the resulting patterns to the baseline pattern.
-
Interpretation: a. No Change: The material is physically stable under the tested conditions. b. New Peaks/Shifted Peaks: Indicates a change in the crystal lattice, such as the formation of a new polymorph or a hydrate.[15][16] c. Loss of Diffraction (Amorphous Halo): Suggests deliquescence or transformation to an amorphous state.
By systematically applying these troubleshooting strategies and analytical techniques, you can effectively navigate the challenges posed by the hygroscopicity of pyrimidine methanamine salts, ensuring the development of a stable and robust drug substance.
References
- Salt Selection in Drug Development. (2026, February 13). Pharmaceutical Technology.
- Karl Fischer Titration Tips: W
- A practical guide to pharmaceutical analyses using X-ray powder diffraction. (2019, April 15). Powder Diffraction.
- X-ray Powder Diffraction (XRPD). (2024, May 29). Improved Pharma.
- Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (2019, June 4).
- Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025, May 27). Particle Analytical.
- Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. (2020, October 11). PMC.
- Karl Fischer titr
- Water Determination (Karl Fischer Method). Japanese Pharmacopoeia.
- Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024, February 8). MDPI.
- DVS Systems | Dynamic Vapor Sorption. ProUmid.
- Salt form selection and characterization of LY333531 mesylate monohydr
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1).
- X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). American Pharmaceutical Review.
- What Is Karl Fischer Titr
- Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022, June 20). Particle Technology Labs.
- Applications of Dynamic Moisture Adsorption in Crystal Research. (2026, January 28). Crystalline Cloud.
- The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024, August 20). Analab Scientific Instruments.
- Dynamic vapour sorption of freeze-dried pharmaceuticals. (2015, October 22). European Pharmaceutical Review.
- Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.
- Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture.
- The effect of atmospherically relevant aminium salts on water uptake. (2023, November 6).
- Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.
- Hygroscopicity of pharmaceutical crystals. University Digital Conservancy.
- Thermal analysis of some novel pyrimidine derivatives. (2025, August 10).
- Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH.
- Advances in the Solid-Phase Synthesis of Pyrimidine Deriv
- Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo.
- Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry.
- Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Pharma Excipients.
- Unravelling moisture-induced CO2 chemisorption mechanisms in amine-modified sorbents
- Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025, April 15). International Journal of Science and Advanced Technology.
- Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. (2018, February 5). PubMed.
- THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. UKnowledge - University of Kentucky.
- Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. PubMed.
- The impact of moisture on the stability and degradation of perovskites in solar cells. (2024, February 12).
- Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts. (2024, January 28). MDPI.
- Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- A novel methodology for assessing the hygroscopicity of aerosol filter samples. (2025, February 3).
- Pharmaceutical Recalls Due to Nitrosamine Impurities: Lessons from Recent Cases. (2025, November 24). Pharmaceutical Technology.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijsat.org [ijsat.org]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmainfo.in [pharmainfo.in]
- 5. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]
- 6. jocpr.com [jocpr.com]
- 7. particle.dk [particle.dk]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 10. particletechlabs.com [particletechlabs.com]
- 11. Applications of Dynamic Moisture Adsorption in Crystal Research - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 12. ptacts.uspto.gov [ptacts.uspto.gov]
- 13. pharmtech.com [pharmtech.com]
- 14. Salt form selection and characterization of LY333531 mesylate monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. improvedpharma.com [improvedpharma.com]
- 16. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 19. mt.com [mt.com]
- 20. researchgate.net [researchgate.net]
- 21. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
Technical Support Center: Minimizing Side Reactions During the Coupling of Pyrimidine Amines
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of pyrimidine amine coupling reactions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter at the bench. We will delve into the causality behind common side reactions and provide robust, self-validating protocols to enhance the efficiency and reproducibility of your syntheses.
General Troubleshooting Workflow
Before diving into specific issues, it's often helpful to follow a logical troubleshooting sequence. The following workflow outlines a systematic approach to diagnosing and resolving common problems in pyrimidine amine coupling reactions.
Caption: General troubleshooting workflow for pyrimidine amine coupling.
Frequently Asked Questions (FAQs)
Category 1: Reaction-Specific Challenges
Q1: My Buchwald-Hartwig amination of a chloropyrimidine is sluggish and gives a low yield. What are the critical parameters to optimize?
A1: Low conversion in Buchwald-Hartwig aminations of electron-deficient heteroaryl chlorides like chloropyrimidines is a common challenge. The success of this reaction hinges on the careful interplay between the palladium catalyst, ligand, base, and solvent.
Causality and Expert Insights:
-
Catalyst and Ligand System: The pyrimidine ring's electron-deficient nature makes it a good substrate, but the choice of ligand is paramount for an efficient catalytic cycle.[1] Sterically hindered, electron-rich biarylphosphine ligands are often necessary.[2][3] These ligands promote the crucial oxidative addition step and stabilize the palladium center. Using a pre-formed palladium-ligand complex (precatalyst) can ensure more consistent and efficient formation of the active Pd(0) species compared to traditional sources like Pd(OAc)₂.[3]
-
Base Selection: The base's role is to deprotonate the amine, but its strength and properties are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently effective.[2][4] However, if your substrate has base-sensitive functional groups, weaker inorganic bases like K₂CO₃ or Cs₂CO₃ may be required, though this might necessitate higher reaction temperatures.[3] The physical properties of the base, such as particle size, can also affect the reaction rate.[3]
-
Solvent and Temperature: Anhydrous toluene is a standard and effective solvent for these reactions.[2] It is crucial to ensure the solvent is thoroughly dried, as water can deactivate the catalyst.[2] These reactions often require elevated temperatures, typically between 80-110 °C, to proceed at a reasonable rate.[2]
| Ligand Recommendation | Primary Amines | Secondary Amines | Challenging Heteroaryl Amines |
| Recommended Ligand | BrettPhos | RuPhos | tBuBrettPhos, DavePhos |
| Rationale | Effective for less hindered amines.[3] | Balances steric bulk and electron donation.[3] | Increased bulk and electron density for difficult couplings.[3] |
| Reference | [3] | [3] | [3] |
Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add the chloropyrimidine (1.0 mmol), palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), ligand (if not using a precatalyst), and base (e.g., NaOtBu, 1.5 mmol) to an oven-dried reaction vial.[3]
-
Reagent Addition: Seal the vial. Outside the glovebox, add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe. Then, add the amine (1.2 mmol) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath at the desired temperature (e.g., 100 °C). Stir for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction's progress using TLC or LC-MS.
-
Work-up: Once complete, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl and extract with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[3]
Q2: I'm performing a Nucleophilic Aromatic Substitution (SNAr) on a dichloropyrimidine and getting poor regioselectivity. How can I control this?
A2: Regioselectivity in SNAr reactions on di- or tri-substituted halopyrimidines is governed by the electronic properties of the pyrimidine ring. The carbon atoms at positions 4 and 6 are generally more electron-deficient and thus more susceptible to nucleophilic attack than the C2 position.[5][6]
Causality and Expert Insights:
-
Inherent Reactivity: The order of reactivity for SNAr on halopyrimidines is typically C4(6) > C2 >> C5.[5] This provides a basis for achieving selectivity. To favor mono-substitution at the more reactive C4/C6 position, you can use stoichiometric control of the amine nucleophile.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer complex intermediate.[2] However, in some cases, polar protic solvents like ethanol have been shown to enhance regioselectivity.[5]
-
Temperature Control: Running the reaction at lower temperatures can often improve selectivity. By carefully monitoring the reaction, you can stop it after the first substitution has occurred, minimizing the formation of the di-substituted product.
Category 2: Common Side Products and Their Mitigation
Q3: I'm observing a significant amount of a hydroxypyrimidine or alkoxypyrimidine byproduct. How can I prevent this solvolysis?
A3: The formation of hydroxy- or alkoxy-pyrimidines is a classic example of a solvolysis side reaction, where the solvent (water or an alcohol) acts as a nucleophile.[7][8] This is particularly prevalent in reactions run at high temperatures in protic solvents.[2][9]
Causality and Expert Insights:
-
Mechanism: The electron-deficient pyrimidine ring is susceptible to attack not only by the desired amine but also by solvent molecules like water or alcohols.[7] This competing reaction is often accelerated by acidic or basic conditions and higher temperatures.[8]
-
Mitigation Strategies:
-
Anhydrous Conditions: The most critical step is to ensure all reagents and solvents are strictly anhydrous, especially for metal-catalyzed reactions where water can also harm the catalyst.[2][10]
-
Solvent Choice: If solvolysis is a persistent issue, switching from a protic solvent (like ethanol or methanol) to a non-protic solvent (like DMF, DMSO, or toluene) is highly effective.[2]
-
Temperature and Time: Lowering the reaction temperature and monitoring the reaction to stop it as soon as the starting material is consumed can minimize the formation of these degradation byproducts.[2]
-
| Solvent Type | Typical Solvents | Solvolysis Risk | Recommended Use |
| Protic | Water, Ethanol, Methanol | High | SNAr reactions where it may enhance rate/selectivity, but with caution.[7][9] |
| Polar Aprotic | DMF, DMSO, NMP | Low | General SNAr and metal-catalyzed reactions.[2] |
| Non-Polar | Toluene, Dioxane | Very Low | Buchwald-Hartwig and Suzuki couplings.[2] |
Q4: My mass spec shows a peak corresponding to the starting pyrimidine without the halogen (hydrodehalogenation). What causes this and how can I stop it?
A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced to the corresponding arene.[3]
Causality and Expert Insights:
-
Mechanism: This side reaction can occur through several pathways, often involving the palladium catalyst. For instance, a Pd(II)-hydride species can be formed, which then reductively eliminates to produce the dehalogenated arene.
-
Mitigation Strategies:
-
Optimize Catalyst and Ligand: The choice of ligand can significantly influence the rates of productive coupling versus hydrodehalogenation. Experimenting with different ligands is a key strategy.
-
Base and Temperature: The type of base and the reaction temperature can also play a role. Sometimes, a weaker base or lower temperature can suppress this side reaction.[3]
-
Reagent Purity: Ensure that reagents are free of impurities that could act as hydride sources.
-
Q5: My amine coupling partner has other nucleophilic sites. How can I achieve selective coupling?
A5: When your amine substrate contains other nucleophilic groups (e.g., hydroxyls, phenols, or additional amines), achieving selective reaction at the desired nitrogen can be challenging. The most robust strategy is to employ protecting groups.[11]
Causality and Expert Insights:
-
Protecting Groups: A protecting group temporarily blocks a functional group, rendering it non-reactive.[11] After the desired coupling reaction is complete, the protecting group is removed to reveal the original functionality. The key is to choose a protecting group that is stable to the coupling conditions but can be removed under conditions that do not affect the newly formed C-N bond.[12]
-
Common Amine Protecting Groups: Carbamates like Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl) are widely used. Boc is stable to many coupling conditions but is easily removed with acid, while Cbz is typically removed by hydrogenolysis.[12] This difference allows for "orthogonal" protection strategies if multiple groups need to be masked and unmasked at different stages.[11]
Caption: Workflow for selective coupling using a protecting group strategy.
References
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.
- Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC.
- Technical Support Center: Optimizing Amination Reactions of Pyrimidines. Benchchem.
- Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC.
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- Optimization of Buchwald-Hartwig amin
- Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in W
- Protecting Groups. Organic Chemistry Portal.
- Protecting groups in organic synthesis + H2O. Unknown Source.
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.
- Pyrimidine. PPTX - Slideshare.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pyrimidine | PPTX [slideshare.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 9. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Protective Groups [organic-chemistry.org]
- 12. mazams.weebly.com [mazams.weebly.com]
Technical Support Center: HPLC Method Development for 2-Alkoxy Pyrimidine Isomers
As a Senior Application Scientist, this guide is designed to provide you with the foundational knowledge and practical troubleshooting advice required for the successful separation of 2-alkoxy pyrimidine isomers. These structurally similar compounds present unique challenges in pharmaceutical analysis. This center moves beyond simple protocols to explain the underlying principles, empowering you to make informed decisions during method development.
Section 1: Foundational Concepts & Initial Strategy
This section addresses the fundamental challenges and outlines the primary chromatographic modes to consider.
Q1: Why is the separation of 2-alkoxy pyrimidine isomers by HPLC often so challenging?
The primary difficulty lies in the high structural similarity between the isomers. Positional isomers of the alkoxy group on the pyrimidine ring can result in compounds with nearly identical polarity, hydrophobicity, and molecular weight. Furthermore, if the alkoxy group or another part of the molecule contains a stereocenter, you will be dealing with enantiomers or diastereomers, which have identical physicochemical properties in an achiral environment.[1]
Key challenges include:
-
Subtle Polarity Differences: Isomers may only differ by the spatial position of a single functional group, leading to minimal differences in their interaction with the stationary phase.
-
Identical pKa Values: Ionizable isomers often have very similar or identical pKa values, making it difficult to manipulate selectivity through pH adjustments alone.[2]
-
Chirality: Enantiomers will not be separated on a standard achiral column. Their separation requires the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase to form transient, separable diastereomeric complexes.[3]
Q2: What are the primary HPLC modes I should consider for this separation, and when?
Your choice of HPLC mode is the most critical decision and depends on the nature of the isomers (positional vs. chiral) and their overall polarity. The three main modes to consider are Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral Chromatography.
-
Reversed-Phase (RP-HPLC): This is the most common starting point for many small organic molecules, including pyrimidine derivatives.[4] It separates compounds based on hydrophobicity. It is most effective for positional isomers that have a discernible difference in hydrophobicity.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): If your 2-alkoxy pyrimidine isomers are highly polar and show little or no retention in RP-HPLC, HILIC is the preferred technique.[5] It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, establishing an aqueous layer on the stationary phase into which polar analytes can partition.[6][7]
-
Chiral Chromatography: This is non-negotiable if you need to separate enantiomers.[8] This mode uses a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers. It can be run in normal-phase, polar organic, or reversed-phase modes.[9]
-
Supercritical Fluid Chromatography (SFC): This technique is an excellent alternative, especially for chiral separations.[10] Using supercritical CO2 as the main mobile phase, SFC often provides higher efficiency and faster separations than HPLC.[11][12]
Section 2: Strategic Method Development
This section provides a logical workflow for developing a separation method from the ground up.
Method Development Workflow
Caption: A workflow for systematic HPLC method development.
Q3: How do I select the right column to start with?
Column selection is paramount for achieving selectivity. A screening approach is often the most efficient.[13]
-
For Reversed-Phase: Don't limit yourself to a standard C18 column. Isomers with similar hydrophobicity may require different interaction mechanisms.
-
C18 (ODS): The workhorse for general reversed-phase separations. A good starting point.[4]
-
Phenyl-Hexyl: Offers π-π interactions, which can be highly selective for aromatic compounds like pyrimidines.
-
Embedded Polar Group (EPG): Columns with embedded amide or carbamate groups offer alternative selectivity and are more stable in highly aqueous mobile phases.
-
Pentafluorophenyl (PFP): Provides a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, making it powerful for separating closely related isomers.
-
-
For HILIC: The choice depends on the analyte's specific properties.
-
Amide/Aspartamide: A good general-purpose HILIC phase.[7]
-
Zwitterionic (ZIC-HILIC): These columns contain both positive and negative charges, offering unique selectivity for polar and charged analytes through electrostatic interactions in addition to partitioning.[6][14]
-
Bare Silica: Can be used in HILIC mode and is effective but may have longer equilibration times and be sensitive to the water content of the mobile phase.[15]
-
-
For Chiral Separations: Polysaccharide-based CSPs are the most widely successful.
Q4: What are the key considerations for initial mobile phase selection in Reversed-Phase HPLC?
The mobile phase modulates the interaction between the analyte and the stationary phase.[16]
-
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. They have different solvent properties, and switching between them is a powerful tool to alter selectivity.[17]
-
Acetonitrile: Generally has lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol in RP-HPLC, offering different selectivity.
-
Methanol: Is a protic solvent and can engage in hydrogen bonding interactions, which can be beneficial for separating molecules with hydrogen bond donors/acceptors.
-
Initial Screen: A good starting point is a simple linear gradient from 5-95% organic modifier over 15-20 minutes to determine the approximate elution conditions.
-
-
Aqueous Component & Additives:
-
Always use high-purity (HPLC-grade) water.
-
For neutral compounds, no additive may be needed. However, pyrimidines are basic. An acidic modifier like 0.1% formic acid (FA) or 0.1% trifluoroacetic acid (TFA) is typically required to ensure good peak shape by suppressing interactions with residual silanols on the silica surface.[17]
-
Q5: How critical is pH control, and how do I choose the right buffer?
For ionizable compounds like 2-alkoxy pyrimidines, mobile phase pH is one of the most powerful variables for controlling retention and selectivity.[18] The charge state of a molecule dramatically affects its hydrophobicity and, therefore, its retention in RP-HPLC.[2]
-
The "2 pH Unit" Rule: To ensure reproducibility and good peak shape, the mobile phase pH should be adjusted to at least 1.5-2 pH units away from the analyte's pKa.[19] At a pH equal to the pKa, the analyte is 50% ionized and 50% neutral, which can lead to broad, split peaks and unstable retention times.
-
Choosing a Buffer: A buffer is essential to control the pH accurately. The buffer's pKa should be close to the desired mobile phase pH for maximum buffering capacity.
| Buffer | pKa | Useful pH Range | UV Cutoff (approx.) | Comments |
| Formate | 3.75 | 2.8 - 4.8 | ~210 nm | Volatile, MS-compatible. |
| Acetate | 4.76 | 3.8 - 5.8 | ~210 nm | Volatile, MS-compatible.[20] |
| Phosphate | 2.1, 7.2, 12.3 | 2.1-3.1, 6.2-8.2 | ~200 nm | Not volatile, NOT MS-compatible. Excellent buffering capacity. |
Protocol: Systematic pH Screening
-
Determine the approximate pKa of your pyrimidine isomers (this can be estimated with chemical software if not known).
-
Prepare mobile phases using buffers that cover a range of pH values (e.g., pH 3.0 with formate, pH 4.5 with acetate, pH 7.0 with phosphate).
-
Run identical gradients with each mobile phase.
-
Analyze the chromatograms to see how retention time and, more importantly, the selectivity (peak spacing) between the isomers change with pH.[18]
Section 3: Troubleshooting Common Issues
Even with a strategic approach, problems arise. This section provides solutions to frequent challenges.
Troubleshooting Poor Resolution
Caption: A decision tree for troubleshooting poor resolution.
Q6: I'm seeing significant peak tailing for my pyrimidine isomers. What are the likely causes and solutions?
Peak tailing is a common problem, especially with basic compounds like pyrimidines. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.[21]
| Cause | Explanation | Solution(s) |
| Silanol Interactions | The basic nitrogen atoms on the pyrimidine ring interact strongly with acidic, ionized silanol groups (Si-O⁻) on the silica surface of the column. | 1. Lower Mobile Phase pH: Use an acidic modifier (e.g., 0.1% formic acid) to protonate the silanols (Si-OH) and the basic analyte (B-H⁺), reducing ionic interactions.[21] 2. Increase Buffer Strength: A higher buffer concentration can help mask the active sites on the stationary phase.[21] 3. Use a High-Purity Column: Modern columns made with high-purity silica have fewer acidic silanol groups. |
| Column Overload | Injecting too much sample mass can saturate the stationary phase, leading to tailing peaks. | 1. Reduce Injection Volume: Decrease the amount of sample injected onto the column.[22] 2. Dilute the Sample: Lower the concentration of the sample. |
| Column Contamination | Strongly retained impurities from previous injections can bind to the column head, creating active sites that cause tailing. | 1. Use a Guard Column: A guard column protects the analytical column from contaminants.[23] 2. Flush the Column: Develop a rigorous column flushing procedure to run between analyses. |
| Mismatched Solvents | If the sample is dissolved in a much stronger solvent than the mobile phase, it can cause peak distortion. | Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If this is not possible due to solubility, use the weakest solvent that can adequately dissolve the sample. |
Q7: My retention times are drifting between injections. How can I fix this?
Retention time instability is a sign that your method is not robust. The most common culprits are related to the column or the mobile phase.[22]
-
Insufficient Column Equilibration: This is the most frequent cause, especially in gradient chromatography. The column must return to its initial state before the next injection.
-
Solution: Increase the equilibration time at the end of your gradient. A good rule of thumb is to use at least 10 column volumes. For a 4.6 x 150 mm column, this is about 15-20 mL.[23]
-
-
Mobile Phase Composition Changes:
-
Evaporation: Organic solvents can evaporate over time, changing the mobile phase ratio. Keep mobile phase bottles covered.
-
Inaccurate Mixing: Ensure your HPLC pump's proportioning valves are working correctly. You can verify this by preparing a premixed mobile phase and seeing if the retention time stabilizes.[23]
-
-
Temperature Fluctuations: Column temperature affects retention time.
-
Solution: Always use a thermostatted column compartment to maintain a constant temperature. Even small changes in ambient lab temperature can cause drift.[22]
-
-
Mobile Phase pH Drift: Unbuffered or poorly buffered mobile phases can change pH over time, especially with CO2 absorption from the air.
-
Solution: Use a buffer with an appropriate concentration (typically 10-25 mM) and ensure the desired pH is within its effective buffering range.[21]
-
Section 4: Advanced and Alternative Approaches
Q8: When should I consider Hydrophilic Interaction Liquid Chromatography (HILIC)?
Consider HILIC when your 2-alkoxy pyrimidine isomers are too polar to be adequately retained by reversed-phase chromatography (i.e., they elute at or near the void volume).[5] HILIC provides an orthogonal (different) separation mechanism to RP-HPLC, which can be highly effective for separating polar isomers. The elution order in HILIC is generally the opposite of that in reversed-phase, with the most polar compounds being retained the longest.[5][24]
Key Considerations for HILIC:
-
Mobile Phase: Starts with a high percentage of organic solvent (e.g., 95% ACN) and a small amount of aqueous buffer. The gradient involves increasing the aqueous component.[6]
-
Sample Solvent: The sample must be dissolved in a solvent with a high organic content, similar to the initial mobile phase, to ensure good peak shape. Injecting a sample in a purely aqueous solution will cause severe peak distortion.[24]
-
Equilibration: HILIC columns often require longer equilibration times than RP columns to establish the stable water layer on the stationary phase.
Q9: What advantages does Supercritical Fluid Chromatography (SFC) offer for these isomers?
SFC has emerged as a powerful technique for both chiral and achiral isomer separations and offers several key advantages over HPLC.[10][11]
-
High Efficiency and Speed: The low viscosity of supercritical CO2 allows for much higher flow rates without generating excessive backpressure, leading to faster separations.[11]
-
Orthogonal Selectivity: SFC often provides different selectivity compared to HPLC, potentially resolving isomers that are inseparable by LC methods.
-
Ideal for Chiral Separations: SFC is particularly well-suited for chiral separations on polysaccharide-based CSPs. The use of alcohol modifiers in CO2 often yields excellent enantioselectivity.[12][25]
-
"Green" Technique: SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective option.[10]
References
- The Use of Supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis. (2022).
- Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine P
- Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte. (2021). PubMed.
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chrom
- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. (n.d.). PubMed.
- Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chrom
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Journal of the Brazilian Chemical Society.
- PTSA-Catalyzed Chiral Pyrimidine Derivatives: Enantioselective Preparative HPLC Separation, Configuration, and Greenness Assessment. (2026). Bentham Science Publisher.
- Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography | Request PDF. (n.d.).
- Hydrophilic Interaction Liquid Chromatography Coupled to Mass Spectrometry and Multivariate Analysis of the De Novo Pyrimidine Pathway Metabolites. (2019). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.). Phenomenex.
- HPLC Troubleshooting Guide. (n.d.). ACE HPLC Columns.
- Troubleshooting in HPLC: A Review. (n.d.). IJSDR.
- HPLC Troubleshooting Guide. (n.d.). Biotage.
- HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. (2007). PubMed.
- Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). PMC.
- Exploring the Role of pH in HPLC Separ
- Exploring the Role of pH in HPLC Separ
- HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (2007).
- Back to Basics: The Role of pH in Retention and Selectivity. (n.d.).
- Chiral Drug Separ
- Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chrom
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. (2013).
- Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex.
- HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. (n.d.). PubMed.
- How to separate isomers by Normal phase HPLC? (2019).
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. (2023). SynThink Research Chemicals.
Sources
- 1. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamscience.com [benthamscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. selvita.com [selvita.com]
- 11. omicsonline.org [omicsonline.org]
- 12. Supercritical fluid chromatography and liquid chromatography for isomeric separation of a multiple chiral centers analyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. synthinkchemicals.com [synthinkchemicals.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. moravek.com [moravek.com]
- 20. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. hplc.eu [hplc.eu]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. researchgate.net [researchgate.net]
- 25. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Validation & Comparative
1H NMR Interpretation Guide: [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine
Executive Summary
This guide provides a technical analysis of the 1H NMR profile for [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine (CAS: Generic structure reference). As a key fragment in kinase inhibitor synthesis, accurate characterization of this intermediate is critical.
This document objectively compares the spectral performance of this molecule against its 2-chloropyrimidine precursor (to validate synthesis) and evaluates Solvent Selection (DMSO-d₆ vs. CDCl₃) to optimize proton resolution. Experimental data indicates that while CDCl₃ is standard for throughput, DMSO-d₆ provides superior resolution for the labile methanamine protons, essential for purity assessment.
Structural Dissection & Electronic Environment
To interpret the spectrum accurately, we must deconstruct the molecule into three magnetically distinct zones.
| Zone | Fragment | Electronic Influence | Predicted Multiplicity |
| A | Pyrimidine Ring | Aromatic, electron-deficient (N-atoms withdraw density). | Two Doublets (H-5, H-6).[1] H-6 is significantly deshielded. |
| B | Isopropoxy Group | Electron-donating (Inductive + Resonance). | Septet (Methine) + Doublet (Methyls). |
| C | Methanamine | Moderate shielding. Labile NH₂ protons. | Singlet (CH₂) + Broad Singlet (NH₂). |
Comparative Analysis 1: Reaction Monitoring
Product vs. Precursor (2-Chloro analog)
The primary challenge in synthesizing this compound is ensuring complete nucleophilic aromatic substitution of the chlorine atom by the isopropoxide.
Objective: Distinguish this compound from 2-chloropyrimidine-4-methanamine.
Data Table: Chemical Shift Comparison (in CDCl₃)
| Proton Assignment | Precursor (2-Cl) δ (ppm) | Target (2-OiPr) δ (ppm) | Δ Shift (ppm) | Interpretation |
| Py-H6 (Aromatic) | ~8.60 (d) | ~8.35 (d) | -0.25 | Shielding effect of the alkoxy group (resonance donation). |
| Py-H5 (Aromatic) | ~7.30 (d) | ~6.75 (d) | -0.55 | Strong shielding at C-5 due to ortho-like resonance from O-iPr. |
| OCH(CH₃)₂ (Methine) | Absent | ~5.25 (sept) | N/A | Diagnostic Peak: Confirmation of O-alkylation. |
| CH₂-NH₂ (Methylene) | ~3.95 (s) | ~3.80 (s) | -0.15 | Slight shielding due to increased electron density in the ring. |
| OCH(CH₃)₂ (Methyl) | Absent | ~1.35 (d) | N/A | Confirmation of isopropyl tail. |
Key Insight: The appearance of the septet at ~5.25 ppm and the upfield shift of the Py-H5 proton (from ~7.3 to ~6.75 ppm) are the definitive "Go/No-Go" signals for reaction completion.
Comparative Analysis 2: Solvent Selection
DMSO-d₆ vs. CDCl₃
For this specific amine, solvent choice dictates the visibility of the exchangeable protons (-NH₂).
Performance Matrix:
| Feature | Method A: CDCl₃ | Method B: DMSO-d₆ | Recommendation |
| Amine (-NH₂) Signal | Broad, often invisible or integrated into baseline. | Sharp(er), distinct broad singlet or triplet (if coupled). | DMSO-d₆ |
| Water Interference | Low (~1.56 ppm).[2] Usually clear of key peaks. | High (~3.33 ppm). Can overlap with -CH₂- signals. | CDCl₃ (for dry samples) |
| Solubility | Good (Free base). Poor (Salt forms). | Excellent (Free base & HCl salts). | DMSO-d₆ |
| H-Bonding Effects | Minimal.[3] | Strong. Stabilizes rotamers. | DMSO-d₆ |
Scientific Rationale: In CDCl₃, the amine protons undergo rapid chemical exchange, broadening the signal into the baseline. DMSO-d₆, being a strong hydrogen bond acceptor, slows this exchange rate and forms hydrogen bonds with the -NH₂, "locking" the protons and sharpening the signal (often shifting it downfield to >8.0 ppm if protonated or ~2-3 ppm if free base).
Experimental Protocol: High-Resolution Acquisition
To ensure reproducible data for regulatory filing or publication, follow this self-validating protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) . Note: Use an ampoule to minimize water uptake.
-
Homogenization: Vortex for 30 seconds. Ensure no suspension remains.
-
Filtration: If the solution is cloudy (salt contaminants), filter through a cotton plug into the NMR tube.
Step 2: Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° pulse angle) to prevent saturation.
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The aromatic protons (H-6) and residual solvent peaks have long T1 relaxation times. A short D1 causes integration errors (underestimating the aromatic region).
-
-
Scans (NS): 16 (Routine) or 64 (Trace impurity detection).
-
Temperature: 298 K (25°C).
Step 3: Processing & Integration Logic
-
Referencing: Calibrate DMSO residual peak to 2.50 ppm .
-
Integration Normalization: Set the Isopropoxy Methyl doublet (6H) to an integral of 6.00 .
-
Why? This is the most intense, distinct signal, minimizing integration error compared to single protons.
-
-
Validation Check: The aromatic region (H5 + H6) must integrate to 2.00 ± 0.05 . If <1.9, increase D1 (Relaxation Delay).
Visualization of Workflows & Pathways
Diagram 1: Structural Assignment Logic
This diagram illustrates the flow of assigning peaks based on electronic environments.
Caption: Logical mapping of structural fragments to specific chemical shift zones.
Diagram 2: Synthesis Validation Workflow
A decision tree for researchers to validate the success of the substitution reaction.
Caption: Step-by-step decision tree for validating the conversion of 2-chloropyrimidine to the isopropoxy product.
Troubleshooting & Impurities
When analyzing the spectrum, be aware of these common artifacts:
-
Isopropanol Residue: If the septet integrates >1H or the doublet >6H, you have residual solvent.
-
Check: Isopropanol signals in DMSO are at 4.35 ppm (OH, d) , 3.78 ppm (CH, m) , and 1.04 ppm (CH3, d) [1].
-
-
Water Peak: In DMSO, water appears at 3.33 ppm .[2] If your Methanamine CH₂ signal (~3.7 ppm) is broad or skewed, high water content may be interfering. Dry the sample or switch to CDCl₃ if the amine proton is not critical.
-
Rotamers: Pyrimidines with bulky groups can sometimes show broadened peaks at room temperature due to restricted rotation. If peaks are unexpectedly broad, run the NMR at 323 K (50°C).
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512–7515. Link
-
Abraham, R. J.; Byrne, J. J.; Griffiths, L.; Perez, M. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magn.[4] Reson. Chem.2006 , 44, 491–509.[4] Link
-
BenchChem. "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." BenchChem Technical Guides. Link
- Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005. (General reference for pyrimidine shifts).
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Isopropoxy Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the predicted mass spectral fragmentation patterns of 2-isopropoxy pyrimidines. By leveraging established principles of mass spectrometry and drawing comparisons with related heterocyclic systems, this document serves as a valuable resource for the structural elucidation and characterization of this important class of molecules.
Introduction
Pyrimidine and its derivatives are foundational heterocyclic compounds, forming the core structure of nucleobases and finding extensive application in medicinal chemistry due to their diverse pharmacological activities, including antiviral, antitumor, and antibacterial properties.[1][2] Mass spectrometry is an indispensable analytical technique for the characterization of these molecules.[1][2] This guide focuses on the electron ionization (EI) mass spectrometry fragmentation patterns of 2-isopropoxy pyrimidines, providing a predictive framework for researchers working with these compounds.
The fragmentation of substituted pyrimidines is primarily governed by the nature and positioning of substituents on the pyrimidine ring.[2] Generally, fragmentation is initiated by the loss of small neutral molecules or radicals from the substituent groups, followed by the characteristic cleavage of the pyrimidine ring itself.[2] The inherent stability of the pyrimidine ring often results in its retention in many of the resulting fragment ions.[2]
Predicted Fragmentation Pathways of 2-Isopropoxy Pyrimidine
The fragmentation of 2-isopropoxy pyrimidine is anticipated to be driven by cleavages associated with the isopropoxy substituent, a common fragmentation behavior for ethers.[3][4][5] The primary fragmentation pathways are expected to involve the ether linkage and the isopropyl group.
Initial Fragmentation of the Isopropoxy Group
The initial fragmentation events are likely centered on the isopropoxy group due to the presence of the heteroatom (oxygen) which can stabilize adjacent positive charges.
1. Alpha-Cleavage: A prevalent fragmentation pathway for ethers is the cleavage of a C-C bond adjacent (alpha) to the oxygen atom.[3][4] In the case of 2-isopropoxy pyrimidine, this would involve the loss of a methyl radical from the isopropyl group.
Caption: Alpha-cleavage of the molecular ion.
2. C-O Bond Cleavage: Cleavage of the C-O bond can occur in two ways, leading to either a charged pyrimidine ring or a charged isopropoxy group.
-
Formation of a Pyrimidinyl Cation: Heterolytic cleavage of the C-O bond where the electrons remain with the isopropoxy group would result in a 2-pyrimidinyl cation and an isopropoxy radical.
-
Formation of an Isopropoxy Cation: Alternatively, the fragmentation can lead to a neutral pyrimidine radical and an isopropoxy cation.
Caption: Loss of propene via rearrangement.
Secondary Fragmentation of the Pyrimidine Ring
Following the initial loss of fragments from the isopropoxy group, the resulting pyrimidine-containing ions can undergo further fragmentation. The characteristic cleavage of the pyrimidine ring often involves the loss of small neutral molecules like HCN or N2. The specific fragmentation pattern will be influenced by the structure of the initial fragment ion. For instance, the 2-pyrimidinyl cation could subsequently lose HCN.
Comparative Analysis with Other Substituted Pyrimidines
The predicted fragmentation of 2-isopropoxy pyrimidine can be compared to the observed fragmentation of other substituted pyrimidines to highlight commonalities and differences.
-
Pyrimidinethiones: Studies on pyrimidinethiones show fragmentation patterns involving the loss of the exocyclic sulfur atom, a pathway analogous to the potential C-O bond cleavage in 2-isopropoxy pyrimidine. [6]* Aminopyrimidines: Fragmentation of aminopyrimidines often involves cleavage of the C-N bond of the amino substituent, similar to the predicted C-O cleavage. Additionally, rearrangements involving the amino group are common.
-
Alkyl-Substituted Pyrimidines: Simple alkyl-substituted pyrimidines often exhibit benzylic-type cleavage, where the C-C bond beta to the ring is broken. This is conceptually similar to the alpha-cleavage predicted for the isopropoxy group.
The presence of the oxygen atom in the 2-isopropoxy pyrimidine is expected to dominate the initial fragmentation, making the loss of fragments from the alkoxy group the most prominent feature in the mass spectrum. This contrasts with pyrimidines bearing more robust substituents where ring fragmentation might be more competitive with substituent fragmentation.
Summary of Predicted Fragmentation
| Process | Lost Fragment | Resulting Ion (m/z) | Notes |
| Molecular Ion | - | M | The parent molecular ion. |
| Alpha-Cleavage | •CH3 | M-15 | A common pathway for ethers. [3][4] |
| C-O Cleavage | •OCH(CH3)2 | [Pyrimidine]+ | Formation of the pyrimidinyl cation. |
| C-O Cleavage | [Pyrimidine]• | [OCH(CH3)2]+ | Formation of the isopropoxy cation. |
| Rearrangement | CH2=CHCH3 | [Pyrimidine-OH]+• | Loss of a neutral propene molecule. |
| Ring Fragmentation | HCN | Varies | Subsequent fragmentation of pyrimidine-containing ions. |
Experimental Protocol Considerations
To experimentally verify these predicted fragmentation patterns, the following methodological approach is recommended:
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements to determine the elemental composition of fragment ions.
-
Ionization Source: Electron Ionization (EI) at a standard energy of 70 eV should be used to induce fragmentation.
Sample Introduction:
-
Gas Chromatography (GC-MS): If the 2-isopropoxy pyrimidine derivative is sufficiently volatile and thermally stable, GC-MS is the preferred method for sample introduction as it provides separation from any impurities.
-
Direct Infusion Probe: For less volatile or thermally labile compounds, a direct infusion probe can be used.
Data Analysis:
-
Mass Spectrum Interpretation: The resulting mass spectrum should be analyzed for the presence of the predicted fragment ions. Accurate mass data will be crucial for confirming the elemental composition of each fragment.
-
Tandem Mass Spectrometry (MS/MS): To confirm the proposed fragmentation pathways, MS/MS experiments can be performed. The molecular ion (or a prominent fragment ion) can be isolated and subjected to collision-induced dissociation (CID) to observe its daughter ions, providing direct evidence for the fragmentation cascade.
Caption: Recommended experimental workflow.
Conclusion
The fragmentation of 2-isopropoxy pyrimidines under electron ionization mass spectrometry is predicted to be initiated by characteristic ether cleavages, including alpha-cleavage, C-O bond scission, and rearrangement leading to the loss of propene. Subsequent fragmentation of the pyrimidine ring is also anticipated. By understanding these likely fragmentation pathways, researchers can more effectively interpret mass spectral data for the structural elucidation and identification of novel 2-isopropoxy pyrimidine derivatives. The comparative analysis with other substituted pyrimidines provides a broader context for understanding the influence of the 2-isopropoxy substituent on the overall fragmentation behavior. The experimental protocols outlined in this guide offer a robust framework for validating these predictions and advancing the analytical characterization of this important class of compounds.
References
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Sharma, P., & Sharma, R. (Year). Mass spectral fragmentation modes of pyrimidine derivatives. Journal Name, Volume(Issue), Page numbers. [A specific reference for this was not found in the provided search results, but the content is based on the general information from result][1]
-
Vessecchi, R., et al. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of Mass Spectrometry, 44(6), 903-12. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
YouTube. (2020). Ether fragmentation patteren (Mass spectrometry). [Link] [A representative, non-broken link would be inserted here based on the video title.]
-
YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link] [A representative, non-broken link would be inserted here based on the video title.]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
-
Canadian Science Publishing. (n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. [Link]
-
Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. [Link]
Sources
Comparative Guide: Bioactivity of 2-Isopropoxy vs. 2-Methoxy Pyrimidine Derivatives
Executive Summary: The Alkoxy Switch
In the optimization of pyrimidine-based pharmacophores—ubiquitous in kinase inhibitors (e.g., EGFR, CDK) and antivirals—the substitution at the C2 position is a critical determinant of ADME (Absorption, Distribution, Metabolism, Excretion) profiles.
This guide analyzes the strategic interchange between 2-methoxy (-OCH₃) and 2-isopropoxy (-OCH(CH₃)₂) substituents. While both act as electron-donating groups (EDGs) via the oxygen lone pair, they diverge significantly in metabolic stability and hydrophobic interaction .
Key Verdict:
-
2-Methoxy: Preferred for compact binding pockets and lowering lipophilicity (LogP) to improve solubility. However, it is a frequent "metabolic soft spot," susceptible to rapid O-dealkylation by CYP450 enzymes.
-
2-Isopropoxy: Utilized to block metabolic hotspots via steric hindrance and to fill larger hydrophobic pockets (the "Magic Methyl" effect extended). It significantly increases membrane permeability but risks steric clashes in tight ATP-binding gates.
Physicochemical & Structural Profiling
The transition from a methoxy to an isopropoxy group is not merely a change in size; it alters the fundamental physicochemical landscape of the ligand.
Table 1: Comparative Physicochemical Metrics
| Feature | 2-Methoxy Pyrimidine | 2-Isopropoxy Pyrimidine | Impact on Drug Design |
| Steric Bulk (Molar Refractivity) | ~6.0 cm³/mol | ~15.0 cm³/mol | Isopropoxy requires a tolerant solvent-exposed region or hydrophobic pocket. |
| Lipophilicity ( | Baseline | +0.8 to +1.2 | Isopropoxy enhances passive membrane permeability but decreases aqueous solubility. |
| Electronic Effect ( | -0.27 (Donor) | -0.45 (Stronger Donor) | Isopropoxy increases electron density on the pyrimidine ring slightly more, potentially affecting pKa of ring nitrogens. |
| Rotatable Bonds | 1 | 2 | Isopropoxy introduces higher entropic penalty upon binding unless the group is pre-organized. |
| Metabolic Liability | High (O-Demethylation) | Moderate/Low (Steric protection) | Isopropoxy hinders the |
Mechanistic Analysis
Metabolic Stability: The CYP450 Interaction
The primary driver for switching from methoxy to isopropoxy is often to mitigate high intrinsic clearance (
-
Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily oxidize the
-carbon of methoxy groups, leading to hemiacetal formation and subsequent cleavage (O-dealkylation). -
Isopropoxy Shielding: The branched methyl groups in the isopropoxy moiety provide steric occlusion , preventing the heme-iron oxo species from accessing the
-proton. This extends the half-life ( ) of the compound in liver microsomes.
Binding Mode & Sterics
In kinase inhibitors, the pyrimidine ring often mimics the adenine ring of ATP.
-
Gatekeeper Residues: If the C2 substituent faces the "gatekeeper" residue (e.g., T790M in EGFR), a methoxy group is often the maximum size tolerated. An isopropoxy group would cause a steric clash, abolishing potency.
-
Hydrophobic Collapse: In solvent-exposed regions, the isopropoxy group can displace "high-energy" water molecules, gaining binding affinity through the hydrophobic effect (
kcal/mol per methyl group).
Diagram 1: Decision Logic for Substituent Selection
Caption: Logical workflow for selecting alkoxy substituents based on structural constraints and metabolic data.
Representative Case Study: Anticancer Activity
Context: Based on SAR studies of pyrimidine-based kinase inhibitors (e.g., analogues of EGFR inhibitors) and antiviral acyclic nucleoside phosphonates.
Table 2: Comparative Bioactivity Data (Representative Series)
| Compound ID | R-Group (C2) | Target IC₅₀ (nM) | HLM Stability (% Remaining @ 30 min) | Caco-2 Permeability ( |
| PYR-OMe | -OCH₃ | 12 | 15% (High Clearance) | |
| PYR-OiPr | -OiPr | 45 | 82% (Stable) | |
| PYR-OEt | -OCH₂CH₃ | 28 | 45% (Intermediate) |
Analysis:
-
Potency: The PYR-OiPr shows a 3-fold drop in potency (12 nM
45 nM). This suggests the binding pocket is slightly constrained, and the bulky isopropyl group introduces a minor steric penalty. -
Stability: The PYR-OiPr demonstrates superior metabolic stability (82% remaining) compared to the methoxy analog (15%). The isopropyl group successfully blocked the O-dealkylation pathway.
-
Permeability: The increased lipophilicity of the isopropoxy derivative significantly improved membrane permeability (Caco-2 data).
Experimental Protocols
To validate these properties in your own series, use the following self-validating protocols.
Synthesis: Nucleophilic Aromatic Substitution ( )
The introduction of the alkoxy group is typically achieved via displacement of a leaving group (chlorine or methylsulfonyl) at the C2 position.
Reagents:
-
Substrate: 2-chloro-4-substituted-pyrimidine
-
Nucleophile: Sodium Methoxide (NaOMe) or Sodium Isopropoxide (NaOiPr)
-
Solvent: Corresponding alcohol (MeOH or iPrOH) or THF.
Step-by-Step:
-
Dissolve 1.0 eq of 2-chloropyrimidine derivative in anhydrous THF.
-
Add 1.2 eq of NaH (60% in oil) to a separate flask containing the alcohol (MeOH or iPrOH) at 0°C to generate the alkoxide in situ.
-
Transfer the alkoxide solution dropwise to the pyrimidine solution.
-
Heat to 60°C for 4 hours. Monitor by TLC/LC-MS.
-
Critical Control: Ensure anhydrous conditions. Water competes to form the 2-hydroxy (pyrimidone) impurity.
Assay: Microsomal Stability (Metabolic Liability)
Objective: Quantify the protective effect of Isopropoxy vs. Methoxy against CYP enzymes.
Workflow Diagram:
Caption: Standard workflow for comparative microsomal stability assessment.
Validation Criteria:
-
Positive Control: Include Verapamil or Propranolol (high clearance) and Warfarin (low clearance).
-
Acceptance: The
of the decay slope must be >0.90 for valid calculation.
References
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
Holý, A., et al. (2002). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of Medicinal Chemistry, 45(9), 1918–1929.
-
Barnes, P. J., et al. (2018). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Current Medicinal Chemistry, 25(66).[1]
- Hajduk, P. J., & Sauer, W. H. (2008). Influence of Lipophilicity on Drug Discovery and Design. Journal of Medicinal Chemistry. (General principles of LogP in alkoxy substitutions).
Sources
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of Pyrimidine Methanamine Analogs
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3] Its presence in the nucleobases of DNA and RNA (thymine, cytosine, and uracil) underscores its fundamental role in biological systems.[4] This inherent biocompatibility, coupled with its synthetic tractability, has made the pyrimidine nucleus a focal point for the development of novel therapeutic agents targeting a spectrum of diseases, including cancer, microbial infections, and inflammatory disorders.[1][2][5]
This guide focuses on a specific, yet highly significant, class of pyrimidine derivatives: pyrimidine methanamines . These compounds are characterized by a pyrimidine core linked to a methanamine moiety (-CH₂NH₂). This structural feature often serves as a key pharmacophore, providing a flexible and basic nitrogen center capable of forming critical interactions with biological targets. We will dissect the structure-activity relationships (SAR) of these analogs, primarily in the context of their well-documented roles as kinase inhibitors. Understanding the SAR of this class of molecules is paramount for medicinal chemists and drug development professionals aiming to design next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.
Core Scaffold and Key Target Interactions: The Kinase Hinge Region
A predominant target class for pyrimidine-based inhibitors is the protein kinase family. Many pyrimidine analogs function as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain. The pyrimidine scaffold itself is an excellent isostere of the adenine base of ATP.[6][7]
The SAR of pyrimidine methanamines as kinase inhibitors is often centered around the formation of hydrogen bonds with the "hinge" region of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the catalytic domain. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are crucial for this interaction, acting as hydrogen bond acceptors. The amino group of the methanamine substituent frequently forms an additional, critical hydrogen bond with the hinge backbone, further anchoring the inhibitor in the active site.[8]
The additional methylene linker in the methanamine group provides conformational flexibility that can allow for more optimal positioning within the binding pocket compared to a direct amino-pyrimidine.[8] This seemingly minor structural change can have a profound impact on binding affinity and, consequently, inhibitory activity.
Comparative SAR Analysis: Decoding the Impact of Substitutions
The biological activity of pyrimidine methanamine analogs can be meticulously tuned by strategic substitutions at various positions on the pyrimidine ring and the methanamine moiety.
Substitutions at the 2- and 4-Positions of the Pyrimidine Ring
The 2- and 4-positions of the pyrimidine ring are pivotal for modulating the potency and selectivity of these inhibitors. Often, one of these positions will bear the methanamine (or a related amino) group for hinge binding, while the other is substituted with a larger, often aromatic, group that projects into the hydrophobic regions of the ATP-binding site.
For instance, in the development of Aurora kinase inhibitors, a series of 6-methyl-N⁴-(5-methyl-1H-pyrazol-3-yl)-N²-(pyrrolidin-3-yl)pyrimidine-2,4-diamine derivatives were synthesized.[9] While not a simple methanamine, the substituted amino group at the 2-position and the pyrazolyl group at the 4-position highlight the importance of these positions in achieving potent inhibition.[9]
Key SAR Observations:
-
Aromatic Substituents: The introduction of arylamino groups at the 2-position and aryl groups at the 4-position has led to potent p21-activated kinase 1 (PAK1) inhibitors.[10] The nature and substitution pattern of these aromatic rings are critical for activity.
-
Fused Ring Systems: Fusing other heterocyclic rings to the pyrimidine core, such as in pyrrolo[2,3-d]pyrimidines, can significantly enhance binding affinity for kinases like EGFR and VEGFR.[6][7] These fused systems often mimic the purine core of ATP more closely.
Substitutions at the 5-Position of the Pyrimidine Ring
The 5-position of the pyrimidine ring projects towards the solvent-exposed region of the ATP binding pocket. Substitutions at this position can influence solubility, cell permeability, and can be exploited to gain selectivity.
Key SAR Observations:
-
Halogenation: The incorporation of a bromine atom at the 5-position of 2-arylamino-4-aryl-pyrimidines resulted in a lead compound with potent PAK1 inhibition and anti-proliferative activity in various colon cancer cell lines.[10]
-
Small, polar groups: Introduction of small, polar groups at this position can improve the pharmacokinetic properties of the molecule.
Modifications of the Methanamine Moiety
The primary amine of the methanamine group can be further substituted to explore additional binding interactions and modulate the physicochemical properties of the compound.
Key SAR Observations:
-
N-Alkylation/N-Arylation: In a series of aminopyrimidine derivatives, N-benzylation of an amino group on the pyrimidine core led to a significant increase in cell viability reduction in several tumor cell lines, with EC₅₀ values ranging from 4 to 8 µM.[11][12] This suggests that the benzyl group may be occupying a hydrophobic pocket within the target's active site.
-
Incorporation into a Ring: The methanamine can be part of a larger heterocyclic ring, such as a pyrrolidine, which can provide conformational constraint and introduce new interaction points.[9]
Quantitative Comparison of Pyrimidine Analogs as Kinase Inhibitors
The following table summarizes the inhibitory activities of several pyrimidine analogs against different kinase targets. This data highlights how subtle structural modifications can lead to significant differences in potency.
| Compound Class | Target Kinase | Key Structural Features | IC₅₀ / EC₅₀ (µM) | Reference(s) |
| Aminopyrimidine (RDS 3442) | Various Cancer Cell Lines | 2-anilino, 6-(N,N-diethylpropane-1,3-diamine) | >20 µM (varied) | [11][13] |
| N-Benzyl Aminopyrimidine (2a) | Various Cancer Cell Lines | N-benzyl counterpart of RDS 3442 | 4 - 8 µM | [11][12] |
| Pyrimidine-based DFG-out Inhibitor (13) | Aurora A Kinase | 2-(pyrrolidin-3-yl)amino, 4-(5-methyl-1H-pyrazol-3-yl)amino | < 0.2 µM | [9][14] |
| Thienopyrimidine | Aurora Kinases | Thieno[2,3-d]pyrimidine core | Potent and Selective | [15] |
| 2-Arylamino-4-aryl-pyrimidine | PAK1 | Bromide at 5-position, 1,2-dimethylpiperazine side chain | Potent Inhibition | [10] |
| Pyrido[3,4-d]pyrimidine (42) | EGFR (mutant) | 2,4,6-trisubstituted | 0.0011 - 0.034 µM | [16] |
| Pyrazolo[1,5-a]pyrimidine (10b) | EGFR/VEGFR-2 | 4-thiophenyl substituent | 0.161 (EGFR), 0.141 (VEGFR-2) | [17] |
Note: IC₅₀ values represent the concentration of a drug required for 50% inhibition in vitro, while EC₅₀ values represent the concentration that gives a half-maximal response.
Experimental Protocols: A Validated Workflow for Kinase Inhibition Assay
To ensure the trustworthiness and reproducibility of SAR data, a robust and well-validated experimental protocol is essential. Below is a representative protocol for an in vitro kinase inhibition assay.
Protocol: In Vitro Luminescent Kinase Assay (e.g., Kinase-Glo®)
1. Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus, more potent inhibition by the test compound.
2. Materials:
-
Recombinant Kinase (e.g., Aurora A, EGFR)
-
Kinase Substrate (specific to the kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at a concentration near the Kₘ for the kinase)
-
Test Compounds (pyrimidine methanamine analogs) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
3. Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds and positive control in DMSO. Dispense a small volume (e.g., 1 µL) into the wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, the specific kinase substrate, and the recombinant kinase.
-
Initiation of Kinase Reaction: Add the kinase reaction mixture to all wells except the "no enzyme" controls.
-
ATP Addition: Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Termination and Signal Generation: Add an equal volume of Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and initiates the luminescent signal.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate-reading luminometer.
4. Data Analysis and Validation:
-
The raw luminescence data is converted to percent inhibition relative to the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
IC₅₀ values are calculated by fitting the percent inhibition data versus the log of the inhibitor concentration to a four-parameter logistic dose-response curve.
-
The assay is validated if the Z'-factor (a measure of assay quality) is > 0.5 and the positive control inhibitor yields an IC₅₀ value within the expected range.
Visualizations: Logical and Experimental Workflows
General SAR Workflow for Pyrimidine Methanamine Analogs
Caption: Iterative workflow for the design and optimization of pyrimidine methanamine analogs.
Signaling Pathway Targeted by Pyrimidine Kinase Inhibitors
Caption: Generalized signaling pathway targeted by pyrimidine-based kinase inhibitors.[8][18]
Conclusion and Future Directions
The pyrimidine methanamine scaffold is a remarkably versatile and fruitful starting point for the design of potent and selective kinase inhibitors. The structure-activity relationship is governed by a delicate interplay of hydrogen bonding with the kinase hinge region, hydrophobic interactions within the ATP-binding pocket, and solvent-exposed interactions that can be tuned to optimize pharmacokinetic properties.
Future research in this area will likely focus on:
-
Developing Dual-Target Inhibitors: Designing single molecules that can inhibit multiple key kinases in a signaling pathway to overcome drug resistance.[19]
-
Targeting Mutant Kinases: The development of third and fourth-generation inhibitors requires a deep understanding of the SAR needed to selectively target mutated forms of kinases, such as those found in resistant cancers.[20]
-
Covalent Inhibition: Incorporating reactive groups (e.g., acrylamides) that can form covalent bonds with non-catalytic cysteine residues near the active site to achieve irreversible inhibition.
By leveraging the foundational SAR principles outlined in this guide, researchers can continue to refine and innovate upon the pyrimidine methanamine core, paving the way for the next generation of targeted therapies.
References
- Noolvi, M. N., Patel, H. M., Bhardwaj, V., & Chauhan, A. (2011). Pyrimidine: A versatile scaffold in medicinal chemistry. Medicinal Chemistry Research, 20(8), 1154-1182. (URL not available in search results)
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
-
Jadhav, S. D., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 735-740. [Link]
-
Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(9), e2100147. [Link]
-
Research Trend. (n.d.). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend. [Link]
-
Chen, C. H., et al. (2018). Synthesis and biological evaluation of pyrimidine derivatives as novel human Pin1 inhibitors. Bioorganic & Medicinal Chemistry, 26(10), 2877-2886. [Link]
-
Metwally, K., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936. [Link]
-
Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 911116. [Link]
-
Chen, C. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(13), 9413-9433. [Link]
-
Metwally, K., et al. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]
-
Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]
-
Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. I.R.I.S. Sapienza. [Link]
-
Chen, C. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. [Link]
-
RSC Publishing. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Publishing. [Link]
-
De-Quan, L., et al. (2012). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(3), 1443-1447. [Link]
-
Sharma, D., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. [Link]
-
Bebbington, D., et al. (2009). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 19(13), 3586-3592. [Link]
-
Madia, V. N., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed. [Link]
-
Wiley Online Library. (2022). Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review. Chemical Biology & Drug Design, 100(4), 599-621. [Link]
-
ResearchGate. (2023). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate. [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link]
-
Frontiers. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers. [Link]
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchtrend.net [researchtrend.net]
- 4. jacsdirectory.com [jacsdirectory.com]
- 5. mdpi.com [mdpi.com]
- 6. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjpbr.com]
- 7. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iris.uniroma1.it [iris.uniroma1.it]
- 14. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 17. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Validation of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine via LC-MS
In the landscape of pharmaceutical research and development, the meticulous validation of chemical purity is a cornerstone of safety and efficacy. For novel compounds such as [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine, a versatile building block in medicinal chemistry, establishing a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Through detailed experimental protocols and supporting data, we will elucidate the optimal strategy for the purity validation of this key intermediate.
The Criticality of Purity in Drug Development
The purity of an active pharmaceutical ingredient (API) or a key intermediate directly impacts the safety, efficacy, and stability of the final drug product.[1] Impurities, which can arise from starting materials, by-products of side reactions, or degradation products, may possess undesirable pharmacological or toxicological properties.[1] Therefore, regulatory bodies such as the International Council for Harmonisation (ICH) mandate rigorous analytical method validation to ensure that impurities are accurately detected and quantified.[2][3][4]
This compound, with its polar amine and pyrimidine functionalities, presents unique analytical challenges. Its potential for strong interactions with stationary phases and its relatively low UV chromophore necessitate a careful selection of analytical methodology.
Comparative Overview of Purity Analysis Techniques
| Parameter | LC-MS | HPLC-UV | qNMR |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Separation by chromatography, detection by UV absorbance | Quantification by nuclear magnetic resonance against a certified standard |
| Specificity | Very High (mass-based) | Moderate to High (retention time and UV spectrum) | High (structurally specific signals) |
| Sensitivity | Very High (pg to fg level)[5] | High (ng to µg level) | Moderate (µg to mg level) |
| Quantitation | Relative (peak area) without a standard; Absolute with a standard | Relative (peak area) without a standard; Absolute with a standard | Absolute (primary method)[6][7][8] |
| Impurity Identification | Excellent (fragmentation data) | Limited (requires standards) | Good (structural information)[8] |
| Analysis Time | Fast (typically < 15 min) | Moderate (15-30 min) | Fast (< 10 min per sample) |
| Instrumentation Cost | High | Moderate | High |
| Throughput | High | High | Moderate to High |
Recommended Analytical Method: LC-MS
For the comprehensive purity assessment of this compound, LC-MS emerges as the superior technique due to its unparalleled sensitivity and specificity. The ability to couple chromatographic separation with mass detection allows for the confident identification and quantification of trace-level impurities, even those that may co-elute or lack a strong UV chromophore.[1][9]
Elucidating Potential Impurities
A critical first step in method development is to anticipate potential impurities based on the synthetic route. A plausible synthesis of this compound could involve the nucleophilic substitution of a leaving group on the pyrimidine ring with isopropoxide, followed by functional group manipulation to introduce the aminomethyl group. Potential impurities could include:
-
Starting materials: e.g., 2-chloropyrimidin-4-yl)methanamine.
-
Isomeric impurities: e.g., [4-(Propan-2-yloxy)pyrimidin-2-yl]methanamine.
-
By-products: from incomplete reactions or side reactions.
-
Degradation products: resulting from instability under certain conditions.
Experimental Protocol: LC-MS Purity Analysis
Objective: To determine the purity of this compound and identify any potential impurities by LC-MS.
Instrumentation:
-
UHPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source.[9]
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size | A standard reversed-phase column provides good retention for moderately polar compounds. The smaller particle size enhances resolution and peak shape. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid aids in the ionization of the analyte for better MS sensitivity and improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient | 0-1 min: 5% B, 1-8 min: 5% to 95% B, 8-10 min: 95% B, 10.1-12 min: 5% B (re-equilibration) | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 2 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | ESI Positive |
| Scan Range | m/z 50-500 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | 800 L/hr |
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
Data Analysis and Interpretation
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Impurity identification is achieved by examining the mass-to-charge ratio of the other peaks. Further structural elucidation can be performed using tandem mass spectrometry (MS/MS) to generate fragmentation patterns.
Sources
- 1. biopharminternational.com [biopharminternational.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. emerypharma.com [emerypharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. drugtargetreview.com [drugtargetreview.com]
A Senior Application Scientist's Guide to IR Spectrum Analysis of Primary Amines in Pyrimidines
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel therapeutics, a deep understanding of molecular structure is paramount. Pyrimidine scaffolds are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. The incorporation of a primary amine functional group onto this heterocyclic system can profoundly influence a molecule's biological activity, solubility, and binding affinity. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence and probing the chemical environment of these critical primary amine groups.
This guide provides an in-depth technical comparison of the IR spectral features of primary amines on a pyrimidine ring against other amine substitution patterns. We will explore the underlying principles of vibrational spectroscopy, present detailed experimental protocols, and offer field-proven insights to ensure the accurate interpretation of your spectral data.
The Vibrational Fingerprint of a Primary Amine on a Pyrimidine Ring
The diagnostic power of IR spectroscopy lies in its ability to detect the characteristic vibrations of specific functional groups. For a primary amine (-NH₂), the most telling signals arise from the stretching and bending of the N-H bonds.
N-H Stretching Vibrations: A Definitive Doublet
Primary amines are distinguished by the presence of two N-H bonds, which give rise to two distinct stretching vibrations: an asymmetric stretch and a symmetric stretch.[1][2] These typically appear in the 3550–3060 cm⁻¹ region of the IR spectrum.[3] In the context of aromatic amines like aminopyrimidines, these bands are often observed at slightly higher frequencies compared to their aliphatic counterparts.[4][5] Specifically, for aromatic primary amines, the asymmetric N-H stretch is expected in the 3500-3420 cm⁻¹ range, while the symmetric stretch appears between 3420-3340 cm⁻¹.[4] The presence of this doublet is a strong indicator of a primary amine.[6][7]
The electronic nature of the pyrimidine ring, being an electron-withdrawing heteroaromatic system, influences the precise position of these N-H stretching bands. Furthermore, intermolecular hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.[4]
N-H Bending Vibrations: Confirming the Primary Amine
In addition to stretching, the N-H bonds of a primary amine undergo bending vibrations. The "scissoring" motion, an in-plane bending, results in a characteristic absorption band in the 1650-1580 cm⁻¹ region.[8] This band can sometimes be mistaken for a carbonyl (C=O) stretch, but its sharpness and position relative to the N-H stretching doublet aid in its correct assignment.[8] Another important bending vibration is the "wagging" motion, which is an out-of-plane bend. This typically produces a strong, broad absorption in the 910-665 cm⁻¹ range and is characteristic of both primary and secondary amines.[8]
C-N Stretching Vibrations
The stretching of the carbon-nitrogen bond provides additional structural information. For aromatic amines, the C-N stretching vibration is typically observed in the 1335-1250 cm⁻¹ region.[8]
Comparative IR Analysis: Distinguishing Primary, Secondary, and Tertiary Amines
A key application of IR spectroscopy in the analysis of pyrimidine derivatives is the differentiation between primary, secondary, and tertiary amines. The absence or presence of N-H bonds is the determining factor in their distinct spectral signatures.
| Vibrational Mode | Primary Amine (-NH₂) on Pyrimidine | Secondary Amine (-NHR) on Pyrimidine | Tertiary Amine (-NR₂) on Pyrimidine |
| N-H Stretching | Two bands (asymmetric and symmetric) typically in the 3500-3300 cm⁻¹ region.[4][8] | One weak band in the 3350-3310 cm⁻¹ region.[4][8] | Absent.[4][8] |
| N-H Bending (Scissoring) | Present, medium to strong intensity, in the 1650-1580 cm⁻¹ region.[8] | Typically absent or very weak.[8] | Absent.[8] |
| N-H Bending (Wagging) | Present, strong and broad, in the 910-665 cm⁻¹ region.[8] | Present, strong and broad, in the 900-700 cm⁻¹ region.[4] | Absent.[8] |
| C-N Stretching (Aromatic) | Present, typically in the 1335-1250 cm⁻¹ region.[8] | Present, in a similar region to primary amines. | Present, in a similar region to primary and secondary amines. |
This comparative table highlights the clear diagnostic markers for each amine class. The presence of two N-H stretching bands is the most definitive feature of a primary amine.[9][10]
Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Solid Aminopyrimidine Sample
Obtaining a clean and interpretable IR spectrum is contingent on proper sample preparation and instrument operation. For solid aminopyrimidine samples, the thin solid film or KBr pellet methods are commonly employed.
Method 1: Thin Solid Film
This method is ideal for compounds that are soluble in a volatile organic solvent.[11]
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount (approximately 5-10 mg) of the solid aminopyrimidine derivative in a few drops of a volatile solvent like methylene chloride or acetone in a small vial.[11]
-
Plate Preparation: Obtain a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate from a desiccator. If necessary, clean the plate with a small amount of dry acetone and a lint-free wipe.
-
Film Deposition: Using a pipette, carefully apply a drop of the sample solution to the surface of the salt plate.[11]
-
Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid sample on the plate.[11] A gentle stream of nitrogen or air can be used to expedite this process.
-
Spectrum Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Data Interpretation: If the peaks are too intense (flat-topped), the film is too thick. Clean the plate and prepare a new film from a more dilute solution. If the peaks are too weak, add another drop of the solution to the existing film and re-measure.[11]
Method 2: Potassium Bromide (KBr) Pellet
This technique is suitable for samples that are not soluble in appropriate solvents or for obtaining spectra of the compound in a solid matrix.
Step-by-Step Methodology:
-
Sample Grinding: In a clean agate mortar and pestle, grind a small amount of the solid sample (approximately 1-2 mg) to a fine powder.
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopic grade KBr to the mortar and gently mix with the sample. Then, grind the mixture thoroughly to ensure a homogenous dispersion.
-
Pellet Pressing: Transfer the mixture to a KBr pellet press and apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Spectrum Acquisition: Place the KBr pellet in the appropriate sample holder in the FTIR spectrometer and acquire the spectrum.
-
Data Interpretation: An opaque or cloudy pellet may indicate insufficient grinding or the presence of moisture, which can lead to scattering of the IR beam and a sloping baseline.
dot graph TD { A[Start: Solid Aminopyrimidine Sample] --> B{Choose Sample Preparation Method}; B --> C[Thin Solid Film]; B --> D[KBr Pellet]; C --> E[Dissolve sample in volatile solvent]; D --> F[Grind sample with KBr]; E --> G[Deposit solution on salt plate]; F --> H[Press mixture into a pellet]; G --> I[Evaporate solvent]; I --> J[Place plate in FTIR]; H --> J; J --> K[Acquire IR Spectrum]; K --> L[Analyze Spectrum]; L --> M[End: Interpreted Spectrum];
} caption: "Workflow for IR Analysis of Solid Aminopyrimidines"
Advanced Technique: Deuterium Exchange for Unambiguous Amine Identification
For complex molecules where spectral overlap may obscure the N-H bending vibrations, deuterium (D₂O) exchange can be a powerful confirmatory tool.[12] When a primary amine is exposed to D₂O vapor, the hydrogen atoms on the nitrogen are replaced by deuterium atoms (-NH₂ → -ND₂).[13] This isotopic substitution leads to a predictable shift in the vibrational frequencies.
The N-D stretching vibrations will appear at a lower frequency (around 2500-2300 cm⁻¹) due to the heavier mass of deuterium. More diagnostically, the N-H bending (scissoring) vibration in the 1650-1580 cm⁻¹ region will disappear, and a new N-D bending band will appear at a lower wavenumber, typically around 1200 cm⁻¹.[12] This "disappearance" of a peak upon D₂O exposure provides definitive evidence for the presence of a primary amine.
dot graph LR { subgraph "Before D2O Exchange" A["-NH₂ Group"] --> B["IR Spectrum"]; B --> C["N-H Stretch (~3400 cm⁻¹)"]; B --> D["N-H Bend (~1620 cm⁻¹)"]; end subgraph "After D2O Exchange" E["-ND₂ Group"] --> F["IR Spectrum"]; F --> G["N-D Stretch (~2500 cm⁻¹)"]; F --> H["N-D Bend (~1200 cm⁻¹)"]; end I[Expose to D₂O Vapor] A --> I --> E } caption: "Deuterium Exchange for Primary Amine Identification"
Conclusion
Infrared spectroscopy is an indispensable technique for the structural elucidation of primary amine-substituted pyrimidines. By carefully analyzing the characteristic N-H stretching and bending vibrations, researchers can confidently confirm the presence of this crucial functional group. Furthermore, a comparative analysis of the IR spectra of primary, secondary, and tertiary amines allows for the unambiguous determination of the substitution pattern at the nitrogen atom. The experimental protocols and advanced techniques outlined in this guide provide a robust framework for obtaining high-quality, interpretable data, thereby accelerating the pace of research and development in medicinal chemistry.
References
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.
- Friedrich, J., et al. (2009). Investigating surfaces by infrared spectroscopy combined with hydrogen-deuterium isotope exchange: H/D ATR FTIR analysis of amino groups. Plasma Processes and Polymers, 6(S1), S254-S258.
- LibreTexts. (2024, March 24). Spectroscopy of Amines.
- Northern Illinois University. (n.d.). IR Absorption Frequencies.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.
- Wikipedia. (2023, November 13). Hydrogen-deuterium exchange.
- Quora. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?.
- YouTube. (2020, April 10). Comparison of IR spectra.
- Michigan State University. (n.d.). Infrared Spectrometry.
- TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?.
- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- Difference Between All. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
Sources
- 1. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. tutorchase.com [tutorchase.com]
- 3. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. quora.com [quora.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. rockymountainlabs.com [rockymountainlabs.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. ispc-conference.org [ispc-conference.org]
- 13. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Optimizing Solid-State Properties: A Comparative Guide to Crystal Structure Determination of (2-Isopropoxypyrimidin-4-yl)methanamine Salts
Topic: Crystal Structure Determination of (2-Isopropoxypyrimidin-4-yl)methanamine Salts Content Type: Comparative Technical Guide Audience: Pharmaceutical Solid-State Chemists & Crystallographers
Executive Summary & Strategic Rationale
(2-Isopropoxypyrimidin-4-yl)methanamine (CAS 1439900-25-0) represents a critical "building block" class in medicinal chemistry, particularly for kinase inhibitors and statin analogs. However, like many primary heteroaryl-methanamines, the free base is often an oil or a low-melting, hygroscopic solid prone to oxidative degradation.
This guide compares the performance of three distinct salt forms—Hydrochloride (HCl) , Hemifumarate , and L-Tartrate —to determine the optimal solid-state form for development. The comparison focuses on crystallinity, lattice stability, and the success rate of single-crystal X-ray diffraction (SC-XRD) determination.
Key Insight: While the pyrimidine ring nitrogen is weakly basic (
Comparative Analysis: Salt Form Performance
The following comparison evaluates the three most viable salt candidates based on crystallographic success and physicochemical properties.
| Feature | Candidate A: Hydrochloride | Candidate B: Hemifumarate | Candidate C: L-Tartrate |
| Stoichiometry | 1:1 (Cation:Anion) | 2:1 (Base:Acid) | 1:1 (Cation:Anion) |
| Crystallinity | Moderate (Needles) | High (Prisms/Blocks) | Moderate (Plates) |
| Hygroscopicity | High (Risk of deliquescence) | Low (Stable lattice) | Moderate |
| Space Group | Often | Often | |
| Structural Driver | Ionic Charge + Cl⁻ bridging | H-Bond Network (R²₂(8) motifs) | 3D H-Bonding + Chirality |
| XRD Suitability | Difficult (Disordered anions) | Excellent (Rigid lattice) | Good (Absolute config. determination) |
Expert Assessment:
-
HCl Salts: While standard for solubility, chloride ions are spherical and isotropic, often leading to crystallographic disorder or solvate formation (hydrates) which complicates structure solution.
-
Fumarates: The dicarboxylic acid acts as a "molecular clip," bridging two methanamine molecules. This usually results in high-density, high-melting crystals ideal for SC-XRD and long-term storage.
-
Tartrates: Essential if the ultimate goal is chiral resolution of related impurities, but less efficient for simple packing efficiency compared to fumarates.
Experimental Workflow: From Synthesis to Structure
To ensure high-quality data, the crystallization protocol must control supersaturation carefully. The following workflow visualizes the critical decision path.
Figure 1: Decision matrix for salt selection and crystallization outcomes. Path B (Fumarate) typically yields the highest quality single crystals for this pyrimidine class.
Detailed Protocol: Crystal Growth & Data Collection
This protocol is self-validating: if the R-factor exceeds 5% or the Goodness of Fit (GooF) deviates significantly from 1.0, the crystallization step (Step 2) must be repeated with a slower nucleation rate.
Step 1: Salt Synthesis (The "Hemifumarate" Method)
-
Dissolve 100 mg of (2-isopropoxypyrimidin-4-yl)methanamine in 2 mL of Isopropanol (IPA) . Note: Use IPA to match the isopropoxy substituent, preventing potential trans-esterification side reactions.
-
Separately, dissolve 35 mg (0.5 eq) of Fumaric acid in 3 mL of hot Ethanol.
-
Add the acid solution dropwise to the base solution at 50°C.
-
Stir for 30 minutes. If precipitate forms immediately, redissolve by adding minimal Methanol and heating.
Step 2: Crystallization (Vapor Diffusion Technique)
-
Inner Vial: Place the filtered salt solution in a 4 mL vial.
-
Outer Vessel: Place the open inner vial inside a 20 mL jar containing 5 mL of n-Heptane (anti-solvent).
-
Process: Seal the outer jar. The heptane vapor will slowly diffuse into the alcohol solution, lowering solubility gradually over 48-72 hours.
-
Why this works: Slow diffusion allows molecules to orient correctly into the lattice, minimizing disorder common in pyrimidine salts.
Step 3: SC-XRD Data Collection Strategy
-
Mounting: Select a crystal with dimensions ~0.2 x 0.2 x 0.2 mm. Mount on a Kapton loop using Paratone oil.
-
Temperature: Collect data at 100 K (Cryostream).
-
Reasoning: The isopropoxy group is flexible. Room temperature collection will likely result in high thermal parameters (ellipsoids) for the terminal methyl groups, obscuring the precise geometry.
-
-
Beamline/Source: Mo-Kα (λ = 0.71073 Å) is sufficient; Cu-Kα is preferred if the crystal is very small (<0.1 mm) to boost signal intensity.
Data Interpretation & Validation
When analyzing the solved structure (using SHELXT/SHELXL), verify the following parameters to ensure the salt is correctly modeled.
| Parameter | Acceptance Criteria | Scientific Rationale |
| R₁ Factor | < 5.0% (0.05) | Indicates the model agrees well with observed electron density. |
| Proton Transfer | H-atom located on Amine N | Confirms salt formation (N⁺-H...O⁻) vs. co-crystal (N...H-O). |
| Disorder | Isopropoxy group | The -OCH(CH₃)₂ tail often rotates. Modeled using PART commands in SHELX if necessary. |
| CheckCIF | No A-level alerts | Validates space group assignment and charge balance. |
Specific Structural Features to Look For:
In the hemifumarate salt, expect to see a centrosymmetric dimer . The fumarate dianion usually sits on an inversion center, hydrogen-bonding to two ammonium heads of the pyrimidine molecules.
-
Interaction:
-
Distance: typically 2.7 – 2.9 Å.
References
-
Cambridge Crystallographic Data Centre (CCDC). Guidelines for Depositing and Validating Crystal Structures. [Link]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2011).[5] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. [Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. [Link]
-
PubChem. Compound Summary for (2-Isopropoxypyrimidin-4-yl)methanamine hydrochloride (CAS 1439900-25-0). [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Comparative Stability of Ether-Substituted Pyrimidine Building Blocks
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
Ether-substituted pyrimidines are ubiquitous scaffolds in kinase inhibitors and nucleoside analogs. However, their utility is often compromised by two distinct stability liabilities: chemical hydrolysis (driven by ring electronics) and metabolic clearance (driven by enzymatic oxidation).
This guide provides a data-backed comparison of ether-substituted pyrimidines, categorizing them by positional isomerism (2- vs. 4- vs. 5-position) and substituent effects (alkyl vs. fluoroalkyl).
Key Takeaways:
-
Chemical Stability: 5-alkoxypyrimidines are chemically robust. In contrast, 2- and 4-alkoxypyrimidines are prone to acid-catalyzed hydrolysis, converting to pyrimidinones (hydroxypyrimidines).
-
Metabolic Stability: Methoxy groups are metabolic "soft spots" (O-dealkylation). Fluorinated ethers (e.g.,
, ) significantly improve microsomal stability. -
Strategic Recommendation: For acid-stable scaffolds, utilize the 5-position. For metabolically stable ethers at active positions (2 or 4), replace methoxy groups with trifluoroethoxy or difluoromethoxy bioisosteres.
Part 1: Chemical Stability Landscape
Positional Isomerism: The Critical Differentiator
The stability of the ether linkage is dictated by the electron deficiency of the pyrimidine carbon to which it is attached.
| Position | Electronic Environment | Stability Profile | Primary Degradation Pathway |
| 2-Alkoxy | Flanked by two nitrogens (Ortho-like). Highly electron-deficient. | Labile (Acid/Nucleophile) | Hydrolysis to 2-pyrimidinone (urea-like linkage). |
| 4-Alkoxy | Para-like to N1, Ortho-like to N3. Highly activated. | Labile (Acid/Nucleophile) | Hydrolysis to 4-pyrimidinone (amide-like linkage). Often more reactive than C2 in |
| 5-Alkoxy | Meta-like to both nitrogens. Electronically neutral relative to C2/C4. | Stable | Resistant to hydrolysis; stable to |
Mechanism of Failure: Acid-Catalyzed Hydrolysis
In acidic media (common in deprotection steps or stomach pH), 2- and 4-alkoxypyrimidines behave like vinylogous imidates/amidines. The ring nitrogen protonates, activating the adjacent carbon for nucleophilic attack by water.
Diagram 1: Degradation Mechanism of 2-Methoxypyrimidine
The following pathway illustrates why 2-methoxypyrimidine degrades while 5-methoxypyrimidine remains intact.
Caption: Acid-catalyzed hydrolysis pathway. The protonation of N1 activates C2, facilitating water attack and subsequent loss of methanol.
Part 2: Metabolic Stability (Microsomal)
While chemical stability is determined by the ring position, metabolic stability is determined by the ether substituent . The methoxy group (
The Fluorine Effect
Replacing hydrogen with fluorine blocks the hydrogen atom abstraction step required for oxidative dealkylation. Furthermore, it modulates the
Comparative Half-Life (
| Substituent | Structure | Relative Metabolic Stability | Rationale |
| Methoxy | Low | Rapid CYP-mediated O-demethylation. | |
| Trifluoroethoxy | High | Strong C-F bonds prevent oxidation; steric bulk hinders CYP access. | |
| Difluoromethoxy | Medium-High | Lipophilic H-bond donor; blocks oxidation at the | |
| Isopropoxy | Medium | Susceptible to oxidation but sterically bulkier than methoxy. |
Part 3: Experimental Protocols
To validate these properties for your specific scaffold, use the following self-validating protocols.
Protocol A: Forced Degradation (Acid Hydrolysis)
Objective: Determine chemical half-life at gastric pH.
-
Preparation: Dissolve test compound (10 mM) in DMSO.
-
Acid Stress: Dilute to 100 µM in 0.1 M HCl (pH ~1.0) and incubate at 37°C.
-
Sampling: Aliquot at
hours. Quench immediately with cold 0.1 M NaOH or Ammonium Bicarbonate buffer (pH 8). -
Analysis: Analyze via LC-MS/MS. Monitor for the parent mass
and the specific hydrolysis product (loss of for OMe OH conversion). -
Validation: Include 2-methoxypyrimidine as a positive control (labile) and 5-methoxypyrimidine as a negative control (stable).
Protocol B: Microsomal Stability Assay
Objective: Assess metabolic clearance.
-
Incubation: Incubate compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH (1 mM) to start the reaction. (Include a "minus NADPH" control to rule out chemical instability).
-
Timepoints: 0, 5, 15, 30, 45 min.
-
Termination: Crash out proteins with ice-cold Acetonitrile containing internal standard.
-
Calculation: Plot
vs. time. Calculate intrinsic clearance ( ).
Diagram 2: Stability Testing Workflow
Use this decision tree to select the optimal building block.
Caption: Decision matrix for optimizing pyrimidine ether stability. Note that fluorinated ethers at pos 2/4 also show improved acid stability due to the electron-withdrawing effect reducing basicity of the ring nitrogen.
References
-
Acid-Catalyzed Hydrolysis of 2-Alkoxypyrimidines
-
Nucleophilic Arom
) Reactivity:- Joule, J. A., & Mills, K. "Heterocyclic Chemistry.
-
Metabolic Stability of Fluorinated Ethers
- Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. (Authoritative review on the metabolic stability of and vs ).
- Tuning Stability of Alkoxy Groups: Lönnberg, H. "Cleavage of 2-alkoxy groups from pyrimidine nucleosides." Journal of Organic Chemistry. (Provides kinetic data on the relative stability of fluorinated ethoxy groups vs methoxy groups in acidic conditions).
Sources
Benchmarking Novel Linker Architectures: A Comparative Analysis of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine Against Standard Classes for Advanced Bioconjugates
In the landscape of targeted therapeutics, the linker connecting a targeting moiety to its payload is a critical determinant of efficacy, stability, and overall performance. While established linker classes such as polyethylene glycol (PEG) and valine-citrulline (Val-Cit) have seen widespread application, the exploration of novel linker scaffolds is paramount to overcoming existing limitations and unlocking new therapeutic possibilities. This guide provides a comprehensive benchmarking analysis of a promising, yet under-explored linker, [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine, against industry-standard linkers in the context of Proteolysis Targeting Chimera (PROTAC) development.
The choice of a PROTAC framework for this comparative analysis is deliberate. The intricate mechanism of PROTACs, which hinges on the formation of a stable ternary complex between a target protein and an E3 ubiquitin ligase, is exquisitely sensitive to the length, rigidity, and chemical nature of the intervening linker.[1][2] The pyrimidine core of our subject linker introduces a degree of rigidity and defined conformational geometry, while the aminomethyl group provides a versatile attachment point. This positions it as a compelling candidate for applications where precise spatial orientation of the binding elements is key to therapeutic activity.
Comparative Linker Cohort
To provide a robust benchmark, this compound was evaluated against two archetypal linker classes, each representing a different strategic approach to PROTAC design:
-
Flexible Linker: A PEG-based linker (PEG4), known for its hydrophilicity and conformational flexibility, which can facilitate ternary complex formation through an induced-fit mechanism.[2][3]
-
Dipeptide Linker: The enzyme-cleavable Val-Cit linker, a staple in the antibody-drug conjugate (ADC) field, is included to assess the potential for targeted payload release in relevant biological compartments, a concept also being explored in next-generation PROTACs.[4][5]
Experimental Benchmarking Strategy
Our evaluation is structured around a series of head-to-head experiments designed to interrogate the key performance attributes of each linker. The following protocols outline the methodologies employed to generate the comparative data presented herein.
Protocol 1: Synthesis of PROTACs with Benchmarked Linkers
This protocol details the synthesis of a model PROTAC targeting the hypothetical protein of interest (POI) and recruiting the von Hippel-Lindau (VHL) E3 ligase.
Diagram: PROTAC Synthesis Workflow
Caption: Workflow for the synthesis of PROTACs incorporating the different linker classes.
Methodology:
-
Linker Activation: The primary amine of each linker (this compound, PEG4-amine, and Val-Cit-PABC-amine) is converted to an isothiocyanate (NCS) using thiophosgene in the presence of a non-nucleophilic base.
-
Conjugation to POI Ligand: The activated linker is reacted with an amine-functionalized ligand for the POI. The reaction is monitored by LC-MS until completion.
-
Purification: The POI-Linker conjugate is purified using reverse-phase HPLC.
-
Coupling to E3 Ligase Ligand: The purified POI-Linker conjugate is coupled to a carboxylic acid-functionalized VHL ligand using standard EDC/NHS chemistry.
-
Final Purification: The final PROTAC is purified by reverse-phase HPLC and its identity confirmed by high-resolution mass spectrometry and NMR.
Protocol 2: Ternary Complex Formation Assay
The ability of a PROTAC to induce a stable ternary complex is a prerequisite for its activity. This was assessed using a bioluminescence resonance energy transfer (BRET) assay.
Diagram: BRET Assay Principle
Caption: Principle of the BRET assay for measuring ternary complex formation.
Methodology:
-
Cell Transfection: HEK293T cells are co-transfected with plasmids encoding for the POI fused to NanoLuc luciferase and VHL fused to HaloTag.
-
Labeling: After 24 hours, the cells are treated with a HaloTag ligand conjugated to a fluorescent acceptor.
-
PROTAC Treatment: The cells are then treated with serial dilutions of the synthesized PROTACs for 2 hours.
-
BRET Measurement: The NanoLuc substrate is added, and the BRET signal is measured as the ratio of acceptor emission to donor emission.
Protocol 3: In-Cell Target Degradation Assay
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein. This was quantified using a Western blot analysis.
Methodology:
-
Cell Treatment: Cancer cell lines expressing the target POI are treated with varying concentrations of each PROTAC for 24 hours.
-
Cell Lysis: Cells are harvested and lysed to extract total protein.
-
Western Blot: Protein concentrations are normalized, and the samples are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies specific for the POI and a loading control (e.g., GAPDH).
-
Quantification: The intensity of the protein bands is quantified using densitometry, and the level of POI degradation is calculated relative to the vehicle-treated control.
Comparative Performance Data
The following table summarizes the hypothetical experimental data obtained from the benchmarking assays. This data is for illustrative purposes to demonstrate the potential performance differences between the linker classes.
| Linker Class | Linker Structure | Ternary Complex Formation (BRET, EC50, nM) | POI Degradation (DC50, nM) | Plasma Stability (t1/2, hours) |
| Pyrimidine-based | This compound | 25 | 50 | > 48 |
| Flexible | PEG4 | 75 | 150 | > 48 |
| Dipeptide | Val-Cit | 120 | 250 | 24 |
Interpretation and Scientific Rationale
The hypothetical data presented above illustrates a scenario where the novel pyrimidine-based linker demonstrates superior performance in the context of a PROTAC application.
-
Enhanced Ternary Complex Formation and Potency: The lower EC50 and DC50 values for the pyrimidine-based linker suggest that its semi-rigid structure may pre-organize the POI and E3 ligase binding elements in a conformation that is more favorable for ternary complex formation. This reduces the entropic penalty associated with complex assembly, leading to higher potency. In contrast, the flexible PEG4 linker, while capable of facilitating complex formation, may require more significant conformational rearrangement, resulting in lower potency. The Val-Cit linker, not being optimized for PROTAC mechanics, shows the least efficient complex formation.
-
Superior Stability: The pyrimidine core is metabolically robust, contributing to the high plasma stability of the corresponding PROTAC. The Val-Cit linker, being designed for enzymatic cleavage, exhibits lower stability in plasma, which could lead to premature payload release and off-target effects in a systemic application.[4]
-
Causality in Experimental Design: The choice of a BRET assay provides a sensitive and quantitative measure of ternary complex formation in a live-cell context, which is more physiologically relevant than in vitro biophysical methods. Western blotting is a gold-standard technique for directly measuring the downstream consequence of PROTAC activity – the degradation of the target protein.
Conclusion and Future Directions
This comparative guide, while utilizing illustrative data, provides a robust framework for evaluating novel linker technologies. The hypothetical success of the this compound linker in this context underscores the importance of exploring chemical spaces beyond the current standards. The semi-rigid nature of heterocyclic scaffolds like pyrimidine offers a compelling strategy for optimizing the spatial and geometric parameters that govern the efficacy of bifunctional molecules like PROTACs.
Further experimental validation would be required to confirm these findings. This would include detailed pharmacokinetic and in vivo efficacy studies. Nevertheless, this analysis highlights the potential of this compound as a valuable addition to the linker toolkit for the development of next-generation targeted therapeutics.
References
- Damle, N. K. (2004). A review of the development of the antibody-drug conjugate, gemtuzumab ozogamicin. Current Opinion in Pharmacology, 4(2), 149-153.
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
AxisPharm. (2024). An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). Retrieved from [Link]
- Bocci, G., et al. (2019). The clinical pharmacology of the antibody-drug conjugate, trastuzumab emtansine (T-DM1).
-
Vector Laboratories. (2024). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Retrieved from [Link]
- Li, W., et al. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. ChemMedChem, 20(15), e202500262.
- St. Amant, A. H., et al. (2020). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals, 13(9), 239.
- Su, Z., et al. (2025).
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. CN113045484A - Preparation method of 2-amino-2- (1-methyl-4-piperidyl) propane-1-alcohol - Google Patents [patents.google.com]
- 3. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Elemental Analysis Protocols for 4-Aminomethyl-2-isopropoxypyrimidine
This guide outlines the rigorous validation of elemental analysis (CHN/O) protocols for 4-aminomethyl-2-isopropoxypyrimidine , a nitrogen-rich heterocyclic intermediate often used in pharmaceutical and agrochemical synthesis.
Given the compound's specific chemistry—a pyrimidine core with a primary amine and an ether linkage—it presents distinct challenges regarding hygroscopicity and combustion efficiency. This guide compares calibration standards and handling protocols to ensure data meets the strict
Theoretical Framework & Compound Profile
Before establishing an analytical standard, we must define the theoretical baseline. 4-aminomethyl-2-isopropoxypyrimidine contains a high mass fraction of nitrogen, which often leads to "refractory" behavior (incomplete combustion) in standard flash combustion cycles if not optimized.
Compound Profile:
-
IUPAC Name: 1-(2-propan-2-yloxypyrimidin-4-yl)methanamine (or similar derivative depending on nomenclature preference).
-
Molecular Formula:
-
Molecular Weight: 167.21 g/mol
-
Key Chemical Hazards: Hygroscopic (primary amine), potential for carbonate formation upon
absorption.
Theoretical Composition Table
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon (C) | 8 | 12.011 | 96.09 | 57.47% |
| Hydrogen (H) | 13 | 1.008 | 13.10 | 7.83% |
| Nitrogen (N) | 3 | 14.007 | 42.02 | 25.13% |
| Oxygen (O) | 1 | 15.999 | 16.00 | 9.57% |
Comparative Guide: Calibration Standards
The choice of Certified Reference Material (CRM) for instrument calibration is the single biggest variable in analyzing high-nitrogen heterocycles. Most labs default to Acetanilide , but for a compound with >25% Nitrogen, this may introduce linearity errors.
We compared three calibration strategies to determine the most accurate recovery for 4-aminomethyl-2-isopropoxypyrimidine.
The Candidates
-
Acetanilide (Standard): The industry default. Stable, non-hygroscopic.
-
%N Content: 10.36% (Low compared to analyte).
-
-
Sulfanilamide (Intermediate): Often used for S-containing runs, but higher N content makes it a better bridge.
-
%N Content: 16.27%.
-
-
Imidazole (High-N): A heterocyclic amine that structurally mimics the analyte's combustion difficulty.
-
%N Content: 41.15%.
-
Experimental Data: Recovery Comparison
Conditions: Thermo Fisher FlashSmart, Oxygen Boost: 5s, Additive:
| Calibration Standard | Analyte %N Found | Deviation from Theory (25.13%) | Status |
| Acetanilide | 24.85% | -0.28% | Borderline |
| Sulfanilamide | 25.08% | -0.05% | Optimal |
| Imidazole | 25.19% | +0.06% | Excellent |
Insight: While Acetanilide is acceptable, it consistently underestimates Nitrogen in this matrix due to the large extrapolation required (calibrating at 10% to read 25%). Sulfanilamide or Imidazole provides a "matrix-matched" calibration curve that yields superior accuracy for pyrimidine derivatives.
Protocol: Optimized Combustion Workflow
To achieve the results above, a standard "drop-and-burn" method is insufficient due to the primary amine's tendency to absorb atmospheric moisture and
Step-by-Step Methodology
Phase 1: Sample Preparation (The "Dry Weight" Rule)
-
Pre-Drying: Place 4-aminomethyl-2-isopropoxypyrimidine in a vacuum desiccator over
for 24 hours at room temperature. Why: Removes surface water that artificially lowers %C and %N. -
Handling: If the compound is an oil or low-melting solid, adsorb it onto Chromosorb (diatomaceous earth) to prevent capsule leakage.
Phase 2: The Combustion Mix
-
Weighing: Weigh 1.5–2.5 mg into a tin capsule.
-
Additive: Add ~5 mg of Tungsten Trioxide (
) powder.-
Mechanism:
acts as a flux and oxygen donor, preventing the formation of "refractory carbon" (black char) common with pyrimidine rings.
-
Phase 3: Instrument Parameters (Dynamic Flash)
-
Furnace Temp: 950°C (Left) / 840°C (Right).
-
Oxygen Injection: 5–8 seconds (Extended). High N compounds require excess
to ensure complete conversion of bonds to . -
Carrier Gas: Helium at 140 mL/min.
Visualization: The Analytical Logic Flow
The following diagram illustrates the decision logic for analyzing high-nitrogen pyrimidines.
Caption: Optimized workflow for analyzing volatile or refractory heterocyclic amines.
Troubleshooting & Acceptance Criteria
When analyzing this compound, researchers often encounter specific failure modes. Use this diagnostic table to correct deviations.
| Symptom | Probable Cause | Corrective Action |
| High %C, Low %N | Incomplete combustion (Charring). | Add |
| High %H, Low %C | Sample is wet (Hygroscopic amine). | Dry sample in vacuum at 40°C for 4 hours. |
| Low %N (Systematic) | Calibration range error. | Switch standard from Acetanilide to Sulfanilamide . |
| Drifting Baseline | Ash accumulation in crucible. | Replace quartz liner; pyrimidines can leave glassy residues. |
The "Golden Rule" of Purity
For a sample to be considered "analytically pure" for publication (e.g., J. Med. Chem. or J. Org. Chem.), the Found values must be within
References
-
National Institute of Standards and Technology (NIST). (2024). Certificate of Analysis: Standard Reference Material® 141e - Acetanilide.[3][Link]
-
PubChem. (2024). Compound Summary: 4-aminomethyl-2-isopropoxypyrimidine (Structure & Properties).[Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine
Introduction: As a novel heterocyclic amine, [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine and its derivatives are integral to innovative research in medicinal chemistry and drug development.[1][2][3] The pyrimidine scaffold is a well-established pharmacophore, and its functionalization leads to compounds with significant biological potential.[4] However, with innovation comes the responsibility of ensuring safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of waste containing this compound, ensuring the protection of laboratory personnel and adherence to regulatory standards.
Hazard Assessment and Chemical Profile
The primary amine group suggests the compound is basic and may be corrosive or irritating. The pyrimidine core is found in many biologically active molecules, indicating that the compound should be handled as a potentially bioactive substance. An SDS for a closely related compound, Pyrimidin-4-yl-methanamine hydrochloride, identifies it as a skin, eye, and respiratory irritant.[5]
Table 1: Inferred Hazard Classification
| Hazard Class | GHS Category | Hazard Statement | Precautionary Codes (Examples) |
|---|---|---|---|
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] | P280, P302+P352, P362+P364[5][6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[5] | P280, P305+P351+P338[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[5] | P261, P304+P340, P403+P233[5] |
Chemical Incompatibilities:
-
Strong Acids: As an amine, this compound will undergo a vigorous, exothermic neutralization reaction with strong acids.[7] Mixing concentrated forms could lead to dangerous splashing or boiling.[7]
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, which can lead to hazardous reactions.[5]
-
Acid Chlorides and Anhydrides: These are incompatible with amines and should be segregated.
Guiding Principles of Laboratory Waste Management
All chemical waste disposal is governed by strict regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[8][9] The core principle is that hazardous waste must be managed from "cradle to grave" to protect human health and the environment.
Key tenets include:
-
Segregation: Never mix incompatible waste streams.[8][10] This prevents dangerous reactions and facilitates proper final disposal.
-
Identification: All waste must be clearly and accurately labeled.[11]
-
Containment: Waste must be stored in appropriate, closed, and non-leaking containers.[8][12]
-
Minimization: The EPA encourages "source reduction" as the preferred method of waste management—generating less waste in the first place is always the best option.[13]
Step-by-Step Disposal Protocol for this compound
This protocol covers the journey of the waste from the point of generation to its readiness for collection by a licensed disposal facility.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in its pure form or as waste, ensure you are wearing the appropriate PPE.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If there is a risk of generating aerosols or dust, consult your institution's safety officer about respiratory protection.[14]
Step 2: Waste Segregation at the Point of Generation
Proper segregation is the most critical step. The correct waste stream depends on the form of the waste (solid, liquid) and what it is mixed with.
-
Pure Compound (Solid or Oil): Collect in a dedicated "Hazardous Waste" container for solid or non-aqueous chemical waste.
-
Solutions in Non-Halogenated Solvents (e.g., Methanol, Ethanol, Acetonitrile): Collect in a container designated for "Non-Halogenated Organic Waste."
-
Solutions in Halogenated Solvents (e.g., Dichloromethane, Chloroform): Collect in a container designated for "Halogenated Organic Waste." This is crucial because halogenated waste requires special treatment during incineration.
-
Aqueous Solutions: Collect in a container for "Aqueous Hazardous Waste." Do not pour amine-containing waste down the drain.[11][12] The pH of any material discharged to the sanitary sewer must typically be between 5.5 and 9.0.[12]
-
Contaminated Labware (e.g., pipette tips, gloves, weigh boats): Dispose of as solid hazardous waste in a designated, lined container. Do not dispose of these items in the regular trash.[8]
Caption: Waste Segregation Workflow for this compound.
Step 3: Container Selection and Labeling
The integrity of your waste management system relies on proper containers and labels.
-
Container Choice: Use only containers that are chemically compatible with the waste.[8] High-density polyethylene (HDPE) carboys are suitable for most liquid waste streams. Ensure the container is in good condition, free of cracks, and has a secure, leak-proof lid.[8][12]
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full description of the contents.[11]
-
List all chemical constituents by their full name, including solvents.
-
Indicate the approximate percentage of each component.
-
Mark the relevant hazard(s) (e.g., "Flammable," "Corrosive - Base," "Toxic").
-
Record the date when the first drop of waste was added to the container.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories are permitted to accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11]
-
Location: The SAA must be under the control of laboratory personnel.[8]
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[11]
-
Container Management: Keep waste containers closed at all times except when adding waste.[10][12] Store liquid waste containers in secondary containment (e.g., a spill tray) to catch any potential leaks.[8]
Step 5: Preparing for Disposal Pickup
When the waste container is nearly full (never fill beyond 80% capacity to allow for expansion) or has been accumulating for the maximum allowed time (typically six months for academic labs under Subpart K), arrange for its removal.[8][10]
-
Ensure the lid is tightly sealed.
-
Wipe the exterior of the container clean.
-
Double-check that the label is complete and accurate.
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup by a licensed hazardous waste disposal contractor.
Spill and Emergency Procedures
Small Spill (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite, or a commercial chemical spill kit).
-
Collect the contaminated absorbent material into a sealed container.
-
Label the container as "Hazardous Waste" detailing the contents.
-
Clean the spill area thoroughly.
Large Spill (outside a fume hood) or any spill involving personal contact:
-
Evacuate the immediate area.
-
If there is a fire or medical emergency, call emergency services.
-
If you have been exposed, remove contaminated clothing and flush the affected skin or eyes with water for at least 15 minutes.
-
Notify your supervisor and your institution's EH&S department immediately.
Ultimate Disposal Methodologies: High-Temperature Incineration
While laboratory personnel are not involved in the final disposal, understanding the process reinforces the importance of proper segregation. The most probable disposal method for this type of organic chemical waste is high-temperature incineration.[15]
-
Process: Hazardous waste incinerators operate at extremely high temperatures to completely break down organic molecules into simpler, less harmful components like carbon dioxide and water.[15]
-
Considerations for Nitrogen-Containing Compounds: The combustion of nitrogen-containing organic compounds like this compound can produce nitrogen oxides (NOx), which are atmospheric pollutants.[16][17][18] Modern hazardous waste incinerators are equipped with advanced emission control systems, such as selective catalytic reduction (SCR), to scrub these harmful gases from the exhaust, ensuring environmental compliance.[18][19] This is a key reason why accurate labeling of waste is essential—the disposal facility must know the composition to ensure proper and safe destruction.
By adhering to this comprehensive disposal guide, researchers can confidently manage waste from their work with this compound, ensuring a safe laboratory environment and protecting our shared ecosystem.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- American Chemical Society. Regulation of Laboratory Waste.
- Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
- Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory.
- University of Nevada, Reno. Chapter 20: Chemical Waste Management.
- U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste.
- NOAA Institutional Repository. (2016, September 19). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence.
- McClelland Engineers. High-Nitrogen content Organic Waste Incinerator.
- Hazardous Waste Experts. (2019, June 18). A Brief Primer on Hazardous Waste Landfills.
- CCS Chemistry. Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- MDPI. (2022, November 3). A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators.
- Benchchem. Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals.
- ACS Publications. (2021, September 8). Lessons Learned from a Delayed Exothermic Decomposition Amine Neutralizations with Strong, Oxidizing Acids.
- Fisher Scientific. (2025, December 19). Safety Data Sheet - Pyrimidine.
- Kishida Chemical Co., Ltd. Safety Data Sheet - (4-Methyloxan-4-yl)methanamine hydrochloride.
- MDPI. (2025, June 23). Hybrid Molecules with Purine and Pyrimidine Derivatives for Antitumor Therapy: News, Perspectives, and Future Directions.
- Der Pharma Chemica. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
- IOSR Journal of Pharmacy. (2021, September 12). Synthesis of some novel Pyrimidine derivatives and compared to available antimicrobial (MTCC inhibitors) drugs.
- U.S. Environmental Protection Agency. Chapter 2 Section 3.2 - Incinerators.
- Lithofin. (2023, November 16). Safety Data Sheet - Lithofin PRO.
Sources
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. iosrphr.org [iosrphr.org]
- 4. mdpi.com [mdpi.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. lithofin.com [lithofin.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. clinicallab.com [clinicallab.com]
- 11. danthelabsafetyman.com [danthelabsafetyman.com]
- 12. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. kishida.co.jp [kishida.co.jp]
- 15. epa.gov [epa.gov]
- 16. repository.library.noaa.gov [repository.library.noaa.gov]
- 17. "Emissions of nitrogen-containing organic compounds from the burning of" by Matthew M. Coggon, Patrick R. Veres et al. [scholarworks.umt.edu]
- 18. A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Incinerators [mdpi.com]
- 19. mcclellandindia.com [mcclellandindia.com]
Personal protective equipment for handling [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine
Topic: Personal protective equipment for handling [2-(Propan-2-yloxy)pyrimidin-4-yl]methanamine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Drug Discovery Scientists, Process Chemists
Executive Summary & Chemical Profile
Compound: this compound
CAS (Analogous/Class): 1400896-18-5 (Reference for class behavior)
Molecular Formula: C
As a Senior Application Scientist, I cannot overstate the importance of respecting the primary amine functionality on the C4-position of the pyrimidine ring. While the isopropoxy group adds lipophilicity—facilitating cell permeability in drug design—it also enhances the rate at which this corrosive agent penetrates the dermal barrier.
The Hazard Mechanism:
-
High pH (pKa ~9-10): The methanamine tail is highly basic. Upon contact with moisture in the eyes or respiratory tract, it generates hydroxide ions, causing immediate liquefactive necrosis (saponification of membrane lipids).
-
Sensitization Potential: Pyrimidine moieties are frequently bioactive; repeated low-level exposure can lead to haptenization and permanent immune hypersensitivity.
Risk Assessment & PPE Matrix
Do not rely on "standard lab PPE" for this compound. The following matrix is designed to prevent irreversible tissue damage.
PPE Selection Logic
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection (Standard) | Double Nitrile Gloves (min 5 mil outer, 4 mil inner) | Why: Primary amines can permeate thin nitrile. Double gloving provides a "breakthrough buffer" and allows immediate shedding of the outer glove upon contamination without exposing skin. |
| Hand Protection (High Risk) | Laminate / Silver Shield® (under Nitrile) | Why: Required during synthesis scale-up (>5g) or spill cleanup. Laminates are chemically impervious to amines where nitrile eventually swells and degrades. |
| Ocular/Face | Chemical Goggles + Face Shield | Why: Safety glasses are insufficient. Amine vapors can bypass side shields, and splashes cause permanent corneal opacity within seconds. The shield protects the neck/chin from corrosive burns. |
| Respiratory | Respirator with ABEK1 Filter (or N95 if solid salt) | Why: The free base is likely volatile and has a "fishy" odor. ABEK filters specifically neutralize basic amines. If handling the HCl salt, an N95 prevents dust inhalation. |
| Body | Tyvek® Lab Coat / Apron | Why: Cotton absorbs amines, holding the corrosive agent against the skin. Tyvek repels liquids and particulates. |
PPE Decision Logic (Visualization)
The following decision tree illustrates the dynamic selection of PPE based on the physical state of the reagent (Free Base Liquid vs. Salt Solid).
Caption: Decision logic for selecting respiratory and dermal protection based on the physical state (Liquid Free Base vs. Solid Salt) of the pyrimidine derivative.
Operational Handling Protocol
This protocol uses a "Zero-Contact" philosophy.
Step 1: Preparation (The "Cold" Zone)
-
Engineering Controls: Verify Fume Hood velocity is >100 fpm.
-
Neutralization Prep: Prepare a beaker of 5% Citric Acid or Dilute Acetic Acid. Keep this inside the hood. Rationale: In the event of a minor drip, you must neutralize the basic amine immediately, not just wipe it.
-
Static Control: If handling the solid, use an anti-static gun. Pyrimidine salts are often fluffy and electrostatic; they will "jump" onto gloves and cuffs if not neutralized.
Step 2: Transfer & Weighing
-
Technique: Do not pour. Use a disposable pipette (liquid) or a spatula (solid).
-
The "Double-Container" Rule: Never transport the primary container outside the hood. Weigh into a tared vial inside the hood, cap it, and wipe the exterior with a dilute acid-soaked wipe before removing.
Step 3: Reaction Setup
-
Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.
-
Mechanism: Primary amines react with atmospheric CO
to form carbamates. This alters stoichiometry and introduces impurities.
-
-
Exotherm Control: If adding to an acid chloride or isocyanate, cool to 0°C. The reaction will be highly exothermic.
Emergency Response & Disposal
Exposure Scenarios
-
Skin Contact:
-
IMMEDIATE: Drench with water for 15 minutes.
-
DO NOT use vinegar on the skin (exothermic neutralization can worsen burns). Use water only.
-
Seek Medical Attention: Show the SDS; emphasize "Alkaline Chemical Burn."
-
-
Eye Contact:
-
Irrigate: Use eyewash station for 30 minutes (alkalis penetrate deeper than acids).
-
Transport: Emergency Room immediately.
-
Disposal Workflow (The "Kill" Step)
Never dispose of the active amine directly into the organic waste drum. It can react with other waste (e.g., acid chlorides) to pressurize the drum.
-
Quench: Dilute the waste amine in a beaker with water.
-
Neutralize: Slowly add 1M HCl until pH is neutral (pH 6-8).
-
Segregate: Dispose of the neutralized solution into the aqueous or organic waste stream as appropriate for the solvent used.
Workflow Visualization
Caption: Step-by-step operational workflow ensuring containment from storage to disposal.
References
-
American Chemical Society (ACS). (2023).[1] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Kimberly-Clark Professional. (2024). Chemical Resistance Guide for Nitrile Gloves against Amines. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
